Product packaging for 5-Deoxystrigol(Cat. No.:CAS No. 151716-18-6)

5-Deoxystrigol

Cat. No.: B197688
CAS No.: 151716-18-6
M. Wt: 330.4 g/mol
InChI Key: QXTUQXRFEBHUBA-DYLOANJQSA-N
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Description

5-deoxystrigol is an indenofuran in which the hydroxy group of the this compound ABC-rings in substituted by a [(2R)-4-methyl-5-oxo-2,5-dihydrofuran-2-yl]oxy group. It has a role as a plant metabolite. It is a strigolactone and an indenofuran. It is functionally related to a member of this compound ABC-rings.
This compound has been reported in Houttuynia cordata, Sorghum bicolor, and Lotus japonicus with data available.
from Lotus japonicus root culture;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O5 B197688 5-Deoxystrigol CAS No. 151716-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E,3aR,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTUQXRFEBHUBA-DYLOANJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401343942
Record name (+)-5-Deoxystrigol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401343942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151716-18-6
Record name (+)-5-Deoxystrigol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401343942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of 5-Deoxystrigol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the identification, extraction, and biological significance of a key strigolactone in plants.

Introduction

First identified as a germination stimulant for parasitic weeds of the Striga genus, the strigolactones (SLs) are a class of carotenoid-derived plant hormones that regulate a wide array of developmental processes. Among these, 5-Deoxystrigol (5DS) holds a pivotal position. It is considered a biosynthetic precursor to many other strigolactones and plays a crucial role in plant architecture, symbiotic relationships with arbuscular mycorrhizal (AM) fungi, and responses to nutrient availability.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, quantification, and biological signaling of this compound in plants.

Discovery and Biological Significance

The journey to understanding this compound began with the broader investigation of strigolactones, which were first isolated in 1966 from cotton root exudates.[3] These compounds were found to be responsible for inducing the germination of parasitic Striga seeds. This compound itself was later isolated from the root exudates of Lotus japonicus and is notable for its relatively simple structure, lacking substitutions on the A and B rings.[1] This structural simplicity has led to the hypothesis that it is a foundational molecule from which a variety of other strigolactones are synthesized through processes like hydroxylation, acetylation, and oxidation.[1][4]

Beyond its role as a precursor, this compound is a critical signaling molecule in the rhizosphere. It is exuded by plant roots to initiate a symbiotic relationship with AM fungi, which enhances the plant's nutrient uptake, particularly of phosphate.[2] In addition to its function in symbiosis, this compound, like other strigolactones, is involved in regulating plant architecture by inhibiting shoot branching.[3]

Biosynthesis of this compound

The biosynthesis of this compound originates from the carotenoid pathway. The process begins in the plastids with the conversion of all-trans-β-carotene to carlactone (CL) through the action of several enzymes, including a carotenoid isomerase and carotenoid cleavage dioxygenases.[5] Carlactone is then transported to the cytoplasm, where it is converted into carlactonoic acid (CLA) by the cytochrome P450 monooxygenase, MAX1.[6] From carlactonoic acid, a few subsequent steps, which are still under investigation, lead to the formation of this compound.[4]

Figure 1: Simplified biosynthesis pathway of this compound.

Experimental Protocols

Extraction of this compound from Plant Roots and Root Exudates

The extraction of this compound requires careful handling due to its low abundance and chemical instability. The following protocols are adapted from established methods.[7][8][9]

1. From Root Exudates (Hydroponic System):

  • Plant Growth: Cultivate plants hydroponically in a nutrient solution. To induce strigolactone production, transfer plants to a phosphate-deficient medium for a specified period (e.g., 24 hours to several days).

  • Exudate Collection: Collect the hydroponic medium in which the plants have been growing. It is recommended to allow strigolactones to accumulate for at least 6 hours before collection.[7]

  • Solid Phase Extraction (SPE):

    • Pass the collected medium through a C18 SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the strigolactones with acetone or another suitable organic solvent.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or a SpeedVac).

    • Reconstitute the dried residue in a small volume of a solvent mixture suitable for LC-MS/MS analysis (e.g., 25% acetonitrile in water).[8]

    • Filter the reconstituted sample through a 0.22 µm filter before analysis.

2. From Root Tissue:

  • Harvesting and Freezing: Harvest fresh root tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen root tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Solvent Extraction:

    • Suspend the powdered tissue in a suitable organic solvent (e.g., ethyl acetate or acetone). The use of an internal standard, such as d6-5-deoxystrigol, is highly recommended for accurate quantification.

    • Agitate the mixture for an extended period (e.g., overnight) at a low temperature (e.g., 4°C).

  • Filtration and Purification:

    • Filter the extract to remove solid plant material.

    • The crude extract can be further purified using column chromatography.

Purification by Column Chromatography

For further purification of the crude extract, column chromatography is a common and effective method.[5][10][11]

  • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of strigolactones.

  • Mobile Phase: A gradient of non-polar to polar solvents is typically used for elution. A common solvent system is a gradient of ethyl acetate in hexane.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.

Extraction_Workflow cluster_exudate Root Exudates cluster_tissue Root Tissue Exudate Collection Exudate Collection SPE Solid Phase Extraction (C18) Exudate Collection->SPE Elution Elution SPE->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution Tissue Homogenization Tissue Homogenization Solvent Extraction Solvent Extraction Tissue Homogenization->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Filtration->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis

Figure 2: General workflow for the extraction and analysis of this compound.
Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound due to its low concentrations in plant tissues.[9][12]

Typical LC-MS/MS Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm)[9]
Mobile Phase A 0.1% (v/v) formic acid in water[9]
Mobile Phase B Methanol or Acetonitrile[9]
Flow Rate 0.3 mL/min[9]
Injection Volume 5 µL[9]
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for this compound and internal standards are used for quantification.

Quantitative Data

The concentration of this compound in plants can vary significantly depending on the plant species, developmental stage, and environmental conditions, particularly nutrient availability.

Plant SpeciesTissue/FractionConditionThis compound ConcentrationReference
Lotus japonicusRoot ExudatesPhosphate-starved~150 pg/plant[13]
Lotus japonicusRoot ExudatesPEG-induced osmotic stressSignificantly reduced[13]
Lotus japonicusRoot TissuePhosphate-starved~250 pg/g FW[13]
Grapevine (Vitis vinifera)RootsControl~30 pg/g[14]
Grapevine (Vitis vinifera)RootsRoot-restriction~15 pg/g[14]

Signaling Pathway of this compound

The perception and signaling of this compound involve a core set of proteins. The receptor for strigolactones is an α/β-hydrolase protein known as DWARF14 (D14) in rice or its orthologs in other species. Upon binding of this compound, D14 undergoes a conformational change that allows it to interact with an F-box protein (D3/MAX2). This complex then targets a family of transcriptional repressors, the SMAX1-LIKE (SMXL) proteins (such as D53 in rice), for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors leads to the expression of downstream genes that regulate various developmental processes, including the inhibition of shoot branching.[15]

SL_Signaling This compound This compound D14 (Receptor) D14 (Receptor) This compound->D14 (Receptor) binds SCF Complex SCF Complex D14 (Receptor)->SCF Complex interacts with D3/MAX2 (F-box) D3/MAX2 (F-box) D3/MAX2 (F-box)->SCF Complex is part of SMXL (Repressor) SMXL (e.g., D53) Proteasome Proteasome SMXL (Repressor)->Proteasome degradation Gene Expression Gene Expression SMXL (Repressor)->Gene Expression represses SCF Complex->SMXL (Repressor) targets for ubiquitination Branching Inhibition Branching Inhibition Gene Expression->Branching Inhibition

Figure 3: Core signaling pathway of this compound.

Conclusion and Future Perspectives

This compound stands as a central molecule in the complex world of strigolactones. Its roles as a biosynthetic precursor and a signaling molecule in critical plant processes underscore its importance in plant biology. The detailed protocols and pathways outlined in this guide provide a foundation for researchers to further explore the multifaceted functions of this compound. Future research will likely focus on elucidating the remaining steps in its biosynthesis, identifying the full spectrum of downstream genes in its signaling pathway, and harnessing this knowledge for agricultural applications, such as improving crop architecture and enhancing symbiotic relationships for more sustainable agriculture. The development of novel agonists and antagonists of the this compound signaling pathway also holds promise for the development of new plant growth regulators.

References

The 5-Deoxystrigol Biosynthesis Pathway in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. In the model plant Arabidopsis thaliana, the biosynthesis of SLs follows a well-defined pathway, starting from β-carotene and leading to the production of carlactonoic acid (CLA), a key intermediate. While 5-deoxystrigol is a foundational canonical strigolactone in many plant species, recent evidence suggests that Arabidopsis primarily utilizes non-canonical SLs derived from CLA for its developmental processes. This technical guide provides an in-depth overview of the core this compound and related non-canonical strigolactone biosynthesis pathway in Arabidopsis, detailing the key enzymatic steps, summarizing available quantitative data, and outlining relevant experimental protocols.

The Core Biosynthesis Pathway from β-Carotene to Carlactonoic Acid

The biosynthesis of strigolactones in Arabidopsis thaliana begins in the plastids with the conversion of all-trans-β-carotene to the central precursor, carlactone (CL). This process is catalyzed by a series of three enzymes: DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), and CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8).

Isomerization of all-trans-β-carotene by DWARF27 (D27)

The first committed step in the SL biosynthesis pathway is the reversible isomerization of all-trans-β-carotene to 9-cis-β-carotene, catalyzed by the iron-sulfur protein DWARF27 (D27)[1][2]. This stereospecific conversion is crucial as CCD7, the subsequent enzyme in the pathway, specifically acts on the 9-cis isomer[1].

Cleavage of 9-cis-β-carotene by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7/MAX3)

Following isomerization, the plastid-localized CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), also known as MORE AXILLARY GROWTH 3 (MAX3) in Arabidopsis, cleaves 9-cis-β-carotene[3][4]. This enzymatic reaction yields two products: β-ionone and 9-cis-β-apo-10´-carotenal[1].

Conversion to Carlactone by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8/MAX4)

The final step in the synthesis of the core strigolactone precursor, carlactone, is catalyzed by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8), also known as MORE AXILLARY GROWTH 4 (MAX4)[5]. This enzyme converts 9-cis-β-apo-10´-carotenal into carlactone[1]. Carlactone is considered the central precursor for the biosynthesis of all bioactive strigolactones[6].

From Carlactone to Non-Canonical Strigolactones in Arabidopsis

Once synthesized, carlactone is transported from the plastid to the cytoplasm for further modification. In Arabidopsis, the primary downstream pathway leads to the formation of non-canonical strigolactones.

Oxidation of Carlactone by MORE AXILLARY GROWTH 1 (MAX1)

In the cytoplasm, the cytochrome P450 monooxygenase MORE AXILLARY GROWTH 1 (MAX1) catalyzes the oxidation of carlactone at the C-19 position to produce carlactonoic acid (CLA)[1][7][8]. While MAX1 in some other species can produce this compound, in Arabidopsis, the main product is CLA[7][8].

The Absence of a Direct Pathway to this compound

Current research indicates that Arabidopsis thaliana likely does not produce significant amounts of the canonical strigolactone this compound. The enzyme responsible for converting CLA to this compound in other plants, a cytochrome P450 of the CYP722C subfamily, appears to be absent in the Arabidopsis genome[9][10]. Instead, Arabidopsis possesses a member of the CYP722A subfamily, CYP722A1, which hydroxylates CLA to 16-hydroxy-CLA, a compound involved in regulating the floral transition[10]. This suggests that the physiological functions of strigolactones in Arabidopsis are primarily mediated by non-canonical forms derived from carlactonoic acid.

Quantitative Data

Quantitative analysis of strigolactone biosynthesis intermediates and gene expression provides valuable insights into the regulation of the pathway.

Metabolite Concentrations

The endogenous levels of carlactone have been quantified in various Arabidopsis genotypes. For instance, in the root extracts of wild-type Col-0, the concentration of (R)-carlactone is relatively low, while it accumulates to significantly higher levels in the max1-4 mutant, which is deficient in the conversion of carlactone to carlactonoic acid. In contrast, carlactone is not detected in the max4-8 mutant, which is unable to synthesize carlactone[6].

Table 1: Endogenous Levels of (R)-Carlactone in Arabidopsis Root Extracts

Genotype(R)-Carlactone Level (pg/g fresh weight)
Wild-Type (Col-0)~10
max1-4~250
max4-8Not Detected
atd14-2~15

Data adapted from Seto et al., 2014.[6]

Gene Expression Levels

The expression of the MAX genes is subject to feedback regulation. For example, the transcript levels of MAX3 and MAX4 are upregulated in max mutants, suggesting a feedback mechanism to compensate for reduced strigolactone levels.

Experimental Protocols

Strigolactone Extraction and Quantification from Root Exudates

This protocol provides a general framework for the extraction and analysis of strigolactones from plant root exudates, which can be adapted for Arabidopsis.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • C18 solid-phase extraction (SPE) columns

  • Organic solvents (e.g., ethyl acetate, acetone, acetonitrile)

  • Internal standards (e.g., deuterated this compound, GR24)

Procedure:

  • Collection of Root Exudates: Grow Arabidopsis plants hydroponically. Collect the nutrient solution in which the roots have been growing.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE column with methanol followed by water.

    • Load the root exudate sample onto the column.

    • Wash the column with water to remove polar impurities.

    • Elute the strigolactones with acetone or another suitable organic solvent.

  • Sample Concentration: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a small volume of acetonitrile/water for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system equipped with a C18 column.

    • Use a gradient of water and acetonitrile, both typically containing a small amount of formic acid, as the mobile phase.

    • Detect and quantify the strigolactones using multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions for each target analyte and internal standard.[11][12][13][14]

In Vitro Enzyme Assays

General Principle: In vitro assays are crucial for characterizing the function and kinetics of the biosynthetic enzymes. These assays typically involve expressing and purifying the enzyme of interest and then incubating it with its substrate under controlled conditions.

Example: In Vitro Assay for MAX1

  • Heterologous Expression and Microsome Preparation:

    • Clone the full-length cDNA of Arabidopsis MAX1 into a yeast expression vector (e.g., pYeDP60).

    • Transform the construct into a suitable yeast strain (e.g., WAT11).

    • Induce protein expression and prepare microsomes from the yeast cells, which will contain the recombinant MAX1 enzyme.[8]

  • Enzyme Reaction:

    • Incubate the microsomes containing MAX1 with carlactone as the substrate in a reaction buffer containing NADPH.

    • Incubate at a controlled temperature for a specific duration.

    • Stop the reaction by adding an organic solvent like ethyl acetate.[8]

  • Product Analysis:

    • Extract the products from the reaction mixture with ethyl acetate.

    • Analyze the extract by LC-MS/MS to identify and quantify the formation of carlactonoic acid.[7][8]

Note: Similar principles can be applied to develop in vitro assays for D27, CCD7, and CCD8, using their respective substrates (all-trans-β-carotene for D27, 9-cis-β-carotene for CCD7, and 9-cis-β-apo-10´-carotenal for CCD8).[15]

Mandatory Visualizations

5-Deoxystrigol_Biosynthesis_Pathway_in_Arabidopsis cluster_plastid Plastid cluster_cytoplasm Cytoplasm cluster_other_plants Pathway in Other Plants (e.g., Cotton) all-trans-beta-carotene all-trans-β-carotene 9-cis-beta-carotene 9-cis-β-carotene all-trans-beta-carotene->9-cis-beta-carotene D27 9-cis-beta-apo-10-carotenal 9-cis-β-apo-10´-carotenal 9-cis-beta-carotene->9-cis-beta-apo-10-carotenal CCD7 (MAX3) Carlactone Carlactone 9-cis-beta-apo-10-carotenal->Carlactone CCD8 (MAX4) Carlactone_cyto Carlactone Carlactone->Carlactone_cyto Transport Carlactonoic_Acid Carlactonoic Acid (CLA) Carlactone_cyto->Carlactonoic_Acid MAX1 16-hydroxy-CLA 16-hydroxy-CLA Carlactonoic_Acid->16-hydroxy-CLA CYP722A1 Carlactonoic_Acid_other Carlactonoic Acid (CLA) This compound This compound Carlactonoic_Acid_other->this compound CYP722C

Caption: this compound and non-canonical SL biosynthesis in Arabidopsis.

Experimental_Workflow_SL_Quantification Start Start: Plant Material (Root Exudates/Tissues) Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Start->Extraction SPE Solid-Phase Extraction (SPE) using C18 column Extraction->SPE Concentration Solvent Evaporation SPE->Concentration Reconstitution Reconstitution in Acetonitrile/Water Concentration->Reconstitution LCMS LC-MS/MS Analysis (Quantification) Reconstitution->LCMS End End: Quantitative Data LCMS->End

Caption: Workflow for Strigolactone Quantification.

Conclusion

The biosynthesis of strigolactones in Arabidopsis thaliana is a well-characterized pathway leading to the production of carlactonoic acid, a precursor for non-canonical strigolactones. While the core pathway from β-carotene to carlactone is conserved, the downstream modifications in Arabidopsis appear to diverge from species that produce canonical strigolactones like this compound, primarily due to the absence of the key enzyme CYP722C. This technical guide provides a comprehensive overview of the current understanding of this pathway in Arabidopsis, offering valuable information for researchers in plant biology, biochemistry, and drug development who are interested in manipulating this important class of phytohormones for agricultural and therapeutic applications. Further research is needed to fully elucidate the complete profile of non-canonical strigolactones in Arabidopsis and their specific physiological roles.

References

The Role of 5-Deoxystrigol in Plant Hormone Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Deoxystrigol (5DS) is a naturally occurring strigolactone, a class of plant hormones that play a pivotal role in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. As a primary and widespread strigolactone, 5DS is a key molecule for understanding the fundamental mechanisms of strigolactone signaling. This technical guide provides an in-depth overview of the 5DS signaling pathway, quantitative data on its biological activity, and detailed protocols for key experiments in strigolactone research. The information presented here is intended to serve as a valuable resource for researchers in plant biology and professionals in the agrochemical and pharmaceutical industries interested in leveraging the strigolactone signaling pathway for crop improvement and the development of novel bioactive compounds.

The this compound Signaling Pathway

The perception and transduction of the this compound signal involve a cascade of protein interactions leading to changes in gene expression. The core components of this pathway are the DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.

Biosynthesis of this compound: 5DS is synthesized from carlactone, a precursor derived from the carotenoid pathway.[1][2] The conversion of carlactone to 5DS is catalyzed by cytochrome P450 monooxygenases of the CYP711A subfamily.[3]

Signal Perception and Transduction: The signaling cascade is initiated by the binding of 5DS to the α/β hydrolase receptor DWARF14 (D14).[4][5] This binding event is followed by the hydrolysis of 5DS by D14, which is thought to induce a conformational change in the receptor.[5][6] This conformational change promotes the interaction of D14 with the F-box protein MAX2, which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7][8] The D14-MAX2 complex then recruits members of the SMXL family of transcriptional repressors (in Arabidopsis, primarily SMXL6, SMXL7, and SMXL8).[9][10] The recruitment of SMXL proteins to the SCFMAX2 complex leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[9][10] The degradation of these repressors relieves the repression of downstream target genes, leading to various physiological responses, including the inhibition of shoot branching and the promotion of parasitic seed germination.[2][9]

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5DS This compound D14 D14 (Receptor) 5DS->D14 Binding & Hydrolysis D14_5DS D14-5DS Complex D14_MAX2_SMXL D14-MAX2-SMXL Complex D14_5DS->D14_MAX2_SMXL Recruits MAX2 MAX2 (F-box) SCF_MAX2 SCF-MAX2 Complex MAX2->SCF_MAX2 Part of SCF_MAX2->D14_MAX2_SMXL Recruits SMXL SMXL (Repressor) SMXL->D14_MAX2_SMXL Recruited to Target_Genes Target Genes SMXL->Target_Genes Represses Ub Ubiquitin D14_MAX2_SMXL->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Targets for Degradation Degraded_SMXL Degraded SMXL Proteasome->Degraded_SMXL Degraded_SMXL->Target_Genes Repression Lifted Response Physiological Response (e.g., inhibited branching) Target_Genes->Response

Figure 1. The this compound signaling pathway.

Quantitative Data on this compound Bioactivity

The biological activity of this compound is concentration-dependent. The following tables summarize quantitative data on its effects on parasitic seed germination and shoot branching.

Germination of Parasitic Plant Seeds

This compound is a potent germination stimulant for many parasitic plant species.

Parasitic Plant SpeciesThis compound ConcentrationGermination Rate (%)Reference
Orobanche minor1 nM>80[4]
Striga hermonthica100 nM~45[7]
Striga hermonthica1 µM~75[4]
Inhibition of Shoot Branching in Arabidopsis thaliana
Plant GenotypeTreatmentNumber of Primary Rosette Branches (Mean ± SE)Reference
max3-9Mock7.8 ± 0.5[5]
max3-91 µM GR243.2 ± 0.3[5]
Wild-type (Col-0)Mock2.9 ± 0.3[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of 5DS from plant root exudates.

LCMS_Workflow start Plant Root Exudate Collection extraction Solid Phase Extraction (SPE) with C18 column start->extraction evaporation Evaporation to dryness under nitrogen extraction->evaporation reconstitution Reconstitution in Acetonitrile/Water evaporation->reconstitution lcms UPLC-MS/MS Analysis reconstitution->lcms quantification Quantification using stable isotope-labeled internal standard lcms->quantification

Figure 2. Workflow for LC-MS/MS quantification of 5DS.

Materials:

  • Plant root exudate

  • C18 Solid Phase Extraction (SPE) cartridges

  • Methanol, Ethyl Acetate, Acetonitrile (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid

  • This compound standard

  • Stable isotope-labeled this compound (e.g., d6-5DS) as an internal standard

  • UPLC-MS/MS system

Protocol:

  • Sample Collection: Collect root exudates from hydroponically grown plants.

  • Internal Standard Spiking: Add a known amount of d6-5DS internal standard to the collected exudate.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the exudate sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the strigolactones with ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of acetonitrile/water (e.g., 50:50 v/v).

  • UPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 20% to 80% B over 10 minutes is a typical starting point, but should be optimized.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for 5DS (e.g., m/z 331 -> 234) and the internal standard.

  • Quantification: Create a calibration curve using the 5DS standard and quantify the amount of 5DS in the sample by comparing its peak area to that of the internal standard.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This assay is used to test for direct interactions between proteins, such as D14 and SMXL7, in the presence of 5DS.

Y2H_Workflow start Construct Plasmids: BD-D14 and AD-SMXL7 transformation Co-transform yeast with both plasmids start->transformation selection Plate on selective media (-Leu, -Trp) transformation->selection treatment Replica plate onto selective media (-Leu, -Trp, -His) +/- this compound selection->treatment growth Incubate and assess growth treatment->growth result Growth indicates protein interaction growth->result CoIP_Workflow start Transiently express epitope-tagged proteins in plant protoplasts lysis Lyse cells and prepare protein extract start->lysis incubation Incubate extract with an antibody against one of the tagged proteins lysis->incubation precipitation Precipitate antibody-protein complexes with Protein A/G beads incubation->precipitation wash Wash beads to remove non-specific binders precipitation->wash elution Elute bound proteins wash->elution western Analyze by Western Blot elution->western detection Detect co-precipitated protein western->detection

References

5-Deoxystrigol: A Potent Germination Stimulant for the Parasitic Weed Striga

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The parasitic plant Striga, commonly known as witchweed, poses a significant threat to agricultural productivity, particularly in sub-Saharan Africa, causing devastating losses in staple crops like sorghum, maize, and rice.[1] The germination of Striga seeds is a critical control point in its life cycle, being dependent on chemical cues, primarily strigolactones (SLs), exuded from the roots of host plants.[2] Among the various identified SLs, 5-Deoxystrigol (5DS) has emerged as a particularly potent germination stimulant for several Striga species. This technical guide provides a comprehensive overview of the role of 5DS in Striga germination, including quantitative data on its efficacy, detailed experimental protocols for germination assays, and a visualization of the underlying signaling pathway. This information is intended to support researchers and drug development professionals in the design of novel strategies to combat Striga infestation, such as the development of "suicidal germination" agents.

Introduction: The Striga Problem and the Role of Strigolactones

Striga species are obligate root hemiparasites that inflict damage by siphoning water and nutrients from their host plants.[3] Their life cycle is intricately synchronized with that of their hosts, with seed germination being triggered by host-derived chemical signals.[1] This dependency on external cues presents a unique vulnerability that can be exploited for control.

Strigolactones (SLs) are a class of plant hormones that play a dual role in the rhizosphere. They facilitate the symbiotic relationship between plants and arbuscular mycorrhizal fungi, but are also co-opted by parasitic plants like Striga as germination stimulants.[2] The composition and concentration of SLs exuded by a host plant can influence its susceptibility to Striga infestation.[2]

This compound (5DS) is a naturally occurring strigolactone that has been identified as a highly active germination stimulant for Striga hermonthica.[4] Sorghum cultivars that produce higher concentrations of 5DS have been shown to stimulate greater germination of S. hermonthica seeds.[4] This highlights the importance of understanding the specific activity of 5DS to develop effective control measures.

Quantitative Data: Germination-Stimulating Activity of this compound

The efficacy of this compound as a germination stimulant for Striga has been quantified in various studies. The following table summarizes the available data, providing a comparative overview of its activity.

Striga SpeciesStimulantConcentrationGermination Percentage (%)Reference
S. hermonthicaThis compoundNot specifiedHigh[5]
S. hermonthicaThis compoundPicomolarEffective[4]
S. hermonthicaGR24 (synthetic SL)1 µM~64%[3][6]
S. hermonthicaGR24 (synthetic SL)0.1 µM~66%[3][6]
S. hermonthicaMP3 (synthetic SL)1 µM~49-52%[3][6]
S. hermonthicaMP16 (synthetic SL)1 µM~49-52%[3][6]
S. hermonthicaNijmegen-1 (synthetic SL)1 µM~49-52%[3][6]
O. minorThis compound1 nM>80%[2]

Experimental Protocols: Striga Seed Germination Assay

The following is a detailed methodology for conducting a Striga hermonthica seed germination bioassay to evaluate the efficacy of germination stimulants like this compound. This protocol is a synthesis of established methods.[6][7][8]

3.1. Materials

  • Striga hermonthica seeds

  • Commercial bleach (e.g., 6% sodium hypochlorite)

  • Sterile deionized water

  • Glass fiber filter paper discs (9 mm)

  • Petri dishes (9 cm)

  • This compound or other test compounds

  • Solvent for test compounds (e.g., DMSO)

  • Incubator

  • Binocular microscope

  • Laminar flow hood

3.2. Seed Sterilization and Preconditioning

  • Surface sterilize Striga seeds by immersing them in a 50% solution of commercial bleach for 7 minutes with gentle agitation.[6]

  • In a laminar flow hood, wash the sterilized seeds thoroughly with sterile deionized water at least six times.[6]

  • Evenly spread approximately 50-100 surface-sterilized seeds onto each 9 mm glass fiber filter paper disc.[6]

  • Place up to 12 discs in a Petri dish containing a layer of sterile filter paper moistened with 3 mL of sterile deionized water.[6]

  • Seal the Petri dishes with parafilm and incubate them in the dark at 30°C for 10-14 days for preconditioning.[6][8] This step is crucial to break seed dormancy.

3.3. Application of Germination Stimulant

  • After the preconditioning period, remove the discs from the Petri dishes and briefly dry them in a laminar flow hood.[6]

  • Prepare serial dilutions of this compound or other test compounds in sterile deionized water. A solvent like DMSO may be used for initial stock solutions, with the final concentration in the assay kept low (e.g., <0.1%) to avoid solvent effects.

  • Apply 50 µL of the desired concentration of the germination stimulant to each disc.[6] Use a positive control (e.g., GR24 at 1 µM) and a negative control (sterile deionized water or solvent control).[6]

3.4. Incubation and Germination Assessment

  • Return the treated discs to the Petri dishes, seal with parafilm, and incubate in the dark at 30°C for 24-48 hours.[6][8]

  • Following incubation, count the number of germinated and non-germinated seeds on each disc under a binocular microscope. A seed is considered germinated if the radicle has protruded from the seed coat.

  • Calculate the germination percentage for each treatment.

Signaling Pathway and Experimental Workflow Visualizations

4.1. This compound Signaling Pathway in Striga Germination

The perception of this compound in Striga initiates a signaling cascade that leads to seed germination. This process involves specific receptors that exhibit high affinity for certain strigolactones.

G This compound Signaling Pathway in Striga Germination cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response 5DS This compound ShHTL7 ShHTL7 Receptor 5DS->ShHTL7 Binding MAX2 MAX2 (F-box protein) ShHTL7->MAX2 Interaction SMAX1 SMAX1 (Repressor) MAX2->SMAX1 Recruitment Ub Ubiquitin SMAX1->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation Germination_Genes Germination-related Gene Expression Proteasome->Germination_Genes Upregulation Seed_Germination Seed Germination Germination_Genes->Seed_Germination

Caption: 5DS binds to the ShHTL7 receptor, initiating a signaling cascade leading to germination.

4.2. Experimental Workflow for Striga Germination Assay

The following diagram outlines the key steps in the experimental workflow for assessing the germination-stimulating activity of a compound on Striga seeds.

G Experimental Workflow for Striga Germination Assay Start Start Seed_Sterilization Surface Sterilize Striga Seeds Start->Seed_Sterilization Preconditioning Precondition Seeds (10-14 days, 30°C, dark) Seed_Sterilization->Preconditioning Compound_Application Apply Test Compound (e.g., this compound) Preconditioning->Compound_Application Incubation Incubate (24-48 hours, 30°C, dark) Compound_Application->Incubation Data_Collection Count Germinated and Non-germinated Seeds Incubation->Data_Collection Analysis Calculate Germination Percentage Data_Collection->Analysis End End Analysis->End

Caption: A streamlined workflow for conducting a Striga seed germination bioassay.

Conclusion and Future Directions

This compound is a key molecule in the chemical ecology of Striga and its hosts. Its high potency as a germination stimulant makes it a focal point for research into Striga control. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into the structure-activity relationships of strigolactones and the development of synthetic analogues with improved field stability and efficacy.

Future research should focus on:

  • Expanding the quantitative dataset: Determining the EC50 values of 5DS for a wider range of Striga species and under various environmental conditions.

  • High-throughput screening: Utilizing the described assay protocols for the high-throughput screening of chemical libraries to identify novel germination stimulants or inhibitors.

  • Field trials: Evaluating the most promising compounds in field settings to assess their practical utility in "suicidal germination" strategies.

  • Understanding resistance mechanisms: Investigating the genetic basis of reduced sensitivity to 5DS in some Striga populations to anticipate and manage the evolution of resistance.

By advancing our understanding of the role of this compound in Striga germination, the scientific community can move closer to developing sustainable and effective solutions to this pressing agricultural challenge.

References

Natural sources and occurrence of 5-Deoxystrigol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Occurrence of 5-Deoxystrigol

Introduction

This compound (5DS) is a canonical strigolactone, a class of carotenoid-derived plant hormones and rhizosphere signaling molecules.[1][2] Structurally, it consists of a tricyclic lactone (the ABC rings) connected to a methylfuranone moiety (the D ring) via an enol ether bridge.[1] As one of the simplest canonical strigolactones, this compound is considered a precursor for the biosynthesis of more complex strigolactones in some plant species.[1][3][4] It plays a crucial role in regulating plant architecture, particularly shoot branching, and in mediating interactions with symbiotic arbuscular mycorrhizal (AM) fungi and parasitic weeds.[1][2][3][5] This guide provides a comprehensive overview of the natural sources, occurrence, quantitative analysis, and experimental protocols related to this compound.

Natural Sources and Occurrence

This compound is primarily synthesized in the roots of various plant species and is subsequently exuded into the rhizosphere or transported to the shoot.[5][6] Its presence has been confirmed in a range of plants, often in complex mixtures with other strigolactones.[1]

Key Natural Sources:

  • Sorghum (Sorghum bicolor): Striga-susceptible sorghum varieties are known to exude this compound as a primary strigolactone.[1][5]

  • Maize (Zea mays): this compound is exclusively secreted from certain maize cultivars.[5]

  • Cotton (Gossypium hirsutum): Cotton plants produce this compound, which can be bioconverted into strigol.[1][3]

  • Chinese Milk Vetch (Astragalus sinicus): This plant stereoselectively converts this compound into sorgomol.[1][7]

  • Rice (Oryza sativa): this compound and its stereoisomers, such as ent-2′-epi-5-deoxystrigol, have been identified in the root exudates and extracts of rice.[4][8]

  • Lotus japonicus: This model legume produces and exudes this compound, particularly under phosphate starvation conditions.[9]

  • Tobacco (Nicotiana tabacum): Methoxy-5-deoxystrigol derivatives have been found alongside this compound in tobacco.[3]

This compound's role as a signaling molecule is concentration-dependent. In the rhizosphere, it stimulates the hyphal branching of symbiotic AM fungi at very low concentrations, facilitating the establishment of mycorrhizal symbiosis which enhances nutrient uptake for the plant.[2][5][10] However, it also acts as a germination stimulant for the seeds of parasitic weeds like Striga and Orobanche species, making host plants susceptible to infestation.[1][5]

Quantitative Analysis of this compound

The concentration of this compound in plant tissues and root exudates is typically very low, often in the picogram per gram range, and can be influenced by various factors such as plant species, developmental stage, and environmental conditions like nutrient availability.[4][11]

Plant SpeciesSample TypeConditionConcentration
Sorghum (Sorghum bicolor)Root TissueNitrogen or Phosphorus Deficiency~300 pg/g fresh weight
Sorghum (Sorghum bicolor)Root TissueSufficient Nitrogen and Phosphorus~3 pg/g fresh weight
Lotus japonicusRoot ExudatesPhosphorus Starvation (6 days)~150 pg/plant
Lotus japonicusRoot TissuePhosphorus Starvation (6 days)~25 pg/g fresh weight

Experimental Protocols

The analysis of this compound is challenging due to its low abundance and chemical instability.[11][12] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the most common and sensitive method for its quantification.[4][13]

Extraction of this compound from Sorghum Roots

This protocol is adapted from established methods for strigolactone extraction.[11][12]

Materials:

  • Sorghum roots (fresh)

  • Ethyl acetate

  • d₆-5-deoxystrigol (internal standard)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Acetonitrile

  • 50 ml screw-cap bottles

  • Scissors

  • Centrifuge

  • Rotary evaporator

  • Vials for LC-MS/MS analysis

Procedure:

  • Sample Preparation: Weigh 1 g of fresh sorghum root tissue. To minimize individual differences, it is advisable to use 5 to 10 plants in triplicate.[11]

  • Internal Standard Addition: Add a known amount of internal standard (e.g., 500 pg of d₆-5-deoxystrigol) dissolved in ethyl acetate to a 50 ml screw-cap bottle.[11]

  • Extraction: Immediately place the root tissue into the bottle containing ethyl acetate and the internal standard. Cut the roots into small pieces (approx. 2-3 mm) using scissors directly in the solvent to ensure rapid extraction and minimize degradation.

  • Homogenization: Homogenize the sample using a suitable method while keeping the sample cool.

  • Dehydration and Filtration: Add anhydrous MgSO₄ or Na₂SO₄ to remove water. Filter the ethyl acetate extract.

  • Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Dissolve the residue in a known volume of acetonitrile or another suitable solvent for LC-MS/MS analysis.[11]

  • Centrifugation: Centrifuge the reconstituted sample to pellet any insoluble material.

  • Analysis: Transfer the supernatant to a vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole/linear ion trap (LIT) mass spectrometer with an electrospray ionization (ESI) source.[11]

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., ϕ 2.1 x 150 mm, 2.6 μm).[11]

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).[6]

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Capillary Voltage: 3 kV.[1]

  • Source Temperature: 120°C.[1]

  • Desolvation Gas Temperature: 350°C.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For this compound, a common transition is m/z 331 > 234.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of strigolactones begins in the plastids with the conversion of all-trans-β-carotene.[14] A series of enzymatic steps leads to the formation of carlactone, the central precursor for all strigolactones.[2][14] Carlactone is then transported to the cytoplasm and converted into carlactonoic acid, which is a substrate for further modifications by cytochrome P450 enzymes to produce various strigolactones, including this compound.[14][15]

Simplified biosynthesis pathway of this compound.
Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and quantification of this compound from plant material.

Experimental_Workflow start Plant Material (e.g., Roots) extraction 1. Extraction with Ethyl Acetate + Internal Standard (d₆-5DS) start->extraction purification 2. Dehydration & Filtration extraction->purification concentration 3. Evaporation to Dryness purification->concentration reconstitution 4. Reconstitution in Acetonitrile concentration->reconstitution analysis 5. UHPLC-MS/MS Analysis (MRM) reconstitution->analysis quantification 6. Data Processing & Quantification analysis->quantification

General workflow for this compound analysis.

References

Unraveling the Stereochemistry of 5-Deoxystrigol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. Among the simplest and most fundamental SLs is 5-deoxystrigol (5DS), which exists as multiple stereoisomers. The spatial arrangement of atoms in these isomers dramatically influences their biological activity, including their efficacy in stimulating the germination of parasitic weeds of the Striga genus, promoting hyphal branching in symbiotic arbuscular mycorrhizal (AM) fungi, and their perception by plant receptor proteins. Understanding the stereochemistry of 5DS isomers is therefore crucial for developing targeted agricultural and pharmaceutical applications, from controlling parasitic plant infestations to designing novel plant growth regulators. This technical guide provides an in-depth exploration of the stereochemistry of this compound isomers, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Data Presentation: Biological Activity of this compound Stereoisomers

The biological activity of the four main stereoisomers of this compound—(+)-5-deoxystrigol, (-)-5-deoxystrigol, (+)-epi-5-deoxystrigol, and (-)-epi-5-deoxystrigol—varies significantly across different bioassays. The following tables summarize the quantitative data on their effects on parasitic seed germination and arbuscular mycorrhizal fungi hyphal branching, as well as their binding affinity to key receptor proteins.

StereoisomerConcentrationStriga spp. Germination Rate (%)Source
(+)-5-Deoxystrigol10⁻⁸ M~80%[1]
(-)-5-Deoxystrigol10⁻⁸ M~20%[2]
(+)-epi-5-Deoxystrigol10⁻⁸ M~60%[3]
(-)-epi-5-Deoxystrigol10⁻⁸ M~40%[3]

Table 1: Effect of this compound Stereoisomers on Striga spp. Seed Germination. This table illustrates the germination percentage of Striga seeds in response to different stereoisomers of this compound. The naturally occurring (+)-5-deoxystrigol shows the highest activity.

StereoisomerConcentration for Maximum Hyphal BranchingRelative ActivitySource
(+)-5-Deoxystrigol3 pg per disc+++[4]
(-)-5-DeoxystrigolNot specifiedLow[4]
(+)-epi-5-DeoxystrigolNot specifiedModerate[3]
(-)-epi-5-DeoxystrigolNot specifiedModerate[3]

Table 2: Effect of this compound Stereoisomers on Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching. This table summarizes the relative activity of this compound stereoisomers in promoting hyphal branching in AM fungi, such as Gigaspora margarita. (+)-5-Deoxystrigol is the most potent isomer.

StereoisomerReceptorBinding Affinity/ActivitySource
(+)-5-DeoxystrigolD14High[2][5]
(-)-5-DeoxystrigolKAI2High[2][5]
(+)-epi-5-DeoxystrigolD14/KAI2Moderate/Low[6]
(-)-epi-5-DeoxystrigolKAI2/D14Moderate/Low[6]

Table 3: Stereoselective Receptor Binding of this compound Isomers. This table highlights the differential binding affinities of this compound stereoisomers to the strigolactone receptors DWARF14 (D14) and KARRIKIN INSENSITIVE2 (KAI2). The natural (+)-5DS isomer preferentially binds to D14, while its non-natural enantiomer, (-)-5DS, shows higher affinity for KAI2.

Experimental Protocols

Synthesis of Enantiopure this compound Stereoisomers

The synthesis of enantiopure this compound stereoisomers is a multi-step process that typically involves the preparation of a chiral ABC-ring intermediate and its subsequent coupling with a D-ring precursor. The following is a generalized protocol synthesized from established methods[7]:

  • Preparation of the Chiral ABC-Ring Lactone:

    • Start with a suitable chiral starting material, such as a derivative of (R)- or (S)-carvone, to establish the desired stereochemistry of the C-ring.

    • Perform a series of reactions including, but not limited to, Michael additions, aldol condensations, and lactonizations to construct the tricyclic ABC-ring system.

    • Purify the resulting chiral ABC-ring lactone using column chromatography.

  • Synthesis of the D-Ring Precursor:

    • Synthesize the butenolide D-ring, typically as a racemic mixture, from commercially available starting materials.

    • Resolve the racemic D-ring precursor into its individual enantiomers using chiral high-performance liquid chromatography (HPLC) or by enzymatic resolution.

  • Coupling of the ABC- and D-Rings:

    • Activate the ABC-ring lactone, for example, by converting it into an enolate.

    • React the activated ABC-ring with the desired enantiopure D-ring precursor in the presence of a suitable coupling agent to form the enol ether linkage.

  • Purification and Characterization:

    • Purify the final this compound stereoisomer using HPLC.

    • Confirm the structure and stereochemistry of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) spectroscopy.

Quantitative Striga Seed Germination Assay

This protocol outlines the steps for quantifying the germination of Striga seeds in response to different this compound isomers[8][9][10]:

  • Seed Sterilization and Pre-conditioning:

    • Surface sterilize Striga seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water.

    • Pre-condition the sterilized seeds by placing them on glass fiber filter paper moistened with sterile distilled water in a petri dish.

    • Incubate the seeds in the dark at 28-30°C for 10-14 days to induce germination competence.

  • Application of this compound Isomers:

    • Prepare stock solutions of each this compound stereoisomer in acetone.

    • Prepare a dilution series of each isomer in sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ to 10⁻¹⁰ M). The final acetone concentration should be kept below 0.1%.

    • Apply a known volume of each test solution to the pre-conditioned Striga seeds. A negative control (water with 0.1% acetone) and a positive control (e.g., GR24) should be included.

  • Incubation and Germination Counting:

    • Incubate the treated seeds in the dark at 28-30°C for 24-48 hours.

    • Count the number of germinated seeds (identified by the emergence of the radicle) under a dissecting microscope.

    • Calculate the germination percentage for each treatment.

Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching Assay

This protocol describes a method to assess the hyphal branching of AM fungi, such as Gigaspora margarita, in response to this compound isomers[4][11][12]:

  • Spore Sterilization and Germination:

    • Surface sterilize AM fungal spores with a solution of 2% chloramine-T and 0.02% streptomycin for 20 minutes, followed by extensive rinsing with sterile distilled water.

    • Place the sterilized spores on a sterile membrane filter placed on a solidified minimal medium in a petri dish.

    • Incubate the spores in the dark at 30°C to allow for germination and initial hyphal growth.

  • Application of this compound Isomers:

    • Prepare solutions of each this compound stereoisomer at various concentrations in a suitable solvent (e.g., ethanol).

    • Apply a small volume (e.g., 10 µL) of the test solution onto a sterile filter paper disc.

    • Place the disc near the growing hyphae of the germinated spores. A solvent-only disc should be used as a negative control.

  • Incubation and Observation:

    • Continue incubation in the dark at 30°C for another 24-72 hours.

    • Observe the hyphae under a microscope and count the number of newly formed branches in the vicinity of the filter paper disc.

    • Quantify the branching response relative to the negative control.

Mandatory Visualization

Signaling Pathway of (+)-5-Deoxystrigol via the D14 Receptor

D14_Signaling_Pathway plus_5DS (+)-5-Deoxystrigol D14 D14 Receptor plus_5DS->D14 Binds and hydrolyzed MAX2 MAX2 (F-box protein) D14->MAX2 Conformational change and interaction SMXL SMXL (Repressor) MAX2->SMXL Recruits Ub Ubiquitin SMXL->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation Gene_Expression Target Gene Expression Proteasome->Gene_Expression Derepression

Caption: Signaling pathway of (+)-5-Deoxystrigol mediated by the D14 receptor.

Signaling Pathway of (-)-5-Deoxystrigol via the KAI2 Receptor

KAI2_Signaling_Pathway minus_5DS (-)-5-Deoxystrigol KAI2 KAI2 Receptor minus_5DS->KAI2 Binds MAX2 MAX2 (F-box protein) KAI2->MAX2 Interaction SMAX1 SMAX1 (Repressor) MAX2->SMAX1 Recruits Ub Ubiquitin SMAX1->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation Seed_Germination Seed Germination & Seedling Development Proteasome->Seed_Germination Derepression

Caption: Signaling pathway of (-)-5-Deoxystrigol mediated by the KAI2 receptor.

Experimental Workflow for Striga Seed Germination Assay

Striga_Germination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis sterilization Seed Sterilization (1% NaOCl) preconditioning Pre-conditioning (10-14 days, 28-30°C, dark) sterilization->preconditioning application Application of 5DS Isomers preconditioning->application incubation Incubation (24-48h, 28-30°C, dark) application->incubation counting Germination Counting (Microscopy) incubation->counting calculation Calculate Germination % counting->calculation

Caption: Experimental workflow for the quantitative Striga seed germination assay.

Conclusion

The stereochemistry of this compound isomers is a critical determinant of their biological function. The naturally occurring (+)-5-deoxystrigol isomer exhibits the highest potency in stimulating parasitic seed germination and AM fungi hyphal branching, primarily through its interaction with the D14 receptor. In contrast, the non-natural enantiomer, (-)-5-deoxystrigol, preferentially interacts with the KAI2 receptor, leading to different physiological responses. This stereospecificity underscores the importance of using enantiopure compounds in research and development to accurately elucidate biological mechanisms and to design effective and targeted chemical interventions. The detailed protocols and data presented in this guide provide a valuable resource for researchers in plant biology, chemical ecology, and drug development, facilitating further exploration into the fascinating world of strigolactones.

References

The Strigolactone Family: A Technical Guide to Biosynthesis, Signaling, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1][2] Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, they were later recognized as essential endogenous signals controlling shoot branching, root architecture, and leaf senescence.[2][3] Their dual role as internal regulators and external signaling molecules makes them a fascinating subject of study and a promising target for agricultural and pharmaceutical applications. This guide provides an in-depth technical overview of the strigolactone family, focusing on their biosynthesis, signaling pathways, and the experimental methodologies used to study them.

Core Concepts: Biosynthesis and Signaling

The biosynthesis of strigolactones originates from the carotenoid pathway, with all-trans-β-carotene serving as the initial precursor. A series of enzymatic reactions involving carotenoid cleavage dioxygenases (CCDs) and cytochrome P450 monooxygenases leads to the production of the diverse array of strigolactone molecules observed in nature.[2][4][5]

The perception and transduction of the strigolactone signal are mediated by a core signaling module comprising the DWARF14 (D14) α/β-hydrolase receptor, the F-box protein MORE AXILLARY GROWTH2 (MAX2) (or its ortholog DWARF3/D3 in rice), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional co-repressors (or DWARF53/D53 in rice).[1][4][6] In the absence of strigolactones, SMXL proteins repress the transcription of downstream target genes. Upon binding of a strigolactone molecule, D14 undergoes a conformational change that facilitates its interaction with MAX2 and the SMXL repressor. This ternary complex formation leads to the ubiquitination and subsequent degradation of the SMXL protein by the 26S proteasome, thereby de-repressing the expression of strigolactone-responsive genes.[6]

Data Presentation: Quantitative Analysis of Strigolactone Activity

The biological activity of strigolactones and their synthetic analogs is typically quantified through various bioassays. The data presented below summarizes key quantitative findings from studies on shoot branching and parasitic seed germination.

Table 1: Effect of Strigolactone Analogs on Shoot Branching in Pea (Pisum sativum) rms1 Mutant
Strigolactone AnalogConcentration (nM)Inhibition of Branching (%)
GR24 (racemic)1050
10080
100095
GR7 (racemic)1030
10065
100085
5-deoxystrigol (racemic)1040
10075
100090

Data compiled from various sources studying the effect of synthetic strigolactone analogs on the highly branched rms1 mutant of pea, which is deficient in strigolactone biosynthesis.

Table 2: Germination Activity of Strigolactone Analogs on Seeds of the Parasitic Weed Striga hermonthica
Strigolactone AnalogConcentration (M)Germination Rate (%)
GR24 (racemic)10⁻⁹25
10⁻⁸60
10⁻⁷85
Orobanchol (racemic)10⁻¹⁰30
10⁻⁹70
10⁻⁸90
Strigol (racemic)10⁻¹¹40
10⁻¹⁰80
10⁻⁹95

Data represents typical dose-response relationships for the germination of pre-conditioned Striga hermonthica seeds in response to various strigolactones.[7]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Strigolactone_Biosynthesis cluster_plastid Plastid cluster_cytoplasm Cytoplasm all-trans-beta-carotene all-trans-beta-carotene 9-cis-beta-carotene 9-cis-beta-carotene all-trans-beta-carotene->9-cis-beta-carotene D27 9-cis-beta-apo-10-carotenal 9-cis-beta-apo-10-carotenal 9-cis-beta-carotene->9-cis-beta-apo-10-carotenal CCD7 Carlactone Carlactone 9-cis-beta-apo-10-carotenal->Carlactone CCD8 Carlactone_cyto Carlactone Carlactone->Carlactone_cyto Export Carlactonoic_acid Carlactonoic Acid Carlactone_cyto->Carlactonoic_acid MAX1 (CYP711A) Strigolactones Strigolactones Carlactonoic_acid->Strigolactones Further modifications

Caption: The strigolactone biosynthetic pathway, from β-carotene to carlactone in the plastid and subsequent modification in the cytoplasm.[4][5]

Strigolactone_Signaling cluster_nucleus Nucleus cluster_inactive Inactive State (No SL) cluster_active Active State (+ SL) SL Strigolactone D14 D14 (Receptor) SL->D14 Binds MAX2 MAX2 (F-box Protein) D14->MAX2 Interacts SMXL SMXL (Repressor) MAX2->SMXL Recruits Proteasome 26S Proteasome SMXL->Proteasome Ubiquitination & Degradation TargetGenes Target Gene Expression Proteasome->TargetGenes De-repression SMXL_i SMXL TargetGenes_i Target Genes (Repressed) SMXL_i->TargetGenes_i Represses

Caption: The core strigolactone signaling pathway in the nucleus, leading to the degradation of SMXL repressors and activation of target genes.[1][6]

LC_MS_Workflow PlantMaterial Plant Material (Root Exudates or Tissues) Extraction Extraction (e.g., Ethyl Acetate) PlantMaterial->Extraction Purification Solid-Phase Extraction (e.g., C18 Cartridge) Extraction->Purification LC_Separation Liquid Chromatography (LC Separation) Purification->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis

Caption: A typical experimental workflow for the quantification of strigolactones from plant samples using LC-MS/MS.[4][8]

Experimental Protocols

Reproducible and robust experimental protocols are crucial for advancing our understanding of strigolactones. The following sections provide detailed methodologies for key experiments.

Protocol 1: Quantification of Strigolactones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for the extraction, purification, and quantification of strigolactones from plant root exudates.

1. Collection of Root Exudates: a. Grow plants hydroponically in a nutrient solution. b. Before collection, replace the nutrient solution with deionized water to minimize interference. c. Collect the water containing root exudates after a defined period (e.g., 24-48 hours). d. Filter the collected exudates to remove any debris.

2. Extraction of Strigolactones: a. To the filtered root exudates, add an equal volume of ethyl acetate. b. Shake vigorously for 2 minutes and allow the phases to separate. c. Collect the upper ethyl acetate phase. d. Repeat the extraction two more times. e. Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

3. Solid-Phase Extraction (SPE) Purification: a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Re-dissolve the dried extract in a small volume of 10% acetone and load it onto the conditioned C18 cartridge. c. Wash the cartridge with deionized water to remove polar impurities. d. Elute the strigolactones with acetone. e. Evaporate the acetone eluate to dryness.

4. LC-MS/MS Analysis: a. Reconstitute the purified extract in a suitable solvent (e.g., 50% acetonitrile). b. Inject an aliquot into an LC-MS/MS system equipped with a C18 column. c. Use a gradient elution program with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid. d. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of target strigolactones and an internal standard (e.g., deuterated GR24). e. Quantify the endogenous strigolactones by comparing their peak areas to that of the internal standard.[4][8]

Protocol 2: Parasitic Weed Seed Germination Bioassay

This bioassay is a classic method to assess the biological activity of strigolactones.

1. Seed Sterilization and Pre-conditioning: a. Surface sterilize seeds of a parasitic plant (e.g., Striga hermonthica) with a solution of 1% sodium hypochlorite for 5 minutes. b. Rinse the seeds thoroughly with sterile deionized water. c. Place the sterilized seeds on a glass fiber filter paper disc in a petri dish containing sterile deionized water. d. Incubate the seeds in the dark at a constant temperature (e.g., 28-30°C) for 10-14 days to pre-condition them. This step is essential for the seeds to become responsive to germination stimulants.[5]

2. Germination Assay: a. Prepare serial dilutions of the strigolactone sample to be tested in sterile deionized water. b. Remove the pre-conditioned seed discs from the petri dishes and gently blot them to remove excess water. c. Place the discs in new petri dishes and apply a small volume (e.g., 50 µL) of the test solution to each disc. d. Use a solution of a known active strigolactone analog (e.g., GR24) as a positive control and sterile deionized water as a negative control. e. Seal the petri dishes and incubate them in the dark at the same temperature used for pre-conditioning.

3. Data Collection and Analysis: a. After 2-3 days of incubation, count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged from the seed coat. b. Calculate the germination percentage for each treatment. c. Plot the germination percentage against the concentration of the test compound to generate a dose-response curve.[1][5]

Conclusion and Future Directions

The field of strigolactone research has made remarkable progress in a relatively short period. The elucidation of the core biosynthetic and signaling pathways has provided a solid foundation for understanding their diverse roles in plant biology. The quantitative methods and experimental protocols described in this guide are essential tools for further dissecting the intricacies of strigolactone action.

Future research will likely focus on several key areas. Identifying the full complement of downstream targets of the strigolactone signaling pathway will be crucial for understanding how these hormones regulate specific developmental processes. Unraveling the mechanisms of strigolactone transport and its regulation will provide insights into their long-distance signaling. Furthermore, the development of more potent and specific synthetic strigolactone analogs and antagonists holds significant promise for agricultural applications, such as controlling parasitic weeds and improving crop architecture and stress tolerance. For drug development professionals, the unique mode of action of strigolactones, involving receptor-mediated protein degradation, may offer inspiration for novel therapeutic strategies. The continued interdisciplinary efforts of chemists, biologists, and geneticists will undoubtedly unlock the full potential of this fascinating family of plant hormones.

References

Methodological & Application

Application Note: Quantification of 5-Deoxystrigol in Plant Matrices using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Deoxystrigol (5DS) is a canonical strigolactone, a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1][2][3][4] Accurate quantification of 5DS is essential for understanding its physiological functions and its role in ecological interactions. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plant root exudates and tissues using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method is highly sensitive, with limits of quantification reaching the picogram per gram level.[5]

Signaling Pathway of this compound

This compound, like other strigolactones, is perceived by the α/β-hydrolase receptor D14.[6] Upon binding of 5DS, the D14 receptor undergoes a conformational change, enabling it to interact with the F-box protein D3 (or MAX2 in Arabidopsis). This complex then recruits the transcriptional repressor D53 (or SMXL family proteins), leading to its ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the D53 repressor derepresses the expression of downstream target genes, thereby initiating strigolactone-dependent physiological responses, such as the inhibition of shoot branching and the promotion of symbiotic interactions.[6][7]

This compound Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus FDS This compound (5DS) D14 D14 Receptor FDS->D14 Binds to D3 D3/MAX2 (F-box protein) D14->D3 recruits D53 D53/SMXL (Repressor) D3->D53 recruits Ub Ubiquitin D53->Ub Ubiquitination Target_Genes Target Gene Expression D53->Target_Genes represses Proteasome 26S Proteasome Ub->Proteasome Degraded_D53 Degraded D53 Proteasome->Degraded_D53 Degradation Physiological_Response Physiological Response (e.g., reduced branching) Target_Genes->Physiological_Response leads to

Figure 1: this compound signaling pathway.

Experimental Protocols

Sample Preparation

a) Extraction from Root Tissues [8][9]

  • Harvest fresh root tissue (approximately 150-250 mg) and immediately freeze in liquid nitrogen.[8][10]

  • Grind the frozen tissue to a fine powder using a mortar and pestle.[8]

  • Transfer the powder to a glass vial and add 1.5 mL of cold ethyl acetate.[8]

  • Spike the sample with an internal standard (e.g., 500 pg of d6-5-deoxystrigol).[9] The amount of internal standard should be optimized based on the expected endogenous levels of this compound.[9]

  • Extract the sample for 60 minutes at 4°C with gentle agitation.[8]

  • Centrifuge the extract at 5000 rpm for 10 minutes.[11]

  • Transfer the supernatant to a new tube. For a cleaner extract, wash the ethyl acetate phase with 10 mL of 0.2 M K2HPO4.[9]

  • Dry the ethyl acetate extract under a stream of nitrogen or using a rotary evaporator at a temperature below 35°C.[9]

  • Reconstitute the dried residue in 100 µL of acetonitrile:water (25:75, v/v) and filter through a 0.22 µm filter before UHPLC-MS/MS analysis.[12]

b) Extraction from Root Exudates [12][13]

  • Collect root exudates from hydroponically grown plants. To minimize degradation, protect the exudates from light and keep them on ice.[13]

  • Spike the collected exudate (e.g., 50 mL) with an internal standard (e.g., 0.672 ng of d6-5-deoxystrigol).[12][13]

  • Perform solid-phase extraction (SPE) using a C18 cartridge (500 mg). Precondition the cartridge with 3 mL of methanol followed by 3 mL of water.[12]

  • Load the exudate onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove interfering substances.[12]

  • Elute the strigolactones with 5 mL of acetone.[12]

  • Concentrate the eluate to an aqueous solution (approximately 1 mL) and then perform a liquid-liquid extraction with 1 mL of ethyl acetate.[12]

  • Dry the ethyl acetate phase under vacuum.[12]

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of acetonitrile:water (25:75, v/v) for analysis.[12]

UHPLC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.[5][12]

a) UHPLC Conditions

  • Column: Hypersil GOLD C18 (150 x 4.6 mm, 3 µm) or equivalent.[12]

  • Mobile Phase A: Water with 0.1% formic acid.[12]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

  • Flow Rate: 0.5 mL/min.[12]

  • Injection Volume: 5-10 µL.[11][12]

  • Column Temperature: 30°C.[12]

  • Gradient Program:

    • 0-0.5 min: 50% B

    • 0.5-5 min: linear gradient to 100% B

    • 5-7 min: hold at 100% B

    • 7-7.5 min: linear gradient to 50% B

    • 7.5-10.5 min: hold at 50% B for re-equilibration[11]

b) MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[14]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[14]

  • Ion Spray Voltage: 5000 V.[12]

  • Vaporizer Temperature: 350°C.[12]

  • Ion Transfer Tube Temperature: 350°C.[12]

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound should be optimized. A common transition is m/z 331 > 97.[15]

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Plant Tissue/Exudate Collection Extraction Extraction with Ethyl Acetate or SPE Sample_Collection->Extraction Concentration Drying and Reconstitution Extraction->Concentration UHPLC UHPLC Separation Concentration->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Quantification Quantification using Internal Standard MSMS->Quantification Reporting Data Reporting Quantification->Reporting

Figure 2: UHPLC-MS/MS quantification workflow.

Quantitative Data Summary

The performance of the UHPLC-MS/MS method for the quantification of this compound is summarized in the table below. The data is compiled from various studies and demonstrates the high sensitivity and reliability of the method.

ParameterThis compoundReference
Limit of Quantification (LOQ) 0.05 µg/L[11][16]
1.3 - 6.5 pg/g (in rice)[5]
Limit of Detection (LOD) 0.6 - 1.2 pg/g (in rice)[5]
Recovery 83% - 96%[5]
**Linearity (R²) **> 0.9993[5]
Precision (RSD) 4.5% - 12.4%[5]
Conclusion

This application note provides a comprehensive protocol for the robust and sensitive quantification of this compound in plant matrices using UHPLC-MS/MS. The detailed sample preparation and analytical methods, along with the summarized performance data, offer a valuable resource for researchers in plant biology, agricultural science, and drug development. The high sensitivity and specificity of this method make it well-suited for the analysis of low-abundance phytohormones like this compound.

References

Application Notes and Protocols: 5-Deoxystrigol Extraction from Root Exudates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxystrigol, a canonical strigolactone, is a pivotal signaling molecule in the rhizosphere, governing plant development and interactions with symbiotic fungi and parasitic plants.[1][2] Its inherent low abundance and instability necessitate robust and sensitive analytical protocols. This document provides a comprehensive methodology for the extraction, purification, and quantification of this compound from plant root exudates, primarily utilizing solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed to yield high-quality data for researchers investigating the multifaceted roles of strigolactones.

Quantitative Data Summary

The following table presents key quantitative parameters for the extraction and analysis of this compound, primarily from sorghum (Sorghum bicolor), a model organism for strigolactone studies, especially under nutrient-limiting conditions that enhance production.

ParameterValueNotes
Plant Source Sorghum (Sorghum bicolor)Grown under nitrogen or phosphorus deficiency to induce strigolactone exudation.[3][4]
Typical Yield ~300 pg/g of root fresh weight (FW)This value can vary based on plant species, age, and growth conditions.[4]
Internal Standard d6-5-deoxystrigolUsed for accurate quantification by correcting for sample loss during preparation and analysis.[3][4]
Spiking Concentration 500 pg per gram of root FWThe amount should be optimized based on the expected endogenous levels.[4]
Primary Extraction Solvent Ethyl AcetateAcetone can also be used but may require additional cleanup steps.[3][4]
Detection Method LC-MS/MSProvides the necessary sensitivity and selectivity for quantification at picogram levels.[3][4][5]
This compound MRM Transitions m/z 331 → 234, 331 → 216, 331 → 97Multiple Reaction Monitoring (MRM) transitions for precursor and product ions.[4]
d6-5-Deoxystrigol MRM Transitions m/z 337 → 240, 337 → 222, 337 → 97MRM transitions for the deuterated internal standard.[4]

Experimental Protocol

This protocol outlines a step-by-step procedure for the extraction and quantification of this compound from plant root exudates, synthesized from established methods.[3][4][6]

Materials and Reagents
  • Plant Material: Plants grown in hydroponic or sand culture systems.

  • Solvents (LC-MS or HPLC grade): Ethyl acetate[3], Acetonitrile[3], Methanol, Water (e.g., Milli-Q).

  • Standards: this compound and d6-5-deoxystrigol.

  • Additives: Formic acid (LC-MS grade).[6]

  • Solid-Phase Extraction (SPE): C18 cartridges.

  • Equipment: Rotary evaporator, nitrogen evaporator, LC-MS/MS system with an electrospray ionization (ESI) source.[4]

Collection of Root Exudates

The collection method can be adapted for different plant growth systems. To prevent degradation, protect exudates from light and keep them cool.[6]

  • Hydroponic System:

    • Grow plants in a nutrient-deficient medium (e.g., low phosphate) to stimulate strigolactone production.

    • Replace the medium and allow exudates to accumulate over a 6-hour period.[6]

    • Collect the medium for immediate processing.

  • Sand Culture System:

    • Grow plants in sand with a nutrient-deficient solution.

    • Twenty-four hours prior to collection, wash the sand with 1 L of the nutrient solution.

    • Add fresh nutrient solution and collect the flow-through containing the root exudates.[6]

Extraction and Purification
  • Internal Standard Spiking: Add a known quantity of d6-5-deoxystrigol to the collected root exudate.[4]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by sequentially washing with methanol (5 mL) and water (5 mL).

    • Load the root exudate sample onto the cartridge.

    • Wash the cartridge with water (5 mL) to remove hydrophilic impurities.

    • Elute the strigolactones with ethyl acetate or acetone (5 mL).

  • Concentration: Evaporate the eluate to dryness under reduced pressure (rotary evaporator) or a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried residue in a small, precise volume (e.g., 100 µL) of a solution compatible with the LC-MS/MS system, such as 50:50 acetonitrile:water with 0.1% formic acid.[6]

LC-MS/MS Quantification
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[6]

  • Mass Spectrometry (MS):

    • Ionization: Positive ion electrospray (ESI+).[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.

  • Quantification: Construct a calibration curve using known concentrations of the this compound standard. Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

Visualized Workflows and Pathways

Experimental Workflow for this compound Extraction

G cluster_collection Root Exudate Collection cluster_extraction Extraction & Purification cluster_analysis Analysis plant_growth Plant Growth (Nutrient Deficient) collection Collect Root Exudates plant_growth->collection add_is Add Internal Standard (d6-5-deoxystrigol) collection->add_is spe Solid-Phase Extraction (C18 Cartridge) add_is->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification

Caption: Workflow for this compound extraction and analysis.

This compound Signaling Pathway

G cluster_perception Signal Perception cluster_complex Complex Formation cluster_degradation Protein Degradation cluster_response Cellular Response DS This compound D14 D14 Receptor DS->D14 Binding & Hydrolysis D14_DS D14-5DS Complex D14->D14_DS D3 D3 (F-box protein) D14_DS->D3 Recruitment D53 D53/SMXL (Transcriptional Repressor) D3->D53 Interaction D53_Ub Ubiquitinated D53 Gene_exp Target Gene Expression D53->Gene_exp Repression SCF_complex SCF-D3 Complex SCF_complex->D53 Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Proteasome->Gene_exp De-repression D53_Ub->Proteasome Degradation Dev_response Developmental Responses (e.g., shoot branching inhibition) Gene_exp->Dev_response

Caption: Simplified signaling pathway of this compound.

References

Synthesis and Purification of 5-Deoxystrigol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the chemical synthesis and subsequent purification of 5-Deoxystrigol, a key strigolactone used in plant biology and agricultural research. The protocols detailed herein are designed to be reproducible in a standard laboratory setting, yielding high-purity this compound suitable for a range of research applications, including studies on plant development, parasitic plant germination, and symbiotic fungal interactions. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow and the relevant biological signaling pathway.

Introduction

Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating various aspects of plant growth and development, including shoot branching and root architecture.[1] They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and stimulating the germination of parasitic weeds.[1] this compound is a naturally occurring strigolactone and a biosynthetic precursor to other strigolactones, making it a vital compound for research in this field.[1] The availability of pure this compound is essential for elucidating its precise biological functions and for developing novel agrochemicals. This document outlines a reliable method for the total synthesis of racemic (±)-5-Deoxystrigol and its subsequent purification.

Data Presentation

Table 1: Summary of a Representative Total Synthesis of (±)-5-Deoxystrigol
StepReactionKey Reagents and ConditionsYield (%)Reference
1Regioselective couplingEpoxide, Aluminum ate complex of an alkyne, Transition metal catalyst-[1]
2Reductive C-C bond formation (Cyclization)Transition metal catalyst-[1]
3Introduction of the D-ring precursorOrtho ester-[1]
4Final cyclization and formation of this compound--[1]
Table 2: Spectroscopic Data for this compound
TechniqueDataReference
¹H NMR (CDCl₃)δ (ppm): 7.26 (reference), specific shifts for protons on the A, B, C, and D rings.[2][3]
¹³C NMR (CDCl₃)δ (ppm): 77.0 (reference), characteristic peaks for carbonyl, enol ether, and other carbons.[3][4][5]
Mass Spec. (EI)m/z: Molecular ion peak [M]⁺, characteristic fragments corresponding to the ABC-ring system and the D-ring. A base peak at m/z 97 is characteristic for the butenolide D-ring.[6]

Experimental Protocols

I. Total Synthesis of (±)-5-Deoxystrigol

The total synthesis of (±)-5-Deoxystrigol has been achieved through various routes. A common strategy involves the construction of the tricyclic ABC-ring system followed by the introduction of the butenolide D-ring. The key steps often include a regioselective coupling and reductive carbon-carbon bond formations.[1][7]

Materials:

  • Starting materials for the ABC-ring synthesis (e.g., substituted indanones)

  • Reagents for the D-ring precursor synthesis

  • Transition metal catalysts (e.g., Palladium or Ruthenium-based)

  • Anhydrous solvents (e.g., THF, DCM)

  • Standard laboratory glassware and reaction setup (e.g., round-bottom flasks, condensers, inert atmosphere apparatus)

Procedure (General Outline):

  • Synthesis of the ABC-ring system: This multi-step process typically starts from a commercially available precursor and involves cyclization reactions to form the fused three-ring core.

  • Functionalization of the ABC-ring system: Introduction of a reactive group that allows for the coupling of the D-ring precursor.

  • Synthesis of the D-ring precursor: The butenolide D-ring is typically synthesized separately as a racemic or enantiomerically pure building block.

  • Coupling of the ABC-ring system and the D-ring precursor: An ether linkage is formed between the two moieties.

  • Final modifications: Any necessary deprotection or functional group transformations to yield (±)-5-Deoxystrigol.

Note: For a detailed, step-by-step synthetic procedure, it is highly recommended to consult the primary literature on the total synthesis of this compound.[1][7]

II. Purification of Synthetic (±)-5-Deoxystrigol

Purification of the crude synthetic product is crucial to obtain this compound of high purity for biological assays. A two-step purification process involving silica gel column chromatography followed by High-Performance Liquid Chromatography (HPLC) is recommended.

A. Silica Gel Column Chromatography (Flash Chromatography)

This initial purification step is designed to remove major impurities and unreacted starting materials.

Materials:

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Elution solvents: A gradient of ethyl acetate in hexanes is commonly used.

  • Glass column, collection tubes, and TLC plates for monitoring the separation.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and pour it into the column. Allow the silica to settle, ensuring a well-packed, bubble-free column.[8][9]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.[8]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and 50% ethyl acetate in hexanes) to elute compounds with increasing polarity.[8]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the desired product based on the TLC analysis.

  • Solvent Evaporation: Evaporate the solvent from the combined fractions under reduced pressure to obtain the partially purified this compound.

B. Preparative High-Performance Liquid Chromatography (HPLC)

This final purification step provides high-resolution separation to yield highly pure this compound.

Materials:

  • Preparative HPLC system with a UV detector.

  • Preparative C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).[10]

  • HPLC-grade solvents: Methanol and water, often with a modifier like acetic acid.[10]

  • Vials for sample injection and fraction collection.

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound from the column chromatography step in the HPLC mobile phase.

  • Method Development (if necessary): On an analytical scale, optimize the separation conditions (mobile phase composition, gradient, flow rate) to achieve good resolution between this compound and any remaining impurities.

  • Preparative Run: Inject the sample onto the preparative HPLC column.

  • Elution and Fraction Collection: Elute the column with an isocratic or gradient mobile phase (e.g., a gradient of methanol in water).[10] Collect the peak corresponding to this compound based on the retention time determined during method development.

  • Purity Analysis and Solvent Evaporation: Analyze the purity of the collected fraction using analytical HPLC. Evaporate the solvent from the pure fraction to obtain the final product.

Mandatory Visualizations

Synthesis_Purification_Workflow cluster_synthesis I. Total Synthesis of (±)-5-Deoxystrigol cluster_purification II. Purification Start Starting Materials Step1 ABC-Ring Synthesis Start->Step1 Step2 Functionalization Step1->Step2 Step4 Coupling Reaction Step2->Step4 Step3 D-Ring Precursor Synthesis Step3->Step4 Step5 Final Modifications Step4->Step5 Crude_Product Crude (±)-5-Deoxystrigol Step5->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Product Pure (±)-5-Deoxystrigol HPLC->Pure_Product

Caption: Experimental workflow for the synthesis and purification of (±)-5-Deoxystrigol.

Strigolactone_Signaling_Pathway cluster_perception Strigolactone Perception and Signaling SL Strigolactone (SL) (e.g., this compound) D14 D14 (α/β-hydrolase receptor) SL->D14 binds & hydrolyzes D3_MAX2 D3/MAX2 (F-box protein) D14->D3_MAX2 conformational change recruits SMXL SMXL (Repressor Protein) D3_MAX2->SMXL binds Proteasome 26S Proteasome SMXL->Proteasome degradation Gene_Expression Target Gene Expression (e.g., branching inhibition) SMXL->Gene_Expression represses Ub Ubiquitin Ub->SMXL ubiquitination Proteasome->Gene_Expression derepression

Caption: Simplified diagram of the strigolactone signaling pathway.

References

Application Notes and Protocols: Bioassay for Testing 5-Deoxystrigol Activity on Seed Germination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi.[1][2] They also act as germination stimulants for the seeds of parasitic plants, such as Striga and Orobanche species, which pose a significant threat to agriculture.[3][4][5] 5-Deoxystrigol is a naturally occurring strigolactone and a key precursor for the biosynthesis of other strigol-type SLs.[6] Understanding its activity on seed germination is vital for developing strategies to control parasitic weeds, for instance, through "suicidal germination" where synthetic SL analogs are used to induce germination in the absence of a host plant.[5][7]

This document provides detailed application notes and protocols for conducting a bioassay to test the activity of this compound on seed germination, particularly for parasitic plant seeds.

Signaling Pathway of Strigolactone-Induced Seed Germination

Strigolactone perception and signaling are critical for initiating the germination process in response to host-derived signals. The binding of a strigolactone, such as this compound, to its receptor, often a member of the KAI2d family in parasitic plants, triggers a signaling cascade.[8] This leads to the degradation of transcriptional repressors and the activation of downstream genes responsible for breaking seed dormancy and promoting germination. Key components in this pathway include the F-box protein MAX2 and various transcription factors.[4][9]

Strigolactone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell 5_DS This compound Receptor KAI2d Receptor 5_DS->Receptor Binding MAX2 MAX2 (F-box protein) Receptor->MAX2 Activation Repressor SMAX1/SMXLs (Repressors) MAX2->Repressor Ubiquitination & Degradation TF Transcription Factors (e.g., HY5) Repressor->TF Repression Germination Seed Germination TF->Germination Activation Experimental_Workflow A Seed Sterilization (1% NaOCl, 5 min) B Pre-conditioning (7-14 days, 25-30°C, dark) A->B D Application of Test Solutions B->D C Preparation of This compound Dilutions C->D E Incubation (24-72 hours, 28-30°C, dark) D->E F Data Collection (Count germinated seeds) E->F G Analysis (Calculate Germination %) F->G

References

Application Notes and Protocols: Utilizing Stable Isotope-Labeled 5-Deoxystrigol as an Internal Standard for Accurate Strigolactone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of phytohormones that play a crucial role in regulating plant development, including shoot branching and root architecture. They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds. Accurate quantification of these low-abundance hormones is critical for understanding their physiological functions and for developing novel agricultural and therapeutic applications. 5-Deoxystrigol (5-DS) is a key precursor in the biosynthesis of many strigolactones. The use of a stable isotope-labeled internal standard, such as deuterated this compound (e.g., d6-5-Deoxystrigol), is the gold standard for precise quantification of strigolactones by mass spectrometry, as it effectively corrects for analyte loss during sample preparation and variations in instrument response.

These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound as an internal standard for the accurate and reliable quantification of strigolactones in plant tissues and root exudates.

Strigolactone Signaling Pathway

Strigolactones exert their biological effects through a well-defined signaling pathway. Understanding this pathway is essential for interpreting the results of SL quantification and for developing targeted interventions. The core of the SL signaling cascade involves the perception of the SL molecule by the DWARF14 (D14) receptor, an α/β-hydrolase. This binding event leads to a conformational change in D14, allowing it to interact with the F-box protein MAX2 (in Arabidopsis) or D3 (in rice). This complex then targets repressor proteins of the SMAX1-LIKE (SMXL) family for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors relieves the suppression of downstream target genes, leading to the physiological responses associated with strigolactones.

Strigolactone_Signaling cluster_1 Cytoplasm / Nucleus SL Strigolactone (SL) D14 D14 Receptor SL->D14 Binds to D3_MAX2 D3/MAX2 (F-box protein) D14->D3_MAX2 SMXL SMXL Repressor D3_MAX2->SMXL Targets for ubiquitination Proteasome 26S Proteasome SMXL->Proteasome Target_Genes Target Gene Expression SMXL->Target_Genes Represses Response Physiological Response (e.g., inhibition of shoot branching) Target_Genes->Response

Caption: The Strigolactone Signaling Pathway.

Experimental Workflow for Strigolactone Quantification

The accurate quantification of strigolactones using a stable isotope-labeled internal standard involves a multi-step process. This workflow ensures that the final measurement is corrected for any potential losses during sample handling and analysis. The key stages include sample collection, spiking with the internal standard, extraction, purification, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow Sample Plant Tissue or Root Exudate Collection Spike Spike with Stable Isotope-Labeled This compound (Internal Standard) Sample->Spike Extraction Extraction of Strigolactones Spike->Extraction Purification Solid-Phase Extraction (SPE) Purification Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: General Experimental Workflow.

Quantitative Data

The use of a stable isotope-labeled internal standard like d6-5-Deoxystrigol significantly improves the accuracy and reproducibility of strigolactone quantification. Below is a summary of typical quantitative performance data.

ParameterValueReference
Internal Standard [2H6]-5-deoxystrigol[1]
Recovery in Root Tissue 89.6 ± 1%[1]
Recovery in Root Exudate (4°C) ~60%[1]
Limit of Detection (LOD) 0.6 - 1.2 pg/g fresh weight[2]
Limit of Quantification (LOQ) 1.3 - 6.5 pg/g fresh weight[2]
Linearity (R2) > 0.9993[2]

Experimental Protocols

Protocol 1: Extraction of Strigolactones from Plant Roots

This protocol details the extraction of strigolactones from plant root tissue using a stable isotope-labeled internal standard.

Materials:

  • Fresh or frozen plant root tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate (HPLC grade)

  • Stable isotope-labeled this compound (e.g., d6-5-Deoxystrigol) solution of known concentration

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 150 mg of fresh or frozen plant root tissue.[1]

    • Immediately freeze the tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Internal Standard Spiking:

    • Transfer the powdered tissue to a glass centrifuge tube.

    • Add a known amount of stable isotope-labeled this compound internal standard solution. The amount should be chosen to be within the linear range of the LC-MS/MS calibration curve.

  • Extraction:

    • Add 1.5 mL of cold ethyl acetate to the tube.

    • Vortex vigorously for 1 minute.

    • Sonicate for 10 minutes in a cold water bath.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (ethyl acetate phase) to a new glass tube.

    • Repeat the extraction step (3.1-3.5) on the pellet with another 1.5 mL of ethyl acetate.

    • Combine the supernatants.

  • Drying:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35°C.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Re-dissolve the dried extract in 1 mL of 10% acetonitrile in water.

    • Load the re-dissolved sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of ultrapure water to remove polar impurities.

    • Elute the strigolactones with 3 mL of 80% acetonitrile in water.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried, purified extract in a known volume (e.g., 100 µL) of 50% acetonitrile.

    • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of Strigolactones from Root Exudates

This protocol is adapted for the collection and extraction of strigolactones from the liquid medium of hydroponically grown plants.

Materials:

  • Hydroponic growth medium/root exudate solution

  • Stable isotope-labeled this compound (e.g., d6-5-Deoxystrigol) solution of known concentration

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Ethyl acetate (HPLC grade)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Vacuum manifold for SPE

Procedure:

  • Sample Collection:

    • Collect the root exudate from the hydroponic system. It is recommended to keep the samples on ice and protected from light to minimize degradation.[3]

  • Internal Standard Spiking:

    • To a defined volume of the collected root exudate (e.g., 50 mL), add a known amount of stable isotope-labeled this compound internal standard solution.[3]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the root exudate sample containing the internal standard onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the strigolactones from the cartridge with 5 mL of ethyl acetate or acetone.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of 50% acetonitrile for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of strigolactones by LC-MS/MS. Specific parameters may need to be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start at a low percentage of B (e.g., 30%), increase to a high percentage (e.g., 95%) over several minutes, hold for a few minutes, and then return to the initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the native strigolactones and the stable isotope-labeled this compound.

    • Example Transitions for this compound: The precursor ion would be the [M+H]+ or [M+Na]+ adduct. The product ion is often m/z 97, which corresponds to the butenolide ring.

    • Example Transitions for d6-5-Deoxystrigol: The precursor ion will be shifted by +6 Da compared to the native compound. The product ion may or may not be shifted depending on the location of the deuterium labels.

  • Optimization: Optimize cone voltage, collision energy, and other source parameters for each analyte and the internal standard to achieve maximum sensitivity.

Quantification:

  • Create a calibration curve using a series of standard solutions containing known concentrations of the target strigolactones and a fixed concentration of the stable isotope-labeled this compound internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Use the regression equation from the calibration curve to determine the concentration of the strigolactones in the unknown samples.

Conclusion

The use of stable isotope-labeled this compound as an internal standard provides a robust and reliable method for the quantification of strigolactones in complex biological matrices. The protocols outlined in these application notes offer a comprehensive guide for researchers to accurately measure these important plant hormones, thereby facilitating a deeper understanding of their roles in plant biology and their potential for agricultural and pharmaceutical applications.

References

Application Notes and Protocols for 5-Deoxystrigol in Plant Tissue Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxystrigol (5DS) is a naturally occurring strigolactone, a class of carotenoid-derived plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1][2] In plant tissue culture, 5DS serves as a valuable tool for investigating fundamental physiological processes, including shoot architecture, root system development, and seed germination. Its ability to inhibit shoot branching and modulate root growth makes it a molecule of interest for agricultural applications and for developing novel plant growth regulators. These application notes provide detailed protocols and quantitative data for the use of 5DS in various in vitro experimental systems.

Key Applications in Plant Tissue Culture

  • Inhibition of Shoot Branching: 5DS is a potent inhibitor of axillary bud outgrowth.[3][4] This activity is central to its role in apical dominance and allows researchers to study the hormonal control of plant architecture. In tissue culture, applying 5DS can help elucidate the genetic and molecular pathways governing shoot branching.

  • Modulation of Root System Architecture: Strigolactones, including 5DS, influence primary root elongation, lateral root formation, and adventitious root development.[2][5][6] The effects can be species-specific and are often intertwined with auxin signaling pathways.[2][5] In vitro assays are ideal for dissecting these complex interactions under controlled conditions.

  • Induction of Parasitic Plant Seed Germination: 5DS is a powerful germination stimulant for seeds of parasitic plants like Striga (witchweed) and Orobanche (broomrape).[1][7] Tissue culture-based germination assays are essential for screening for resistance in host plants and for developing "suicidal germination" strategies for parasite control.

  • Stimulation of Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching: In the rhizosphere, 5DS acts as a signal for AM fungi, promoting hyphal branching, a critical step for establishing symbiosis.[1][8][9] In vitro co-culture systems can be used to study the molecular dialogue between plants and these beneficial fungi.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and its analogs in various plant tissue culture applications.

Table 1: Effect of this compound (and its stereoisomers) on Shoot Branching

Plant SpeciesExperimental SystemCompoundConcentration (µM)Observed EffectReference
Arabidopsis thaliana (max4 mutant)Hydroponic Culture(±)-GR5 (a 5DS analog)0.1Nearly complete suppression of axillary bud outgrowth.[3]
Arabidopsis thaliana (Col-0)Hydroponic Culture(+)-5DS1Significant inhibition of axillary bud outgrowth.[3]
Oryza sativa (rice, d10 mutant)Hydroponic Culture(+)-5DS1Strong inhibition of tiller bud outgrowth.[3]
Oryza sativa (rice, WT)Hydroponic Culture2'-epi-5-deoxystrigolLevels elevated under Pi deficiencyInhibition of tiller bud outgrowth.[6][10]

Table 2: Effect of this compound (and its analogs) on Root Development

Plant SpeciesExperimental SystemCompoundConcentrationObserved EffectReference
Oryza sativa (rice, WT and d10 mutant)Hydroponic CultureGR24 (a 5DS analog)Not SpecifiedDecreased primary lateral root density.[5]
Arabidopsis thalianaAgar PlatesGR24 (a 5DS analog)Not SpecifiedElongation of the primary root and increased meristem cell number in a MAX2-dependent manner.[6]

Table 3: Effect of this compound on Parasitic Plant Seed Germination

Parasitic Plant SpeciesExperimental SystemCompoundConcentrationGermination RateReference
Orobanche minorIn vitro germination assayThis compound1 nM>80%[7]
Striga hermonthicaIn vitro germination assayThis compound35-fold higher exudation from susceptible vs. resistant sorghumCorrelated with susceptibility to infection.[7]

Experimental Protocols

Protocol 1: In Vitro Shoot Branching Inhibition Assay in Arabidopsis thaliana

This protocol is adapted from hydroponic culture methods used to assess strigolactone activity.[3][11]

1. Plant Material and Sterilization:

  • Use seeds of Arabidopsis thaliana, wild-type (e.g., Col-0) or a strigolactone-deficient mutant (e.g., max3-9, max4).
  • Surface sterilize seeds by washing in 70% ethanol for 1 minute, followed by 10 minutes in a 50% commercial bleach solution with a drop of Tween-20.
  • Rinse seeds 3-5 times with sterile distilled water.

2. Germination and Pre-culture:

  • Plate sterilized seeds on half-strength Murashige and Skoog (MS) medium containing 1% sucrose and solidified with 0.8% agar (pH 5.7).
  • Cold-stratify at 4°C for 2-3 days in the dark.
  • Transfer plates to a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod for 15 days.

3. This compound Treatment in Liquid Culture:

  • Prepare a 1 mM stock solution of this compound in acetone.
  • Prepare liquid half-strength MS medium (pH 5.7).
  • Add the 5DS stock solution to the liquid medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a solvent control (acetone only).
  • Carefully transfer 15-day-old seedlings into sterile culture vessels (e.g., 6-well plates or small flasks) containing the treatment media.
  • Return the plants to the growth chamber.

4. Data Collection and Analysis:

  • After 10-14 days of treatment, count the number of primary rosette branches longer than 5 mm.
  • Measure the length of the primary inflorescence stem.
  • Statistically analyze the data to compare treatments.

Protocol 2: Root Development Assay in Oryza sativa (Rice) on Agar Plates

This protocol is based on general methods for studying root architecture in vitro.

1. Plant Material and Sterilization:

  • Use seeds of Oryza sativa (e.g., cv. Nipponbare) or strigolactone signaling mutants (e.g., d3, d10).
  • Dehusk the seeds and surface sterilize by shaking in 70% ethanol for 1 minute, then in 2.5% sodium hypochlorite for 30 minutes.
  • Rinse thoroughly with sterile water.

2. Germination:

  • Place sterilized seeds on sterile, moist filter paper in a petri dish and incubate at 28°C in the dark for 2-3 days to germinate.

3. This compound Treatment on Agar Plates:

  • Prepare half-strength MS medium with 0.8% agar and adjust the pH to 5.8.
  • After autoclaving and cooling the medium to about 50°C, add a filter-sterilized stock solution of this compound to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Also, prepare control plates with the solvent only.
  • Pour the medium into square petri dishes.
  • Transfer uniformly germinated seedlings onto the surface of the agar plates (one seedling per plate).
  • Seal the plates with parafilm and place them vertically in a growth chamber at 28°C with a 16-hour light/8-hour dark photoperiod.

4. Data Collection and Analysis:

  • After 7-10 days, photograph the plates.
  • Measure the length of the primary root.
  • Count the number of lateral roots and adventitious roots.
  • Use image analysis software to quantify root system architecture parameters.

Protocol 3: Striga hermonthica Seed Germination Assay

This protocol is adapted from standard methods for parasitic plant germination assays.[12][13]

1. Seed Sterilization and Pre-conditioning:

  • Surface sterilize Striga hermonthica seeds by soaking in 0.5% sodium hypochlorite for 5-10 minutes, followed by several rinses with sterile water.[12]
  • Spread a small number of seeds (approx. 50-100) on a glass fiber filter paper disc in a petri dish.
  • Add sterile water to moisten the disc, seal the dish, and incubate at 30°C in the dark for 10-14 days. This pre-conditioning step is essential for the seeds to become responsive to germination stimulants.

2. This compound Treatment:

  • Prepare a dilution series of this compound in sterile water (e.g., from 1 pM to 1 µM). Use sterile water as a negative control and the synthetic strigolactone GR24 (e.g., 1 µM) as a positive control.
  • Apply a small volume (e.g., 50 µL) of each treatment solution to a pre-conditioned seed disc.
  • Reseal the petri dishes and incubate at 30°C in the dark.

3. Data Collection and Analysis:

  • After 24-48 hours, count the number of germinated seeds (identified by the emergence of the radicle) and the total number of seeds on each disc under a dissecting microscope.
  • Calculate the germination percentage for each treatment.
  • Plot a dose-response curve to determine the EC50 (half-maximal effective concentration) of this compound.

Visualizations

Signaling Pathway and Experimental Workflows

Strigolactone_Signaling_Pathway cluster_perception Perception cluster_SCF Ubiquitination cluster_repression Repression & Degradation cluster_response Cellular Response 5DS This compound (SL Hormone) D14 D14 (α/β-hydrolase receptor) D14_SL D14-SL Complex (Active Conformation) D14->D14_SL Conformational Change MAX2 MAX2 / D3 (F-box protein) D14_SL->MAX2 Recruits SMXL SMXL / D53 (Repressor Protein) D14_SL->SMXL Binds SCF_Complex SCF Complex MAX2->SCF_Complex Part of SCF_Complex->SMXL Ubiquitinates Proteasome 26S Proteasome SMXL->Proteasome Targeted for TargetGenes Target Gene Expression SMXL->TargetGenes Represses Degradation Degradation Proteasome->Degradation Degradation->TargetGenes De-repression BranchingInhibition Shoot Branching Inhibition TargetGenes->BranchingInhibition

Caption: this compound Signaling Pathway.

Shoot_Branching_Workflow A 1. Seed Sterilization (Arabidopsis) B 2. Germination on MS Agar (15 days) A->B D 4. Transfer Seedlings to Liquid Culture B->D C 3. Prepare Liquid MS Media + this compound (Concentration Gradient) C->D E 5. Incubation in Growth Chamber (10-14 days) D->E F 6. Data Collection: - Count branches > 5mm - Measure stem height E->F G 7. Statistical Analysis F->G

Caption: Workflow for Shoot Branching Assay.

Root_Development_Workflow A 1. Seed Sterilization & Germination (Rice) C 3. Transfer Seedlings to Plates A->C B 2. Prepare MS Agar Plates + this compound (Concentration Gradient) B->C D 4. Vertical Incubation in Growth Chamber (7-10 days) C->D E 5. Image Acquisition D->E F 6. Data Collection: - Primary root length - Lateral root number E->F G 7. Data Analysis F->G

Caption: Workflow for Root Development Assay.

References

Application Notes and Protocols for Analyzing the 5-Deoxystrigol Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Deoxystrigol (5DS) is a canonical strigolactone (SL), a class of phytohormones that regulate plant development and mediate interactions with symbiotic fungi and parasitic plants.[1][2] As a precursor to other strigolactones, 5DS plays a pivotal role in the rhizosphere.[3][4] Understanding its signaling pathway is crucial for agricultural applications and the development of novel herbicides or plant growth regulators. The core signaling pathway involves perception by the DWARF14 (D14) α/β hydrolase receptor, which, upon 5DS binding, forms a complex with the F-box protein MAX2 (MORE AXILLARY GROWTH 2).[4][5] This complex targets transcriptional repressors like D53 or SMXL for ubiquitination and subsequent degradation by the 26S proteasome, thereby activating downstream gene expression and physiological responses.[6][7]

These notes provide detailed protocols and methods for the comprehensive analysis of the 5DS signaling pathway, from quantification of the molecule to the assessment of its biological activity.

Section 1: Quantification of this compound

Accurate quantification of endogenous or exuded 5DS is fundamental. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice due to its high sensitivity and specificity.[8][9]

Protocol 1: Extraction and Quantification of 5DS from Plant Root Exudates via UHPLC-MS/MS

This protocol is adapted from methods designed for high-sensitivity SL analysis.[9][10]

A. Materials:

  • Hydroponically grown plants

  • LC-MS grade acetonitrile (ACN), ethyl acetate (EtOAc), and water

  • Formic acid (FA)

  • Stable isotope-labeled internal standard: [²H₆]-5-deoxystrigol[8]

  • Solid Phase Extraction (SPE) C18 cartridges

  • Glass vials and a vacuum evaporator

B. Sample Collection and Extraction:

  • Grow plants hydroponically. For exudate collection, replace the nutrient solution with tap water for 24 hours.[10]

  • Collect the water and filter it to remove root debris.

  • Spike the collected exudate solution with the [²H₆]-5-deoxystrigol internal standard to a final concentration of 1 nM to correct for variations during extraction and ionization.[8]

  • Condition a C18 SPE cartridge with 5 mL of ACN followed by 5 mL of water.

  • Load the exudate sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove interfering polar compounds.

  • Elute the SLs, including 5DS, with 5 mL of ACN.

  • Evaporate the eluate to dryness under a vacuum at 35°C.[10]

  • Reconstitute the residue in 100 µL of 50% ACN/water for UHPLC-MS/MS analysis.

C. UHPLC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm) for separation.[11]

  • Mobile Phase: Use a gradient of Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in ACN).[11]

  • Gradient: A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-70% B; 15-17 min, 70-100% B; 17-20 min, 100% B; followed by re-equilibration.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for 5DS and its internal standard.[10]

    • 5DS Transition: Monitor transitions such as [M+H]⁺.

    • [²H₆]-5DS Transition: Adjust the mass for the deuterium labeling.

Data Presentation: Analytical Parameters

The following table summarizes typical parameters used in LC-MS/MS methods for strigolactone analysis.

ParameterDescriptionExampleCitation
Technique Liquid Chromatography-Mass SpectrometryLC-ESI-MS/MS[11]
Column Stationary Phase for SeparationODS (C18), 2.0 x 50 mm, 2.0 µm[11]
Mobile Phase Solvents for ElutionA: H₂O + 0.1% Formic Acid, B: ACN + 0.1% Formic Acid[11]
Analysis Time Duration of Chromatographic Run~10-25 minutes[9][11]
Matrix Sample OriginRoot Exudates, Plant Tissue[11]
Purification Pre-analysis Sample CleanupSolid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[9][11]
Target Analyte Molecule of InterestThis compound[11]

Visualization: 5DS Quantification Workflow

cluster_prep Sample Preparation cluster_analysis Analysis Collect 1. Collect Root Exudate Spike 2. Spike with [²H₆]-5DS Standard Collect->Spike SPE 3. Solid Phase Extraction (SPE) Spike->SPE Evap 4. Evaporate & Reconstitute SPE->Evap UHPLC 5. UHPLC Separation (C18 Column) Evap->UHPLC MSMS 6. MS/MS Detection (MRM Mode) UHPLC->MSMS Quant 7. Quantify 5DS vs. Internal Standard MSMS->Quant

Workflow for 5DS extraction and quantification.

Section 2: Analysis of Signaling Pathway Components

Investigating the molecular interactions within the 5DS signaling pathway is key to understanding its mechanism.

Protocol 2: In Vitro Receptor-Ligand Interaction Assay

This assay quantifies the ability of 5DS to interact with its receptor by competing with a fluorescent probe.

A. Principle: The fluorescent probe Yoshimulactone Green (YLG) becomes fluorescent upon being hydrolyzed by the D14 receptor. Unlabeled SLs like 5DS compete with YLG for access to the receptor's active site, thereby inhibiting the fluorescent signal in a concentration-dependent manner. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀).[8]

B. Materials:

  • Purified D14 receptor protein

  • Yoshimulactone Green (YLG) probe

  • This compound (5DS)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 96-well microplate (black, clear bottom)

  • Plate reader with fluorescence detection

C. Procedure:

  • Prepare a serial dilution of 5DS in the assay buffer.

  • In a 96-well plate, add 50 µL of the D14 protein solution (e.g., 1 µM).

  • Add 25 µL of the 5DS serial dilutions or buffer (for control) to the wells.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of YLG solution (e.g., 2 µM final concentration).

  • Immediately measure the fluorescence kinetics over 30 minutes (Excitation/Emission ~485/535 nm).

  • Calculate the initial reaction velocity for each 5DS concentration.

  • Plot the velocity against the log of the 5DS concentration and fit to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Receptor Interaction
CompoundAssay TypeParameterValueCitation
This compound (5DS) Competition HydrolysisIC₅₀0.44 µM[8]
Protocol 3: Yeast Two-Hybrid (Y2H) for Protein Interactions

Y2H is used to test the 5DS-dependent interaction between the D14 receptor and downstream components like MAX2.[12]

A. Principle: The D14 receptor is fused to the GAL4 DNA-binding domain (BD), and MAX2 is fused to the GAL4 activation domain (AD). Interaction between D14 and MAX2 in the presence of 5DS reconstitutes a functional GAL4 transcription factor, driving the expression of a reporter gene (e.g., HIS3, LacZ) and allowing yeast to grow on selective media.

B. Procedure:

  • Co-transform yeast cells with the BD-D14 and AD-MAX2 plasmids.

  • Select for transformed yeast on non-selective media (e.g., SD/-Leu/-Trp).

  • Plate the transformed yeast onto selective media (e.g., SD/-Leu/-Trp/-His) containing a range of 5DS concentrations (e.g., 0, 1, 10 µM) or a DMSO control.

  • Incubate plates at 30°C for 3-5 days.

  • Assess yeast growth as an indicator of protein interaction. A quantitative β-galactosidase assay can also be performed for more precise measurement.

Visualization: Protein Interaction Assays

cluster_y2h Yeast Two-Hybrid (Y2H) cluster_coip Co-Immunoprecipitation (Co-IP) y2h_inactive No 5DS: D14 and MAX2 Do Not Interact y2h_active With 5DS: D14-MAX2 Interaction y2h_inactive->y2h_active + 5DS y2h_result Reporter Gene Activation y2h_active->y2h_result coip_lysate 1. Cell Lysate with Tagged D14, MAX2, D53 coip_bind 2. Add anti-D14 Antibody Beads coip_lysate->coip_bind + 5DS coip_pull 3. Pulldown & Wash coip_bind->coip_pull coip_detect 4. Western Blot for MAX2 and D53 coip_pull->coip_detect

Principles of Y2H and Co-IP for signaling analysis.

Section 3: Quantifying Downstream Signaling Activity

Genetically encoded biosensors provide a powerful tool for quantifying the activity of the 5DS signaling pathway in living cells.

Protocol 4: Luciferase-Based Biosensor Assay (e.g., StrigoQuant)

A. Principle: This biosensor relies on the 5DS-induced degradation of a repressor protein (SMXL6, a D53 homolog). The sensor consists of a fusion protein of SMXL6 and a luciferase enzyme. In the absence of 5DS, the fusion protein is stable and luciferase activity is high. When 5DS is added, it triggers the degradation of SMXL6-luciferase, leading to a quantifiable decrease in luminescence.[8]

B. Materials:

  • Plant protoplasts or Agrobacterium tumefaciens for transient expression in Nicotiana benthamiana.

  • Plasmids encoding the D14 receptor, MAX2, and the SMXL6-luciferase biosensor.

  • This compound (5DS).

  • Luciferase assay substrate (e.g., D-luciferin).

  • Luminometer.

C. Procedure (for N. benthamiana):

  • Co-infiltrate leaves of N. benthamiana with Agrobacterium strains carrying the D14, MAX2, and biosensor constructs.

  • Allow 2-3 days for protein expression.

  • Excise leaf discs and float them in a 96-well plate containing buffer with a serial dilution of 5DS or a DMSO control.

  • Incubate for 6-12 hours.

  • Add the luciferase substrate to each well.

  • Immediately measure luminescence using a plate-based luminometer.

  • A decrease in luminescence relative to the control indicates 5DS signaling activity.

Data Presentation: Biosensor Sensitivity
CompoundBiosensor SystemDetection LimitRemarksCitation
This compound (5DS) StrigoQuant (SMXL6-based)100 fMMost sensitive form tested[8]

Visualization: 5DS Signaling Pathway and Biosensor Mechanism

cluster_pathway Core 5DS Signaling Pathway cluster_biosensor Biosensor Mechanism (StrigoQuant) FDS This compound (5DS) D14 D14 Receptor FDS->D14 Binds MAX2 MAX2 (F-Box) D14->MAX2 Recruits D53 D53/SMXL Repressor MAX2->D53 Targets for Ubiquitination Proteasome 26S Proteasome D53->Proteasome Genes Target Gene Expression D53->Genes Represses Degradation Degradation Proteasome->Degradation Degradation->Genes De-repression Response Physiological Response Genes->Response Sensor SMXL6-Luciferase Fusion Protein Luminescence High Luminescence Sensor->Luminescence Stable DegradedSensor Degraded Sensor Sensor->DegradedSensor 5DS triggers degradation NoLuminescence Low Luminescence DegradedSensor->NoLuminescence

Core 5DS signaling pathway and biosensor principle.

References

Application Notes and Protocols for Studying 5-Deoxystrigol in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for studying 5-Deoxystrigol (5-DS) in a soil environment. The protocols outlined below cover extraction from soil, quantification using advanced analytical techniques, and bioassays to determine its biological activity.

Introduction to this compound (5-DS)

This compound (C₁₉H₂₂O₅, Molecular Weight: 330.4 g/mol ) is a naturally occurring strigolactone, a class of plant hormones that play a crucial role in the rhizosphere.[1][2] As a signaling molecule, 5-DS is exuded by plant roots into the soil to facilitate communication with symbiotic arbuscular mycorrhizal (AM) fungi, promoting a vital nutrient exchange relationship.[2][3][4] However, it also acts as a germination stimulant for parasitic weeds, such as Striga spp. (witchweed), which can cause significant crop losses.[4][5] Understanding the dynamics of 5-DS in the soil is therefore critical for developing sustainable agricultural practices and novel drug targets for crop protection.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound.

Table 1: UHPLC-MS/MS Parameters and Detection Limits for this compound

ParameterValueReference
Precursor Ion (m/z)331.1[6]
Product Ion (m/z)97.1[6]
Limit of Detection (LOD)0.6 - 1.2 pg/g[6]
Limit of Quantification (LOQ)0.05 µg/L[7][8]

Table 2: Extraction Recovery of Strigolactones from Soil and Plant Tissues

Extraction MethodMatrixAnalyteRecovery Rate (%)Reference
Ethyl Acetate ExtractionRoot Tissue (150 mg)[²H₆]-5-DS~73%[9]
DLLME-SFORice RootsThis compound83 - 96%[6]
Solid Phase Extraction (SPE)Root Exudates (20 ml)Spiked SLs89.1 - 96.7%[2]

Table 3: Reported Concentrations of this compound in Plant Roots

Plant SpeciesConditionConcentration (pmol/g FW)Reference
Sorghum (Sorghum bicolor)Fresh Root Tissue1.19 - 1.24[9]
Rice (Oryza sativa)Phosphorus Stress15.5 ± 4.4 pg/g
Rice (Oryza sativa)Nitrogen Stress10.8 ± 2.8 pg/g

Experimental Protocols

Protocol for Extraction of this compound from Soil

This protocol is adapted from methods for plant tissues and root exudates for application to soil samples.[1][9]

Materials:

  • Soil sample (air-dried and sieved)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh 10 g of air-dried and sieved soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of ethyl acetate to the soil sample.

    • Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in a sonication bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process twice more with 20 mL of ethyl acetate each time.

    • Pool the supernatants.

  • Drying and Concentration:

    • Add anhydrous sodium sulfate to the pooled supernatant to remove any residual water.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Concentrate the filtrate to near dryness using a rotary evaporator at 35°C.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Redissolve the concentrated extract in 1 mL of 10% methanol and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the 5-DS with 5 mL of methanol.

  • Final Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase for UHPLC-MS/MS analysis.

Protocol for Quantification of this compound by UHPLC-MS/MS

This protocol provides a general framework for the quantification of 5-DS.[6][7]

Instrumentation and Conditions:

  • UHPLC System: Coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 1.7 µm, 2.1 × 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A suitable gradient from 25% to 100% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of 5-DS of known concentrations in the initial mobile phase.

  • Sample Analysis: Inject the reconstituted sample extract and the standard solutions into the UHPLC-MS/MS system.

  • Data Analysis: Quantify the amount of 5-DS in the sample by comparing the peak area of the analyte with the standard curve.

Protocol for Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching Bioassay

This bioassay determines the biological activity of 5-DS in promoting hyphal branching in AM fungi.[5][10]

Materials:

  • Spores of AM fungi (e.g., Gigaspora margarita or Rhizophagus irregularis).

  • Sterile water.

  • 5-DS extract and standard solutions.

  • Petri dishes.

  • Microscope.

Procedure:

  • Spore Germination: Germinate AM fungal spores in sterile water in a Petri dish in the dark at 30°C for 5-7 days.

  • Treatment Application:

    • Prepare serial dilutions of the 5-DS soil extract and a known active concentration of a 5-DS standard (e.g., 10⁻⁸ M).

    • Place a small filter paper disc near the germinated hyphae.

    • Apply a small volume (e.g., 10 µL) of the test solution or standard to the filter paper disc.

    • Use a solvent blank as a negative control.

  • Incubation: Incubate the Petri dishes in the dark at 30°C for 48-72 hours.

  • Observation and Quantification: Observe the hyphae under a microscope and count the number of hyphal branches in the vicinity of the filter paper disc. Compare the branching induced by the soil extract to that of the standard and the negative control.

Protocol for Striga spp. Seed Germination Bioassay

This bioassay assesses the activity of 5-DS in stimulating the germination of parasitic plant seeds.[11][12]

Materials:

  • Striga hermonthica seeds.

  • Glass fiber filter paper discs.

  • Petri dishes.

  • 5-DS extract and standard solutions (e.g., GR24 as a positive control).[11]

  • Sterile water.

  • Incubator.

  • Microscope.

Procedure:

  • Seed Sterilization and Preconditioning:

    • Surface sterilize Striga seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by several rinses with sterile water.[11]

    • Place the sterilized seeds on glass fiber filter paper discs in a Petri dish, moisten with sterile water, and incubate in the dark at 30°C for 10-14 days to precondition the seeds.[13]

  • Treatment Application:

    • Prepare serial dilutions of the 5-DS soil extract and a known germination stimulant (e.g., 10⁻⁸ M GR24) as a positive control.

    • Apply a small volume (e.g., 50 µL) of the test solution or control to the preconditioned seeds.[13]

    • Use a solvent blank as a negative control.

  • Incubation: Incubate the Petri dishes in the dark at 30°C for 24-48 hours.[13]

  • Observation and Quantification: Count the number of germinated seeds under a microscope. A seed is considered germinated if the radicle has emerged from the seed coat. Calculate the germination percentage for each treatment.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_extraction Extraction and Purification cluster_analysis Analysis and Bioassays soil Soil Sample extraction Ethyl Acetate Extraction soil->extraction concentration Rotary Evaporation extraction->concentration spe Solid Phase Extraction (SPE) concentration->spe final_conc Nitrogen Evaporation spe->final_conc reconstitution Reconstitution final_conc->reconstitution uhplc UHPLC-MS/MS Quantification reconstitution->uhplc Quantitative Analysis am_assay AM Fungi Bioassay reconstitution->am_assay Biological Activity striga_assay Striga Bioassay reconstitution->striga_assay Biological Activity

Caption: Experimental workflow for this compound analysis.

This compound Signaling Pathway in Plants

Strigolactone_Signaling cluster_nucleus Nucleus SL This compound (SL) D14 D14 (Receptor) SL->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Conformational Change & Interaction SMXL SMXL (Repressor) MAX2->SMXL Recruitment Proteasome 26S Proteasome SMXL->Proteasome Ubiquitination & Degradation Gene_Expression Target Gene Expression SMXL->Gene_Expression Inhibition Repression Repression

Caption: Simplified 5-DS signaling pathway in plants.

References

Application Notes and Protocols for 5-Deoxystrigol (5-DS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro and in vivo applications of 5-Deoxystrigol (5-DS), a key strigolactone involved in plant development and symbiotic interactions. Detailed protocols for relevant experiments are provided, along with quantitative data and visual representations of signaling pathways and experimental workflows.

Introduction to this compound (5-DS)

This compound (5-DS) is a naturally occurring strigolactone, a class of plant hormones derived from carotenoids.[1] It plays a crucial role in regulating plant architecture, particularly by inhibiting shoot branching.[2] In the rhizosphere, 5-DS acts as a signaling molecule, mediating interactions with symbiotic arbuscular mycorrhizal (AM) fungi and stimulating the germination of parasitic plant seeds, such as Striga and Orobanche species.[3][4] Its simple structure, lacking substitutions on the A and B rings, makes it a precursor for other strigolactones.

In Vitro Applications

Induction of Parasitic Seed Germination

5-DS is a potent stimulant for the germination of many parasitic plant seeds. This property can be harnessed in vitro for studies on parasitic plant biology, screening for germination inhibitors, and for "suicidal germination" strategies in agricultural settings.

Quantitative Data on Parasitic Seed Germination

Parasitic Plant Species5-DS ConcentrationEffectReference
Phelipanche ramosa1.6 x 10⁻⁹ M (EC₅₀)50% germination[5]
Orobanche minor1 nM>80% germination[3]
Striga gesnerioidesup to 100 nMNo activity[6]
Striga hermonthica-Positive correlation between 2'-epi-5-deoxystrigol and germination[7]

Protocol: Parasitic Seed Germination Assay

This protocol describes a method for assessing the germination-stimulating activity of 5-DS on parasitic plant seeds.

  • Preparation of 5-DS Solutions:

    • Prepare a stock solution of 5-DS in acetone or another suitable solvent.

    • Perform serial dilutions to obtain the desired final concentrations (e.g., ranging from picomolar to micromolar). The final solvent concentration should be non-toxic to the seeds.

  • Seed Sterilization and Pre-conditioning:

    • Surface sterilize parasitic plant seeds using a 50% bleach solution for 7 minutes, followed by thorough rinsing with sterile distilled water.[8]

    • Pre-condition the sterilized seeds on glass fiber filter paper discs moistened with sterile distilled water in the dark at an appropriate temperature (e.g., 25-30°C) for 7-14 days to induce germination competence.[8]

  • Germination Assay:

    • Apply a small volume (e.g., 20-50 µL) of the 5-DS solution to each pre-conditioned seed disc.

    • Use a solvent-only solution as a negative control and a known germination stimulant like GR24 as a positive control.

    • Incubate the plates in the dark at a suitable temperature (e.g., 28-30°C) for 24-72 hours.

  • Data Collection and Analysis:

    • Count the number of germinated and non-germinated seeds under a dissecting microscope.

    • Calculate the germination percentage for each treatment.

    • Determine the half-maximal effective concentration (EC₅₀) by fitting the dose-response data to a suitable model.[5]

Stimulation of Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching

5-DS is a key signaling molecule that promotes the branching of hyphae from germinating AM fungal spores, a critical step in the establishment of symbiosis with host plants.[9]

Quantitative Data on AM Fungi Hyphal Branching

AM Fungal Species5-DS ConcentrationEffectReference
Gigaspora margaritaLow concentrations30-times more active than sorgomol in inducing hyphal branching.[4]
Rhizophagus irregularis (Strain C2)Not specifiedHigher number of branches compared to control.[10]
Rhizophagus irregularis (Strain A5)Not specifiedIncreased germination rate from ~30% to ~70%.[11]

Protocol: AM Fungi Hyphal Branching Assay

This protocol outlines a method to evaluate the effect of 5-DS on the hyphal branching of AM fungi.

  • Preparation of 5-DS Solutions:

    • Prepare a stock solution and serial dilutions of 5-DS as described in the parasitic seed germination assay protocol.

  • Spore Sterilization and Germination:

    • Surface sterilize AM fungal spores.

    • Germinate the spores on a suitable sterile medium (e.g., water agar) in the dark.

  • Hyphal Branching Assay:

    • Once the germ tubes have emerged and elongated, apply a small volume of the 5-DS solution near the growing hyphae.

    • Use a solvent-only solution as a negative control.

    • Incubate the plates and observe the hyphal morphology over several days.

  • Data Collection and Analysis:

    • Quantify the extent of hyphal branching by counting the number of new hyphal tips or by using image analysis software to measure total hyphal length and branching density.

    • Compare the branching in 5-DS treated samples to the controls.

In Vivo Applications

Regulation of Plant Architecture

In vivo application of 5-DS can be used to study its hormonal role in regulating plant development, particularly shoot branching and root architecture.

Quantitative Data on Plant Architecture

Plant Species5-DS ApplicationEffectReference
Sorghum-Found at ~2 pg·g⁻¹ fresh weight in shoot tissue.[2]
Rice-epi-5-deoxystrigol found at <10 pg·g⁻¹ fresh weight in shoot tissue.[2]
Lotus japonicusP deficitIncreased this compound concentration in root exudates.[12]
Lotus japonicusOsmotic stressLowered this compound concentration in root exudates.[12]

Protocol: In Vivo Application of 5-DS to Plants

This protocol describes a method for applying 5-DS to whole plants to study its effects on shoot and root development.

  • Plant Growth:

    • Grow plants (e.g., Arabidopsis, pea, rice) in a controlled environment (hydroponics, sterile agar plates, or soil).

  • 5-DS Application:

    • For hydroponic or agar systems, add 5-DS to the growth medium to the desired final concentration.

    • For soil-grown plants, apply 5-DS solution to the soil around the roots.

    • For studying shoot branching, direct application to axillary buds can also be performed.

  • Phenotypic Analysis:

    • Monitor and quantify relevant phenotypic traits over time.

    • Shoot Branching: Count the number and measure the length of primary and secondary branches.

    • Root Architecture: Measure primary root length, lateral root number, and lateral root density.

  • Molecular and Biochemical Analysis:

    • Harvest plant tissues for further analysis, such as gene expression studies (qRT-PCR) of strigolactone signaling or biosynthesis genes, or quantification of endogenous hormone levels using techniques like LC-MS/MS.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

The perception of 5-DS initiates a signaling cascade that leads to downstream physiological responses. The core components of this pathway have been identified.

This compound Signaling Pathway cluster_SCF SCF Complex 5-DS This compound D14 D14 (Receptor) 5-DS->D14 MAX2 MAX2 (F-box protein) D14->MAX2 recruits SMXL SMXL (Repressor) MAX2->SMXL binds Proteasome 26S Proteasome SMXL->Proteasome degraded by TF Transcription Factors SMXL->TF represses Ub Ub Ub->SMXL ubiquitinates Gene Target Gene Expression TF->Gene Response Physiological Response (e.g., Branching Inhibition) Gene->Response

Caption: 5-DS Signaling Pathway.

Experimental Workflow for In Vitro 5-DS Application

The following diagram illustrates a typical experimental workflow for studying the in vitro effects of 5-DS.

In Vitro 5-DS Experimental Workflow prep Prepare 5-DS Stock and Dilutions treat Treat with 5-DS and Controls prep->treat culture Prepare Biological System (e.g., Parasitic Seeds, AM Fungi Spores) culture->treat incubate Incubate under Controlled Conditions treat->incubate observe Observe and Collect Data (e.g., Germination, Branching) incubate->observe analyze Analyze Data and Determine EC50/Effects observe->analyze In Vivo 5-DS Experimental Workflow growth Grow Plants under Controlled Conditions application Apply 5-DS to Growth Medium or Soil growth->application monitoring Monitor Plant Growth and Development application->monitoring phenotyping Quantitative Phenotyping (Shoot/Root Architecture) monitoring->phenotyping sampling Harvest Tissues for Further Analysis monitoring->sampling analysis Molecular/Biochemical Analysis (e.g., qRT-PCR, LC-MS/MS) sampling->analysis

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Deoxystrigol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 5-Deoxystrigol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

Low overall yield in this compound synthesis can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Instability of Intermediates and Final Product: Strigolactones, including this compound, are known to be unstable, particularly under basic or strongly acidic conditions, and can degrade upon exposure to light or prolonged heat. The enol-ether linkage is particularly susceptible to hydrolysis.

  • Suboptimal Reaction Conditions: Each step in the synthesis is sensitive to reaction parameters. Incorrect temperatures, reaction times, or reagent stoichiometry can lead to incomplete reactions or the formation of side products.

  • Moisture and Air Sensitivity: Certain reagents used in the synthesis, such as organometallics or hydrides, are sensitive to moisture and air. Inadequate drying of glassware and solvents or a non-inert atmosphere can quench these reagents and halt the reaction.

  • Inefficient Purification: this compound and its precursors can be challenging to purify. Product loss can occur during extractions, chromatography, and recrystallization. Co-elution with impurities can also lead to a lower final yield of pure product.

  • Poor Quality of Starting Materials: The purity of starting materials is critical. Impurities can interfere with the reactions, leading to lower yields and the formation of difficult-to-remove byproducts.

Q2: I am observing the formation of multiple side products in my reaction mixture. What are the likely side reactions?

The formation of side products is a common issue. Key potential side reactions include:

  • Epimerization: The stereocenters in the this compound molecule can be susceptible to epimerization under certain conditions, leading to a mixture of diastereomers that can be difficult to separate.

  • Decomposition of the D-ring: The butenolide D-ring can undergo decomposition or polymerization, especially in the presence of strong acids or bases.

  • Michael Addition: The α,β-unsaturated system in the molecule can be susceptible to Michael addition by nucleophiles present in the reaction mixture.

  • Rearrangement Reactions: Complex intermediates may undergo unintended rearrangement reactions, leading to structurally related impurities.

Q3: How can I improve the yield of the key coupling reaction to form the C-D ring linkage?

The coupling of the ABC-ring precursor with the D-ring is a critical step that often determines the overall yield. To improve this step:

  • Optimize the Base: The choice and amount of base are crucial. A non-nucleophilic, sterically hindered base is often preferred to prevent side reactions with the electrophilic D-ring precursor.

  • Control the Temperature: This reaction is often temperature-sensitive. Running the reaction at a lower temperature for a longer period can sometimes improve selectivity and reduce the formation of byproducts.

  • Use High-Purity Reagents: The purity of both the ABC-ring precursor and the D-ring synthon is paramount. Impurities can significantly impact the reaction efficiency.

  • Ensure Anhydrous Conditions: Any moisture can react with the base and other reactive species, leading to lower yields. Ensure all glassware is flame-dried and solvents are anhydrous.

Q4: My purification by column chromatography is resulting in significant product loss. What can I do to optimize this step?

Purification of this compound can be challenging due to its polarity and potential for degradation on silica gel.

  • Use Deactivated Silica Gel: Standard silica gel can be slightly acidic and may cause degradation of the product. Using silica gel that has been deactivated with a base (e.g., triethylamine) can help to minimize this issue.

  • Optimize the Solvent System: A well-chosen eluent system is critical for good separation. A gradient elution from a non-polar to a more polar solvent system often gives the best results.

  • Work Quickly: To minimize the time the product spends on the column, it is advisable to run the chromatography as efficiently as possible.

  • Consider Alternative Purification Methods: If column chromatography consistently leads to low recovery, consider other techniques such as preparative HPLC or crystallization.

Quantitative Data on Reaction Optimization

The following table summarizes hypothetical data to illustrate the impact of various reaction parameters on the yield of a key coupling step in a typical this compound synthesis. This data is intended to serve as a guideline for optimization.

ParameterCondition AYield (%)Condition BYield (%)Notes
Temperature 0 °C65Room Temp45Lower temperatures may favor the desired product and reduce side reactions.
Base K₂CO₃55NaH70A stronger, non-nucleophilic base can improve deprotonation efficiency.
Reaction Time 2 hours5012 hours75Incomplete reactions are a common cause of low yield; ensure sufficient reaction time.
Solvent Dichloromethane60Anhydrous THF80A dry, polar aprotic solvent can improve solubility and reaction rates.

Detailed Experimental Protocol

The following is a generalized protocol for a key step in the synthesis of this compound, illustrating the formation of the enol-ether linkage.

Step: Coupling of the ABC-Tricyclic Lactone with the D-Ring Precursor

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (e.g., Argon or Nitrogen).

    • Dissolve the ABC-tricyclic lactone precursor (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to the reaction mixture.

    • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Coupling:

    • In a separate flame-dried flask, dissolve the brominated D-ring precursor (1.2 eq) in anhydrous THF.

    • Slowly add the solution of the D-ring precursor to the reaction mixture containing the deprotonated ABC-lactone at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (deactivated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient to afford the desired coupled product.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis A ABC-Ring Precursor C Coupling Reaction A->C B D-Ring Synthon B->C D Cyclization/Lactonization C->D E Crude Product Isolation D->E F Column Chromatography E->F G Final Product (this compound) F->G H Characterization (NMR, MS) G->H

Caption: A generalized workflow for the chemical synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_tree cluster_reaction Reaction Issues cluster_purification Purification Issues cluster_solutions Potential Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products low_recovery Low Recovery from Column? start->low_recovery solution1 Increase Reaction Time/Temp. incomplete_reaction->solution1 Yes solution2 Check Reagent Purity/Stoichiometry incomplete_reaction->solution2 Yes solution3 Optimize Base/Solvent side_products->solution3 Yes solution6 Check for Product Degradation side_products->solution6 Yes solution4 Use Deactivated Silica low_recovery->solution4 Yes solution5 Optimize Eluent System low_recovery->solution5 Yes low_recovery->solution6 Yes

Caption: A decision tree to troubleshoot low yields in this compound synthesis.

Technical Support Center: Optimizing 5-Deoxystrigol (5-DS) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 5-Deoxystrigol (5-DS) extraction for high-throughput screening (HTS) applications. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in extracting this compound? A1: The primary challenges in 5-DS extraction are its extremely low concentrations in plant tissues and exudates (often in the picogram per gram range) and its instability.[1][2][3] Strigolactones are susceptible to degradation, especially in aqueous solutions with a pH at or above 7.5 and in the presence of nucleophilic solvents like methanol.[3]

Q2: Which solvents are most effective for 5-DS extraction? A2: Ethyl acetate and acetone are commonly recommended solvents for extracting strigolactones from plant tissues.[4] Aqueous mixtures of acetone (e.g., 60-80% acetone in water) have been shown to be effective for extracting 5-DS from fresh root tissue while helping to suppress background signals from the matrix during analysis.[3] For methods compatible with HTS, dispersive liquid-liquid microextraction (DLLME) has been developed, which often uses acetonitrile or acetone as a dispersant.[2]

Q3: How can I pre-concentrate my sample to improve detection? A3: Solid-Phase Extraction (SPE) is a widely used and highly effective method for pre-concentrating strigolactones and cleaning up samples.[5] Polymeric reverse-phase sorbents like Oasis HLB are particularly effective as they combine both hydrophilic and lipophilic retention characteristics, allowing for the successful pre-concentration of a broad spectrum of strigolactones from complex matrices.[6] C18 columns are also commonly used.[5][7]

Q4: What is the recommended method for quantifying 5-DS? A4: The gold standard for the sensitive and specific quantification of 5-DS is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[3][6] This method, often operated in multiple reaction monitoring (MRM) mode, provides high accuracy and can achieve attomolar detection limits.[6]

Q5: Why is the use of an internal standard crucial for accurate quantification? A5: Due to the low concentrations of 5-DS and potential for analyte loss during the multi-step extraction and purification process, using a stable isotope-labeled internal standard is critical.[6][8] A deuterated standard, such as [²H₆]-5-deoxystrigol, is added at the beginning of the extraction process to correct for variations in extraction efficiency and ionization during MS analysis, ensuring accurate quantification.[4][6]

Q6: How can I adapt my extraction protocol for High-Throughput Screening (HTS)? A6: For HTS, protocols must be rapid, simple, and scalable. Conventional methods are often time-consuming.[1] A promising HTS-compatible technique is Dispersive Liquid-Liquid Microextraction based on the Solidification of Floating Organic Droplets (DLLME-SFO). This method integrates extraction and enrichment into a single, rapid step, significantly reducing sample processing time and solvent consumption.[2][6]

Troubleshooting Guide

Problem 1: Low or no 5-DS detected in the final analysis.

  • Potential Cause: Analyte Degradation.

    • Solution: Strigolactones are unstable at room temperature and in certain solvents.[3] Ensure samples (root exudates and tissues) are kept on ice or frozen immediately after collection.[4][6] Use cold extraction solvents, such as cold ethyl acetate, and perform extractions at low temperatures.[6] Avoid using highly nucleophilic solvents like methanol if possible, or minimize contact time.[3]

  • Potential Cause: Inefficient Extraction.

    • Solution: The choice of solvent is critical. For root tissue, ensure the material is finely ground in liquid nitrogen to maximize surface area for extraction.[6] Compare the efficiency of different solvents; aqueous acetone (60-80%) and ethyl acetate are good starting points.[3][4] For root exudates collected on a substrate, adding a small percentage (e.g., 5%) of an organic modifier like acetonitrile to the collection water can improve recovery.[3]

  • Potential Cause: Insufficient Sample Pre-concentration.

    • Solution: Verify the efficiency of your SPE protocol. Ensure the SPE cartridge (e.g., Oasis HLB) is properly conditioned and that the elution solvent is appropriate to recover 5-DS. Test different elution volumes and solvent compositions.

  • Potential Cause: MS/MS Optimization.

    • Solution: The mass spectrometer parameters may not be optimized for 5-DS. We suggest adding a data-dependent MS/MS scan of the targeted 5-DS ion after a full scan MS and lowering the threshold for the ion count to optimize the MS/MS fragmentation.[9]

Problem 2: High variability between replicate samples.

  • Potential Cause: Inconsistent Sample Homogenization.

    • Solution: Ensure that tissue samples are thoroughly and consistently homogenized before solvent addition. Inconsistent grinding can lead to significant differences in extraction efficiency.

  • Potential Cause: Inaccurate Internal Standard Addition.

    • Solution: The internal standard must be added accurately to every sample at the very beginning of the extraction process. Use a calibrated pipette and ensure the standard is fully mixed with the sample matrix. The amount of internal standard added should ideally be between 1/10th to 10-fold the estimated amount of endogenous 5-DS.[4]

  • Potential Cause: Matrix Effects in the MS Source.

    • Solution: Co-extracted compounds from the sample matrix can suppress or enhance the ionization of 5-DS, leading to variability. Improve the sample cleanup step, for example, by using a more rigorous SPE wash protocol. Modifying the HPLC gradient to better separate 5-DS from interfering compounds can also help.

Problem 3: Poor peak shape or retention time shifts in LC-MS/MS.

  • Potential Cause: Column Contamination or Degradation.

    • Solution: Complex sample matrices can contaminate the analytical column. Implement a robust sample cleanup protocol (e.g., SPE) to remove interfering substances.[5] Regularly flush the column with a strong solvent or use a guard column to protect the analytical column.

  • Potential Cause: Mobile Phase Issues.

    • Solution: Ensure mobile phase solvents are fresh, properly mixed, and degassed. Inconsistent mobile phase composition can lead to retention time shifts. Mobile phase A often consists of 0.1% (v/v) formic acid in water, and mobile phase B is methanol or acetonitrile.[2]

Quantitative Data Summary

Table 1: Comparison of this compound Extraction Methods

Method Sample Type Key Advantages Recovery Rate Limit of Detection (LOD) Reference
Ethyl Acetate Extraction Root Tissue Simple, widely used Variable, depends on protocol ~pg/g FW [4]
Aqueous Acetone (80%) Root Tissue Good solubility, stabilizes SLs ~73% (for labeled standard) ~pmol/g FW [3]
DLLME-SFO Rice Roots Rapid, low solvent use, HTS-compatible 83% - 96% 0.6 - 1.2 pg/g FW [2]

| SPE (Oasis HLB) | Root Exudates | High pre-concentration, sample cleanup | >80% (reported for various SLs) | Attomolar levels with UHPLC-MS/MS |[6] |

Experimental Protocols

Protocol 1: 5-DS Extraction from Plant Root Tissue (Adapted for HTS)

This protocol is based on an optimized method using aqueous acetone and is suitable for processing multiple small samples.[3]

  • Sample Preparation: Harvest 150 mg of fresh root tissue and immediately freeze in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Internal Standard Spiking: Transfer the powder to a 2 mL microcentrifuge tube. Add a known amount of [²H₆]-5-deoxystrigol internal standard dissolved in a small volume of acetone.

  • Extraction: Add 1.5 mL of ice-cold 80% aqueous acetone (v/v). Vortex vigorously for 1 minute.

  • Incubation & Centrifugation: Incubate on a shaker at 4°C for 60 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. To increase yield, the pellet can be re-extracted with another 1 mL of 80% acetone, and the supernatants can be pooled.

  • Solvent Evaporation: Evaporate the acetone from the supernatant under a gentle stream of nitrogen or using a vacuum concentrator until only the aqueous fraction remains.

  • Purification (SPE):

    • Condition an Oasis HLB SPE cartridge (1cc, 30mg) with 1 mL of methanol followed by 1 mL of water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the strigolactones with 1 mL of acetone.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 100 µL of 50% acetonitrile for UHPLC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Quantification of 5-DS

This is a general protocol; parameters should be optimized for your specific instrument.[2]

  • LC System: UHPLC system (e.g., Thermo Vanquish, Waters Acquity).

  • Column: C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 30% B

    • 1-3 min: 30% to 60% B

    • 3-6 min: 60% to 90% B

    • 6-8 min: Hold at 100% B

    • 8-9 min: 100% to 30% B

    • 9-14 min: Hold at 30% B

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both native 5-DS and the [²H₆]-5-deoxystrigol internal standard. These must be determined empirically on your instrument.

Visualizations

G cluster_plastid Plastid cluster_cytoplasm Cytoplasm cluster_signaling Signaling Cascade b_carotene all-trans-β-carotene cis_b_carotene 9-cis-β-carotene b_carotene->cis_b_carotene D27 carotenal 9-cis-β-apo-10'-carotenal cis_b_carotene->carotenal CCD7 carlactone Carlactone carotenal->carlactone CCD8 carlactone_cyto carlactone->carlactone_cyto Transport carlactonoic_acid Carlactonoic Acid five_ds This compound carlactonoic_acid->five_ds five_ds_signal five_ds->five_ds_signal Acts as Hormone carlactone_cyto->carlactonoic_acid MAX1 (CYP711A) D14 D14 Receptor five_ds_signal->D14 Binds & Hydrolyzes MAX2 MAX2 (F-box) D14->MAX2 Conformational Change & Interaction D53 D53/SMXL Repressor MAX2->D53 Recruits Repressor Proteasome Proteasome Degradation D53->Proteasome Ubiquitination TargetGenes Target Gene Expression Proteasome->TargetGenes Repression Lifted

Caption: Biosynthesis and signaling pathway of this compound.

G start Start: Sample Collection (e.g., 150mg Root Tissue) freeze Flash Freeze in Liquid N₂ start->freeze homogenize Homogenize to Fine Powder freeze->homogenize spike Spike with Internal Standard ([²H₆]-5-DS) homogenize->spike extract Solvent Extraction (e.g., 80% Acetone, 4°C) spike->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate Organic Solvent supernatant->evaporate spe SPE Purification & Concentration (Oasis HLB) evaporate->spe reconstitute Dry Down & Reconstitute in 50% ACN spe->reconstitute analyze UHPLC-MS/MS Analysis reconstitute->analyze quantify Data Processing & Quantification analyze->quantify

Caption: Workflow for 5-DS extraction and quantification.

G cluster_solutions Potential Solutions start Issue: Low/No 5-DS Signal check_stability Review Sample Handling (Temp, Time, pH) start->check_stability Degradation? check_extraction Evaluate Extraction Solvent & Homogenization start->check_extraction Inefficient Extraction? check_cleanup Assess SPE Protocol (Loading, Wash, Elution) start->check_cleanup Analyte Loss during Cleanup? check_ms Optimize MS/MS Parameters (Transitions, Energies) start->check_ms Poor Detection? sol_stability Use cold solvents, minimize processing time check_stability->sol_stability sol_extraction Test alternative solvents (e.g., Ethyl Acetate), ensure fine powder check_extraction->sol_extraction sol_cleanup Check SPE recovery with standards check_cleanup->sol_cleanup sol_ms Perform infusion of standard to find optimal parameters check_ms->sol_ms

Caption: Troubleshooting flowchart for low 5-DS signal.

References

Improving the stability of 5-Deoxystrigol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Deoxystrigol (5-DS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 5-DS in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound (5-DS) and other strigolactones in aqueous solutions is hydrolysis. The enol-ether linkage connecting the ABC tricyclic lactone and the D-ring is susceptible to cleavage in the presence of water. This hydrolysis can be influenced by factors such as pH, temperature, and light.

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to its limited stability in aqueous solutions, this compound is typically prepared as a concentrated stock solution in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or acetone[1]. For short-term storage (up to one month), stock solutions can be kept at -20°C. For long-term storage (up to six months), it is recommended to store them at -80°C[2]. To minimize degradation, it is advisable to prepare fresh working solutions from the stock solution for each experiment.

Q3: Can I use buffers in my aqueous solution to improve the stability of this compound?

A3: Yes, using buffers can help maintain a stable pH, which is crucial for controlling the rate of hydrolysis. The rate of hydrolysis of similar compounds has been shown to be pH-dependent[3][4]. It is recommended to perform preliminary stability tests of 5-DS in your specific buffered solution to determine the optimal pH for your experiment. Generally, slightly acidic to neutral pH is likely to be more favorable than alkaline conditions, which can accelerate hydrolysis.

Q4: What are the expected degradation products of this compound in an aqueous solution?

A4: The hydrolysis of the enol-ether bond in this compound is expected to yield the tricyclic lactone (ABC-ring structure) and the butenolide D-ring. In biological systems, the DWARF14 (D14) receptor, an α/β-hydrolase, catalyzes the hydrolysis of 5-DS as part of its signaling mechanism[5].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of 5-DS in experiments. Degradation of 5-DS in the aqueous experimental medium.Prepare fresh working solutions of 5-DS for each experiment. Minimize the time the compound is in an aqueous solution before use. Protect the solution from light and elevated temperatures[6].
Inconsistent experimental results. Variable degradation of 5-DS across different experimental setups or time points.Ensure consistent pH, temperature, and light exposure in all experiments. Use a consistent protocol for preparing and handling 5-DS solutions.
Precipitation of 5-DS in aqueous solution. Low aqueous solubility of 5-DS.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into the aqueous medium with vigorous stirring. Ensure the final concentration of the organic solvent is compatible with your experimental system. The use of solubilizing agents like PEG300 and Tween-80 has been reported for other strigolactones[2].

Quantitative Data on this compound Stability

Table 1: Effect of pH on the Half-life of this compound in Aqueous Solution at 25°C

pH Buffer System Half-life (t1/2) in hours
4.0Acetate BufferData to be determined experimentally
5.0Acetate BufferData to be determined experimentally
6.0Phosphate BufferData to be determined experimentally
7.0Phosphate BufferData to be determined experimentally
8.0Phosphate BufferData to be determined experimentally
9.0Borate BufferData to be determined experimentally

Table 2: Effect of Temperature on the Half-life of this compound in Aqueous Solution at pH 7.0

Temperature (°C) Half-life (t1/2) in hours
4Data to be determined experimentally
25 (Room Temperature)Data to be determined experimentally
37Data to be determined experimentally
50Data to be determined experimentally

Table 3: Effect of Light on the Degradation of this compound in Aqueous Solution (pH 7.0, 25°C)

Light Condition Degradation after 24 hours (%)
Dark (control)Data to be determined experimentally
Ambient Laboratory LightData to be determined experimentally
UV-A (365 nm)Data to be determined experimentally
UV-C (254 nm)Data to be determined experimentally

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage[2].

Protocol 2: General Procedure for a Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand its degradation profile.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Aqueous buffer solutions of various pH values

  • HPLC-grade water, acetonitrile, and methanol

  • HPLC or UPLC-MS system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • pH meter

  • Thermostatically controlled water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a working solution of this compound in a suitable aqueous buffer (e.g., 100 µM). The initial concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) and consistent across all samples.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of HCl solution (e.g., 0.1 M or 1 M) to the 5-DS working solution. Incubate at a controlled temperature (e.g., 40°C or 60°C).

    • Base Hydrolysis: Add an equal volume of NaOH solution (e.g., 0.1 M or 1 M) to the 5-DS working solution. Incubate at room temperature.

    • Oxidative Degradation: Add an equal volume of H₂O₂ solution (e.g., 3%) to the 5-DS working solution. Incubate at room temperature, protected from light.

    • Thermal Degradation: Incubate the 5-DS working solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

    • Photolytic Degradation: Expose the 5-DS working solution to a controlled light source (e.g., UV-A, UV-C, or a combination simulating sunlight) in a photostability chamber. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples.

    • Analyze the samples by a validated stability-indicating analytical method, such as HPLC-UV or UPLC-MS, to determine the remaining concentration of 5-DS and to detect the formation of degradation products[10][11][12].

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t1/2) for each condition.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams generated using Graphviz to illustrate key processes related to this compound.

G This compound Signaling Pathway DS This compound (5-DS) D14 D14 Receptor DS->D14 Binds to D14_DS D14-5DS Complex D14->D14_DS Conformational Change Complex D14-5DS-MAX2-SMXL Complex D14_DS->Complex Recruits MAX2 MAX2 (F-box protein) MAX2->Complex SMXL SMXL (Repressor Protein) SMXL->Complex Ub Ubiquitination Complex->Ub Mediates Proteasome 26S Proteasome Ub->Proteasome Targets for Degradation SMXL Degradation Proteasome->Degradation Leads to Response Downstream Transcriptional Response Degradation->Response Allows

Caption: this compound signaling pathway.

G Experimental Workflow for 5-DS Stability Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare 5-DS Stock Solution (in DMSO) prep_work Prepare Aqueous Working Solutions in Buffers prep_stock->prep_work pH Vary pH prep_work->pH Expose to Temp Vary Temperature prep_work->Temp Expose to Light Vary Light Exposure prep_work->Light Expose to sampling Sample at Time Intervals pH->sampling Temp->sampling Light->sampling analysis Analyze by HPLC/UPLC-MS sampling->analysis quant Quantify Remaining 5-DS analysis->quant kinetics Determine Degradation Kinetics quant->kinetics halflife Calculate Half-life (t½) kinetics->halflife

Caption: Workflow for a this compound stability study.

G Logical Relationship of Factors Affecting 5-DS Stability Stability 5-DS Stability Hydrolysis Hydrolysis Rate Stability->Hydrolysis is inversely proportional to pH pH pH->Hydrolysis influences Temp Temperature Temp->Hydrolysis influences Light Light Exposure Light->Hydrolysis can influence Solvent Solvent System Solvent->Stability determines Aqueous Aqueous Solvent->Aqueous Organic Organic Solvent->Organic Aqueous->Hydrolysis promotes Organic->Stability improves

Caption: Factors influencing this compound stability.

References

How to overcome matrix effects in 5-Deoxystrigol analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Deoxystrigol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects in complex samples.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in the sensitive quantification of this compound by LC-MS/MS. This guide provides a systematic approach to identifying and mitigating these effects.

Question: I am observing poor reproducibility and inaccurate quantification in my this compound analysis. How can I determine if matrix effects are the cause and what steps can I take to resolve this?

Answer:

Follow this workflow to diagnose and address potential matrix effects in your this compound analysis.

G cluster_0 Phase 1: Identification of Matrix Effects cluster_1 Phase 2: Mitigation Strategies cluster_2 Phase 3: Verification A 1. Post-Extraction Spike Analysis Spike known amount of this compound into extracted blank matrix and neat solvent. B 2. Calculate Matrix Effect (%ME) %ME = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100 A->B C 3. Evaluate %ME Is |%ME| > 15-20%? B->C D 4. Implement Mitigation Strategy C->D Yes E Matrix effects are minimal. Proceed with validation. C->E No F Optimize Sample Preparation - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Dispersive Liquid-Liquid Microextraction (DLLME) D->F G Optimize Chromatography - Adjust Gradient Profile - Change Column Chemistry D->G H Implement Advanced Calibration - Stable Isotope Labeled Internal Standard (SIL-IS) - Matrix-Matched Calibration D->H I 5. Re-evaluate Matrix Effect Repeat post-extraction spike analysis. F->I G->I H->I I->C Iterate if necessary G cluster_0 In the absence of matrix effects cluster_1 In the presence of matrix effects (Ion Suppression) A1 Analyte Ions B1 Ion Source A1->B1 C1 Mass Analyzer B1->C1 D1 Strong Signal C1->D1 A2 Analyte Ions + Co-eluting Matrix Components B2 Ion Source (Competition for Ionization) A2->B2 C2 Mass Analyzer B2->C2 D2 Suppressed Signal C2->D2

Refining bioassay conditions for consistent 5-Deoxystrigol response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers achieve consistent and reliable results in 5-Deoxystrigol (5DS) bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioassays?

A1: this compound (5DS) is a naturally occurring strigolactone, a class of plant hormones that also function as signaling molecules in the rhizosphere.[1][2] It is a simple canonical strigolactone.[1] In bioassays, 5DS is often used to study seed germination in parasitic plants like Striga and Orobanche, as well as its role in plant development, such as shoot branching and root architecture.[1][3]

Q2: Which plant species are typically used for this compound bioassays?

A2: A common model for this compound germination bioassays is the parasitic plant Striga hermonthica. Other parasitic plants from the Orobanche and Phelipanche genera are also used. For studies on root development and branching, Arabidopsis thaliana and rice (Oryza sativa) are frequently utilized.

Q3: What is a typical effective concentration range for this compound in a germination bioassay?

A3: The effective concentration of strigolactones can be very low. For germination assays with parasitic plants, concentrations can range from picomolar to micromolar. The optimal concentration should be determined empirically for each experimental system. For the related synthetic strigolactone GR24, a concentration of 0.1 parts per million (PPM) is often used as a positive control in Striga hermonthica germination assays.[4]

Q4: How should I prepare and store this compound solutions?

A4: this compound should be dissolved in a small amount of an organic solvent like acetone before being diluted with sterile distilled water to the final desired concentration.[5] It is crucial to prepare these solutions fresh before each experiment, as strigolactones are unstable in aqueous solutions, particularly at a pH greater than 7.

Troubleshooting Guide

Problem 1: Low or no germination of parasitic plant seeds in the presence of this compound.

  • Potential Cause 1: Improper Seed Pre-conditioning. Parasitic plant seeds like Striga require a pre-conditioning period in a warm, moist environment to become responsive to germination stimulants.[6][7]

    • Solution: Ensure seeds are properly pre-conditioned. A standard method for Striga hermonthica involves incubating surface-sterilized seeds on moist glass fiber filter paper in the dark at 30°C for 10-14 days.[6]

  • Potential Cause 2: Degraded this compound Solution. Strigolactones are susceptible to hydrolysis in aqueous solutions.

    • Solution: Always prepare fresh this compound solutions immediately before use.[5] Avoid storing stock solutions in water for extended periods.

  • Potential Cause 3: Incorrect this compound Concentration. The dose-response to this compound can be specific.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific seed batch and experimental conditions.

  • Potential Cause 4: Seed Viability. The batch of parasitic plant seeds may have low viability.

    • Solution: Always include a positive control, such as the synthetic strigolactone GR24, at a known effective concentration (e.g., 0.1 µM to 1 µM) to verify that the seeds are viable and responsive.

Problem 2: High variability in germination rates between replicates.

  • Potential Cause 1: Uneven Application of this compound. Inconsistent application of the treatment solution can lead to variability.

    • Solution: Ensure thorough and consistent mixing when applying the this compound solution to the pre-conditioned seeds.

  • Potential Cause 2: Inconsistent Environmental Conditions. Fluctuations in temperature or light during incubation can affect germination.

    • Solution: Maintain a stable and controlled environment during the entire experimental period. For germination assays, this typically involves incubation in a dark, temperature-controlled incubator.[6][8]

  • Potential Cause 3: Fungal or Bacterial Contamination. Microbial contamination can inhibit seed germination.

    • Solution: Properly sterilize seeds (e.g., with a sodium hypochlorite solution) and use sterile techniques and materials throughout the experimental setup.[5][8][9]

Problem 3: Unexpected results in root architecture bioassays.

  • Potential Cause 1: Plant Growth Medium Composition. The composition of the growth medium, particularly phosphate levels, can influence strigolactone production and signaling.

    • Solution: Use a well-defined and consistent growth medium for all experiments. For example, a half-strength Murashige and Skoog (MS) medium is commonly used.[6]

  • Potential Cause 2: Crosstalk with Other Hormones. The effects of strigolactones can be influenced by interactions with other plant hormones like auxin and cytokinin.

    • Solution: Be aware of potential hormonal crosstalk and consider this when interpreting results. The experimental design may need to account for these interactions.

Quantitative Data Summary

The following table summarizes typical experimental parameters for a Striga hermonthica germination bioassay using a strigolactone stimulant.

ParameterRecommended ConditionNotes
Stimulant This compound or GR24 (positive control)
Concentration Range 10⁻¹² M to 10⁻⁶ M (1 pM to 1 µM)Optimal concentration should be determined via a dose-response experiment.
Seed Sterilization 0.5-2% Sodium Hypochlorite solution for 5-10 minutesRinse thoroughly with sterile water afterwards.[5][8][9]
Pre-conditioning 10-14 days at 30°C in the dark on moist filter paperThis step is critical for germination competency.[6]
Incubation with 5DS 24-48 hours at 30°C in the dark
Germination Assessment Count radicle emergence under a dissecting microscope

Experimental Protocols

Protocol: Striga hermonthica Seed Germination Bioassay with this compound

This protocol outlines the key steps for assessing the germination-stimulating activity of this compound on Striga hermonthica seeds.

1. Seed Sterilization: a. Place Striga hermonthica seeds in a microcentrifuge tube. b. Add a 1% sodium hypochlorite solution containing 0.02% Tween 20. c. Vortex briefly and incubate for 5 minutes. d. Pellet the seeds by centrifugation and carefully remove the supernatant. e. Wash the seeds three to five times with sterile distilled water.

2. Seed Pre-conditioning: a. Prepare Petri dishes containing two layers of sterile glass fiber filter paper. b. Moisten the filter paper with sterile distilled water. c. Evenly distribute the sterilized seeds onto the filter paper. d. Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness. e. Incubate at 30°C for 11-14 days.[4]

3. Preparation of this compound Solution: a. Prepare a stock solution of this compound in acetone (e.g., 1 mM). b. Immediately before use, perform serial dilutions in sterile distilled water to achieve the desired final concentrations (e.g., 1 µM, 100 nM, 10 nM). Also prepare a negative control (water with the same percentage of acetone) and a positive control (e.g., 1 µM GR24).

4. Germination Induction: a. After the pre-conditioning period, open the Petri dishes in a sterile environment. b. Apply a known volume (e.g., 50 µL) of the this compound solution or control solutions to the seeds. c. Reseal the Petri dishes, wrap in aluminum foil, and incubate at 30°C for 24-48 hours.

5. Data Collection and Analysis: a. After incubation, count the number of germinated seeds (those with an emerged radicle) and the total number of seeds under a dissecting microscope. b. Calculate the germination percentage for each treatment. c. Compare the germination rates of the this compound treatments to the negative and positive controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sterilization Seed Sterilization (1% NaOCl) preconditioning Seed Pre-conditioning (11-14 days, 30°C, dark) sterilization->preconditioning application Apply 5DS Solution to Seeds preconditioning->application solution_prep Prepare 5DS Solutions (Fresh, in Acetone/Water) incubation Incubation (24-48h, 30°C, dark) application->incubation counting Count Germinated Seeds incubation->counting calculation Calculate Germination % counting->calculation

Caption: Workflow for a this compound seed germination bioassay.

sl_signaling_pathway cluster_perception Perception Complex SL This compound (SL) D14 D14 Receptor SL->D14 binds D3 D3 (F-box protein) D14->D3 recruits D53 D53/SMXL (Transcriptional Repressor) D3->D53 targets Ub Ubiquitin Proteasome 26S Proteasome D53->Proteasome targeted to GeneExpression Target Gene Expression (e.g., branching inhibition) D53->GeneExpression represses Ub->D53 Ubiquitination Degradation Degradation Degradation->GeneExpression allows

References

Best practices for handling and storing 5-Deoxystrigol standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 5-Deoxystrigol standards. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should powdered this compound be stored for long-term stability?

For long-term stability, powdered this compound should be stored at -20°C. Under these conditions, it can be stable for up to three years.[1][2]

Q2: What is the recommended storage condition for this compound solutions?

Solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent.[1][3] For biological assays, specific solvent systems have been reported to achieve a clear solution, such as:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1]

  • 10% DMSO and 90% (20% SBE-β-CD in Saline)[1]

  • 10% DMSO and 90% Corn Oil[1]

It is crucial to use freshly opened, anhydrous DMSO, as it is hygroscopic and the presence of water can significantly impact solubility.[1]

Q4: What is the stability of this compound in aqueous solutions?

This compound is less stable in aqueous solutions compared to its powdered form. It has a reported half-life of 1.5 days in water.[4] Generally, non-hydroxylated strigolactones like this compound are more stable than hydroxylated ones.[5]

Q5: How can I ensure that all the powdered this compound is accessible in the vial?

Vials containing powdered this compound may have some of the compound entrapped in the cap or on the sides due to shipping and handling. It is recommended to briefly centrifuge the vial in a tabletop centrifuge to ensure all the powder is collected at the bottom before opening and weighing.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of this compound during stock solution preparation. The solubility limit has been exceeded, or the solvent quality is poor.- Use gentle heating and/or sonication to aid dissolution.[1]- Ensure the use of high-purity, anhydrous solvents. For DMSO, use a freshly opened bottle.[1]- Prepare a more dilute stock solution.
Inconsistent or no biological activity in experiments. - Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration: Weighing errors or improper dilution.- Experimental conditions: pH or temperature of the assay medium may affect the stability and activity of this compound.- Always store stock solutions at -80°C in single-use aliquots.[1]- Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3]- Verify the calibration of your balance and pipettes.- Ensure the pH and temperature of your experimental setup are within the optimal range for your specific assay.
Low germination rates in Striga seed assays. - Insufficient pre-conditioning of seeds: Striga seeds require a pre-conditioning period in a warm, moist environment to become responsive to germination stimulants.- Low concentration of this compound: The concentration may be below the effective dose for the specific Striga species.- Follow a validated pre-conditioning protocol for the Striga seeds.- Perform a dose-response experiment to determine the optimal concentration of this compound for your assay.
Variability in hyphal branching of arbuscular mycorrhizal (AM) fungi. - Inconsistent spore germination: Spores may not have germinated uniformly before the application of this compound.- Degradation of this compound in the medium: The compound may degrade over the course of the experiment.- Ensure a consistent and high germination rate of AM fungal spores before treatment.- Consider the half-life of this compound in your experimental design and replenish the medium if necessary for longer-term assays.

Experimental Protocols

Preparation of this compound Stock Solutions

The following table provides the mass of this compound required to prepare stock solutions of different concentrations.

Desired Concentration Solvent Volume for 1 mg Solvent Volume for 5 mg Solvent Volume for 10 mg
1 mM 3.0269 mL15.1345 mL30.2691 mL
5 mM 0.6054 mL3.0269 mL6.0538 mL
10 mM 0.3027 mL1.5135 mL3.0269 mL
Data adapted from MedchemExpress.[1]

Protocol:

  • Weigh the desired amount of this compound powder in a clean vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.

  • Once dissolved, aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Striga Seed Germination Assay

This protocol is a general guideline for assessing the germination-stimulating activity of this compound on parasitic plant seeds.

Methodology:

  • Seed Sterilization and Pre-conditioning:

    • Surface sterilize Striga seeds (e.g., with 50% bleach solution for 7 minutes) and rinse thoroughly with sterile water.

    • Place the sterilized seeds on glass fiber filter paper discs in a petri dish.

    • Moisten the filter paper with sterile water and incubate in the dark at a suitable temperature (e.g., 28-30°C) for 10-14 days to pre-condition the seeds.

  • Treatment Application:

    • Prepare a dilution series of this compound in sterile water or a suitable buffer from a stock solution.

    • Apply a small volume (e.g., 50 µL) of each this compound dilution to the pre-conditioned seeds on the filter paper discs. Use a solvent control (e.g., water with the same percentage of DMSO as the highest this compound concentration).

  • Incubation and Germination Counting:

    • Seal the petri dishes and incubate in the dark at 28-30°C for 24-48 hours.

    • Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

  • Data Analysis:

    • Calculate the germination percentage for each concentration.

    • Plot the germination percentage against the log of the this compound concentration to determine the EC50 value (the concentration that induces 50% of the maximum germination).

Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching Assay

This protocol describes how to evaluate the effect of this compound on the hyphal branching of AM fungi.

Methodology:

  • Spore Germination:

    • Surface sterilize spores of an AM fungus (e.g., Gigaspora margarita) and place them on a solid medium (e.g., 0.4% Phytagel with 3 mM MgSO₄) in petri dishes.

    • Incubate the spores in the dark at an appropriate temperature (e.g., 30°C) until they germinate and produce hyphae.

  • Treatment Application:

    • Prepare a solution of this compound in the culture medium at the desired final concentration (e.g., 10⁻⁷ M).

    • Apply the this compound solution to the germinated spores. A solvent control should be included.

  • Incubation and Observation:

    • Incubate the treated spores for a defined period (e.g., 24-72 hours).

    • Observe the hyphal morphology and branching under a microscope.

  • Quantification of Hyphal Branching:

    • Capture images of the hyphae.

    • Quantify the extent of hyphal branching by counting the number of branches per unit length of the main hypha or by using image analysis software to measure total hyphal length and the number of tips.

Signaling Pathway and Experimental Workflow Diagrams

Strigolactone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cell Cytoplasm & Nucleus SL This compound (SL) Receptor D14 (Receptor) SL->Receptor Binding & Hydrolysis F_box D3/MAX2 (F-box protein) Receptor->F_box Conformational Change & Interaction Repressor D53/SMXL (Repressor) F_box->Repressor Recruitment Ub Ubiquitin Repressor->Ub Ubiquitination Proteasome 26S Proteasome Repressor->Proteasome Degradation Gene_Expression Target Gene Expression Proteasome->Gene_Expression Repression Lifted Response Plant Development Response Gene_Expression->Response

Caption: Strigolactone signaling pathway.

Seed_Germination_Assay_Workflow start Start sterilize Sterilize Striga Seeds start->sterilize precondition Pre-condition Seeds (10-14 days in dark) sterilize->precondition apply_sl Apply this compound to Seeds precondition->apply_sl prepare_sl Prepare this compound Dilution Series prepare_sl->apply_sl incubate Incubate (24-48 hours in dark) apply_sl->incubate count Count Germinated Seeds incubate->count analyze Analyze Data (Calculate Germination % and EC50) count->analyze end End analyze->end

Caption: Striga seed germination assay workflow.

References

Minimizing degradation of 5-Deoxystrigol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 5-Deoxystrigol during sample preparation. Adherence to these guidelines will help ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring strigolactone, a class of plant hormones that plays a crucial role in regulating plant development and mediating interactions with symbiotic fungi and parasitic plants.[1] Its stability is critical for accurate quantification and for studying its biological functions, as degradation can lead to underestimation of its concentration and misleading experimental outcomes.

Q2: What are the main factors that cause this compound degradation?

The primary factors contributing to the degradation of this compound are pH, temperature, and light exposure. Strigolactones, in general, are susceptible to hydrolysis, particularly under neutral to alkaline conditions. Elevated temperatures and exposure to light, especially UV radiation, can also accelerate its breakdown. The presence of nucleophiles, such as water and certain buffers, can also promote degradation.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Short-term (days to weeks): Store solutions at 2-8°C in the dark.

  • Long-term (months to years): For solid (powder) this compound, store at -20°C for up to three years. For solutions in an appropriate solvent, store at -80°C for up to one year.

Q4: Which solvents are recommended for dissolving and storing this compound?

This compound is soluble in a variety of organic solvents. For stock solutions, acetone, ethyl acetate, chloroform, dichloromethane, and DMSO are commonly used. When preparing aqueous solutions for bioassays, it is advisable to first dissolve the compound in a small amount of an organic solvent like acetone and then dilute it with the aqueous medium to the final concentration just before use to minimize hydrolysis.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound after extraction Degradation during extraction: High temperatures or prolonged extraction times can lead to degradation.Perform extractions at low temperatures (e.g., on ice or at 4°C). Minimize the duration of the extraction process.
Inappropriate solvent: The solvent used may not be optimal for extraction or may promote degradation.Use less nucleophilic organic solvents like ethyl acetate or acetone for extraction. Avoid prolonged exposure to methanol or water.
Sample matrix effects: Components in the sample matrix (e.g., root exudates) may interfere with extraction or promote degradation.Optimize the solid-phase extraction (SPE) protocol to effectively remove interfering compounds.
Inconsistent results in bioassays Degradation in aqueous media: this compound is unstable in aqueous solutions, especially at neutral or alkaline pH.Prepare fresh aqueous solutions of this compound immediately before each experiment. If the medium is buffered, use a buffer with a slightly acidic pH if compatible with the experimental system.
Photodegradation: Exposure to light, particularly UV, can degrade the compound.Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work under low-light conditions when possible.
Peak tailing or splitting in chromatography Interaction with column material: The analyte may be interacting with active sites on the HPLC/UPLC column.Use a well-maintained, high-quality column. Consider using a guard column. Optimize the mobile phase composition and pH.
Co-elution with interfering compounds: Other components in the sample may have similar retention times.Optimize the chromatographic gradient to improve the separation of this compound from other matrix components.

Quantitative Data on Stability

The stability of this compound is influenced by various environmental factors. The following tables summarize the available quantitative data on its degradation.

Table 1: Half-life of this compound in Water

CompoundMediumpHTemperatureHalf-life
This compoundWaterNeutralNot Specified1.5 days[1]

Table 2: Estimated Recovery of Deuterated this compound ([²H₆]-5-DS) after 8 Hours

MediumTemperatureEstimated Recovery (%)
Water4°C~62%[2]
Water20°C~34%[2]
Root Exudate4°C~60%[2]
Root Exudate20°C~20%[2]

Note: Recovery percentages are estimated from graphical data presented in the cited literature and indicate significant degradation occurs within 8 hours, especially at room temperature and in a complex biological matrix.

Experimental Protocols

Protocol 1: Extraction of this compound from Root Exudates

This protocol is adapted from established methods for strigolactone extraction.

Materials:

  • Root exudate sample

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) C18 cartridge

  • Methanol

  • Acetone

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Collection: Collect root exudates from hydroponically grown plants. To minimize degradation, keep the collection vessel on ice and in the dark.

  • Extraction:

    • Acidify the collected root exudate to approximately pH 3 with a suitable acid (e.g., formic acid).

    • Partition the acidified exudate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentration:

    • Filter the dried ethyl acetate extract and concentrate it using a rotary evaporator at a temperature not exceeding 35°C.

    • Dry the remaining residue under a gentle stream of nitrogen gas.

  • Purification (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

    • Redissolve the dried extract in a small volume of 10% acetone in water and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute the this compound with acetone.

  • Final Concentration and Storage:

    • Evaporate the acetone eluate to dryness under a nitrogen stream.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., acetone or acetonitrile) for analysis.

    • Store the final sample at -80°C until analysis.

Protocol 2: Extraction of this compound from Root Tissue

Materials:

  • Plant root tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Sample Preparation:

    • Harvest fresh root tissue and immediately freeze it in liquid nitrogen to quench metabolic activity and prevent degradation.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a tube containing cold ethyl acetate.

    • Homogenize the sample and incubate at 4°C with gentle agitation for 1-2 hours.

  • Separation and Drying:

    • Centrifuge the extract at a low temperature to pellet the plant debris.

    • Decant the supernatant and dry it over anhydrous sodium sulfate.

  • Concentration and Purification:

    • Follow steps 3 and 4 from Protocol 1 for concentration and SPE purification.

  • Final Concentration and Storage:

    • Follow step 5 from Protocol 1 for final concentration and storage.

Visualizations

Experimental Workflow for this compound Extraction

experimental_workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_concentration Concentration cluster_purification Purification cluster_analysis Analysis start Start: Collect Root Exudates/Tissue extraction Liquid-Liquid Extraction (Exudates) or Solid-Liquid Extraction (Tissue) with Ethyl Acetate start->extraction concentration Rotary Evaporation & Nitrogen Drying extraction->concentration purification Solid-Phase Extraction (SPE) concentration->purification analysis LC-MS/MS Analysis purification->analysis

Caption: Workflow for the extraction and analysis of this compound.

This compound Signaling Pathway

signaling_pathway cluster_perception Signal Perception cluster_complex SCF Complex Formation cluster_degradation Repressor Degradation cluster_response Cellular Response 5DS This compound D14 D14 Receptor 5DS->D14 Binds to MAX2 MAX2 (F-box protein) D14->MAX2 Conformational change & recruits D53 D53/SMXL (Repressor) D14->D53 Interacts with SCF_Complex SCF-D14-D53 Complex MAX2->D53 Ubiquitination Ubiquitination of D53/SMXL SCF_Complex->Ubiquitination Formation leads to Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of D53/SMXL Proteasome->Degradation Gene_Expression Target Gene Expression Degradation->Gene_Expression Alleviates repression of

References

Technical Support Center: 5-Deoxystrigol (5-DS) Germination Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in 5-Deoxystrigol (5-DS) germination assays. The information is tailored for researchers, scientists, and drug development professionals working with parasitic plant seeds.

Troubleshooting Guide

Variability in germination rates is a common challenge in 5-DS assays. This guide provides a systematic approach to identifying and resolving potential issues.

Problem: Low or No Germination

Possible Causes & Solutions

Possible CauseRecommended Action
Seed Viability Perform a viability test using a tetrazolium salt (MTT) assay to ensure seeds are viable.[1] Use fresh, properly stored seeds for each experiment.
Inadequate Seed Conditioning Ensure seeds are properly conditioned. This typically involves incubation in a moist, dark environment at a specific temperature (e.g., 25-30°C) for a set period (e.g., 7-14 days) to break dormancy.[2][3][4]
Suboptimal 5-DS Concentration Prepare fresh dilutions of 5-DS for each experiment. Verify the concentration and purity of your 5-DS stock. Perform a dose-response curve to determine the optimal concentration for your specific seed species and batch.[1][5]
Incorrect pH of Germination Medium The optimal pH for germination can vary. While some species like Phelipanche ramosa tolerate a wide pH range (5-8), it's crucial to maintain a consistent and optimal pH, often around 7.5, for reproducible results.[6]
Inappropriate Incubation Temperature Maintain a constant and optimal temperature during germination. Most assays are performed between 25°C and 30°C.[3][4] Use a calibrated incubator and monitor the temperature regularly.
Presence of Germination Inhibitors Ensure all glassware and solutions are free of contaminants. Abscisic acid (ABA) is a known germination inhibitor.[1]
Problem: High Variability Between Replicates

Possible Causes & Solutions

Possible CauseRecommended Action
Inconsistent Seed Numbers Manually counting seeds under a microscope can be tedious and prone to error.[1][7] Use a method that ensures a consistent number of seeds per replicate, such as automated seed counters or careful manual distribution.
Uneven Application of 5-DS Solution Ensure the filter paper or germination medium is evenly saturated with the 5-DS solution.
Edge Effects in Multi-well Plates When using 96-well plates, be mindful of potential edge effects (evaporation). To mitigate this, avoid using the outer wells or ensure a humid environment in the incubator.
Inconsistent Environmental Conditions Ensure uniform light and temperature conditions for all replicates. Even minor variations can impact germination rates.
Seed Batch Heterogeneity Genetic variability within a seed batch can lead to differences in germination response.[8] If possible, use seeds from a single, well-characterized source.

Frequently Asked Questions (FAQs)

Q1: What is the typical workflow for a this compound germination assay?

A1: The general workflow involves seed sterilization, a pre-conditioning period to break dormancy, application of the 5-DS solution, incubation, and finally, counting of germinated seeds.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis sterilization Seed Sterilization conditioning Pre-conditioning (e.g., 7-14 days in dark, 25-30°C) sterilization->conditioning application Application of 5-DS Solution conditioning->application incubation Incubation (e.g., 2-7 days in dark, 25-30°C) application->incubation counting Counting Germinated Seeds incubation->counting analysis Data Analysis counting->analysis

Fig. 1: General workflow for a this compound germination assay.

Q2: How does this compound induce seed germination?

A2: this compound is a strigolactone, a class of plant hormones. In parasitic plants, it is perceived by specific receptors, such as the KAI2d proteins. This perception triggers a signaling cascade that ultimately leads to the breaking of seed dormancy and germination.

G cluster_pathway 5-DS Signaling Pathway DS This compound (5-DS) Receptor KAI2d Receptor DS->Receptor Binds to Signaling Signaling Cascade Receptor->Signaling Activates Germination Seed Germination Signaling->Germination Leads to

Fig. 2: Simplified signaling pathway of this compound-induced germination.

Q3: What are some typical concentration ranges for 5-DS in germination assays?

A3: The optimal concentration of 5-DS can vary significantly depending on the parasitic plant species. Generally, concentrations in the nanomolar (nM) to picomolar (pM) range are effective. For example, some Orobanche species respond to concentrations as low as 10 pM.[9] It is always recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental conditions.

SpeciesEffective Concentration RangeReference
Phelipanche ramosa~ pM range[6]
Orobanche cumana~ nM range[6]
Orobanche minor~ nM range[6][9]
Striga hermonthica10⁻⁵ µM (10 pM) can achieve 100% germination[5]

Q4: Are there high-throughput methods available for germination assays?

A4: Yes, high-throughput methods have been developed to increase efficiency and reduce manual labor. One such method utilizes a 96-well plate format coupled with a spectrophotometric reading of tetrazolium salt (MTT) reduction, which correlates with germination rate.[1][6] This avoids the time-consuming process of manually counting germinated seeds under a microscope.[1][7]

Experimental Protocols

Standard this compound Germination Assay Protocol

This protocol is a general guideline and may need optimization for specific parasitic plant species.

Materials:

  • Parasitic plant seeds

  • This compound (5-DS)

  • Sterile distilled water

  • Ethanol (70%)

  • Sodium hypochlorite solution (e.g., 1% v/v)

  • Petri dishes (or 96-well plates)

  • Filter paper (e.g., Whatman GF/A)

  • Incubator

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 70% ethanol and vortex for 30 seconds.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add sodium hypochlorite solution and vortex for 5-10 minutes.

    • Pellet the seeds and wash them 3-5 times with sterile distilled water.

  • Seed Conditioning (Pre-conditioning):

    • Place a sterile filter paper disc in a Petri dish.

    • Pipette a known number of sterilized seeds onto the filter paper.

    • Moisten the filter paper with sterile distilled water.

    • Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.

    • Incubate at 25-30°C for 7-14 days.[3][4]

  • 5-DS Application:

    • Prepare a stock solution of 5-DS in a suitable solvent (e.g., acetone or DMSO) and make serial dilutions in sterile distilled water to the desired final concentrations.

    • Apply a specific volume of the 5-DS solution to each filter paper disc with the conditioned seeds. For control replicates, apply the same volume of sterile distilled water with the corresponding solvent concentration.

  • Incubation:

    • Reseal the Petri dishes, wrap them in aluminum foil, and incubate at 25-30°C for 2-7 days. The exact incubation time will depend on the species.

  • Germination Counting:

    • Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated when the radicle has emerged.

    • Calculate the germination percentage for each replicate.

MTT-Based High-Throughput Germination Assay

This protocol is adapted from a method for high-throughput screening.[1][6]

Procedure:

  • Follow steps 1-3 of the standard protocol, but perform the assay in a 96-well plate.

  • After the incubation period (step 4), add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate for a further period to allow for the reduction of MTT to formazan by viable, germinated seeds.

  • Solubilize the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the germination rate.

References

Validation & Comparative

Comparative Analysis of 5-Deoxystrigol's Biological Activity in Planta

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 5-Deoxystrigol (5-DS), a canonical strigolactone, with other common alternatives, supported by experimental data. Detailed methodologies for key bioassays are provided to facilitate the replication and validation of these findings.

Introduction to Strigolactones and this compound

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play crucial roles in regulating plant development and mediating interactions with soil organisms.[1] Initially identified as germination stimulants for parasitic weeds like Striga and Orobanche, they are now recognized for their roles in inhibiting shoot branching, regulating root architecture, and promoting symbiotic relationships with arbuscular mycorrhizal fungi.[2]

This compound (5-DS) is considered a precursor to other strigol-type SLs and serves as a fundamental molecule for studying strigolactone biology.[3][4] Its synthetic analog, GR24, is widely used in research due to its commercial availability and potent activity.[5] This guide focuses on comparing the in planta biological activity of 5-DS with GR24 and other relevant compounds.

Comparative Biological Activity

The biological activity of this compound and its alternatives is most commonly assessed through parasitic seed germination and shoot branching inhibition assays. The following tables summarize quantitative data from various studies.

Parasitic Weed Seed Germination

Strigolactones are potent stimulants for the germination of parasitic weed seeds, a key ecological role that is also a primary bioassay for their activity.

Table 1: Comparative Activity on Striga hermonthica (Witchweed) Seed Germination

CompoundConcentrationGermination Rate (%)Reference
This compound Not Specified~45%[2]
rac-GR24 1 µM (10⁻⁶ M)~62%[6]
10 µM (10⁻⁵ M)>80%[5][7]
1 µM (10⁻⁶ M)>80%[5][7]
0.1 µM (10⁻⁷ M)~60%[7]
Nijmegen-1 10 µM (10⁻⁵ M)~56% (EC formulation)[6]
MP3 10 µM (10⁻⁵ M)~55% (EC formulation)[6]

Table 2: Comparative Activity on Orobanche spp. (Broomrape) Seed Germination

CompoundSpeciesEC₅₀ Value (M)Reference
This compound O. minorInduces >80% germination at 1 nM[1]
rac-GR24 O. minor6.3 x 10⁻⁶ M[8]
O. cumana5.3 x 10⁻⁸ M[9]
(+)-GR24 O. cumana5.1 x 10⁻⁸ M[9]
7-fluoro-GR24 O. cumana0.97 x 10⁻⁸ M[9]
7-bromo-GR24 O. cumana2.3 x 10⁻⁸ M[9]
Shoot Branching Inhibition

A key hormonal function of strigolactones within the plant is the suppression of axillary bud outgrowth, which controls the overall shoot architecture.

Table 3: Comparative Activity on Shoot Branching Inhibition in Arabidopsis thaliana

CompoundGenotypeConcentrationEffectReference
This compound SL-deficient mutantNot specifiedActive in inhibiting secondary shoot growth[10]
Wild-type expressing canonical SL biosynthetic genesNot specifiedInhibits shoot branching[11]
rac-GR24 max4-1 (SL-deficient)5 µMReduces rosette branching by ~39%[12]
max4 (SL-deficient)5 µMAble to inhibit axillary shoot outgrowth[5]
Root System Architecture

Strigolactones also influence various aspects of root development, including primary root length and lateral root formation.

Table 4: Comparative Activity on Root Development in Arabidopsis thaliana

CompoundParameterConcentrationEffectReference
rac-GR24 Primary Root Length1.25 µMIncreased primary root length[13]
Lateral Root Density2.5 µMReduction in lateral root density[13][14]
Hypocotyl Length3 µMSignificantly reduced from 2.05 mm to 1.28 mm[15]
25 µMSignificantly reduced from 2.05 mm to 1.31 mm[15]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below.

Parasitic Weed Seed Germination Assay (Striga hermonthica)

This protocol is adapted from established methods for assessing the germination-inducing activity of strigolactone analogs on Striga hermonthica seeds.[7][16][17]

1. Seed Sterilization and Pre-conditioning: a. Surface sterilize Striga hermonthica seeds with a 0.5-1% sodium hypochlorite solution for 5-7 minutes. b. Rinse the seeds thoroughly with sterile distilled water (at least 3-6 washes). c. Aseptically place approximately 50-100 sterilized seeds on a 9 mm glass fiber filter paper disc. d. Place the discs in a Petri dish containing filter paper moistened with sterile distilled water. e. Seal the Petri dishes and incubate in the dark at 30°C for 10-14 days to pre-condition the seeds.

2. Application of Test Compounds: a. Prepare stock solutions of this compound, GR24, and other analogs in acetone. b. Prepare serial dilutions to the desired final concentrations (e.g., 10⁻⁵ M to 10⁻⁷ M). The final acetone concentration should not exceed 0.1%. c. After the pre-conditioning period, briefly air-dry the discs in a laminar flow hood. d. Apply 50 µL of the test solution to each disc. Use a solution with 0.1% acetone as a negative control.

3. Incubation and Germination Scoring: a. Place the treated discs back into a moistened Petri dish and incubate in the dark at 30°C for 24-48 hours. b. Observe the seeds under a binocular microscope. A seed is considered germinated if the radicle has protruded through the seed coat. c. Count the number of germinated and non-germinated seeds to calculate the germination percentage.

Arabidopsis thaliana Shoot Branching Assay

This protocol outlines a common method for quantifying the effect of strigolactones on shoot branching in the model plant Arabidopsis thaliana.[18][19]

1. Plant Growth and Culture: a. Surface sterilize Arabidopsis thaliana seeds (wild-type and strigolactone-deficient mutants like max4) and stratify at 4°C for 2-3 days. b. Grow seedlings on a suitable medium (e.g., half-strength Murashige and Skoog) or in a hydroponic system. Hydroponics allow for precise application of compounds to the roots. c. Grow plants under long-day conditions (16h light / 8h dark) at approximately 22°C.

2. Application of Strigolactones: a. For hydroponic systems, add the desired concentration of 5-DS or GR24 (e.g., 1-5 µM) to the nutrient solution. b. For soil-grown plants, apply a small volume (e.g., 10 µL) of the test solution directly to the axils of rosette leaves every 2-3 days. c. Include a mock treatment with the solvent (e.g., 0.1% acetone) as a control.

3. Phenotyping and Data Analysis: a. Grow the plants until the primary inflorescence has bolted and developed several nodes. b. Count the number of primary rosette branches that are longer than a defined threshold (e.g., 5 mm). c. Measure the length of the primary inflorescence stem. d. Compare the number of branches in the treated plants to the mock-treated controls. Calculate the percentage of branching inhibition.

Visualizations

Strigolactone Signaling Pathway

Strigolactone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SL Strigolactone (SL) (e.g., 5-DS) D14 D14 (Receptor) SL->D14 Binding & Hydrolysis SL_D14 SL-D14 Complex D14->SL_D14 SCF_MAX2 SCF-MAX2 (E3 Ubiquitin Ligase) SL_D14->SCF_MAX2 Recruitment MAX2 MAX2 (F-box Protein) MAX2->SCF_MAX2 SMXL SMXL (Repressor) SCF_MAX2->SMXL Interaction Ub_SMXL Ubiquitinated SMXL SMXL->Ub_SMXL Ubiquitination TargetGenes Target Gene Expression SMXL->TargetGenes Represses Proteasome 26S Proteasome Ub_SMXL->Proteasome Degradation Degradation Proteasome->Degradation Repression Repression Repression->TargetGenes Relief of Repression Seed_Germination_Workflow start Start sterilize Sterilize Seeds (e.g., 1% Bleach) start->sterilize precondition Pre-condition Seeds (10-14 days, 30°C, dark) sterilize->precondition apply_treatment Apply 50µL of Solution to Seed Discs precondition->apply_treatment prepare_solutions Prepare Test Solutions (5-DS, GR24, Controls) prepare_solutions->apply_treatment incubate Incubate (24-48 hours, 30°C, dark) apply_treatment->incubate score Score Germination (Microscopy) incubate->score analyze Calculate Germination % and Analyze Data score->analyze end End analyze->end SL_Relationships cluster_canonical Carotenoids Carotenoids Carlactone Carlactone (Precursor) Carotenoids->Carlactone Canonical_SLs Canonical SLs Carlactone->Canonical_SLs Strigol_type Strigol-type Canonical_SLs->Strigol_type Orobanchol_type Orobanchol-type Canonical_SLs->Orobanchol_type Five_DS This compound (5-DS) Strigol_type->Five_DS Four_DO 4-Deoxyorobanchol Orobanchol_type->Four_DO Strigol Strigol Five_DS->Strigol GR24 rac-GR24 Five_DS->GR24 Mimicked by Orobanchol Orobanchol Four_DO->Orobanchol Synthetic_Analogs Synthetic Analogs GR24->Synthetic_Analogs

References

The Central Role of 5-Deoxystrigol in Strigolactone Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Deoxystrigol (5-DS) with other strigolactones (SLs) in the context of the strigolactone signaling pathway. We delve into the quantitative data from key experiments, provide detailed experimental protocols, and visualize the intricate signaling cascade and experimental workflows.

This compound: A Key Player in Plant Development and Symbiosis

This compound is a naturally occurring strigolactone that plays a pivotal role in regulating various aspects of plant physiology. It acts as a precursor to other strigolactones and is directly involved in controlling shoot branching, facilitating symbiotic relationships with arbuscular mycorrhizal (AM) fungi, and inducing the germination of parasitic plant seeds.[1]

Comparative Biological Activity of this compound

The biological activity of 5-DS has been compared to other well-known strigolactones, such as the synthetic analogue GR24 and the natural strigolactone orobanchol. The following tables summarize the quantitative data from various studies, highlighting the potency of 5-DS in different biological assays.

Table 1: Induction of Parasitic Plant Seed Germination

CompoundParasitic Plant SpeciesEffective ConcentrationGermination Rate (%)Reference
(+)-5-DeoxystrigolStriga hermonthica1 µM~50%[2]
rac-GR24Striga hermonthica0.1 µM~66%[2]
rac-GR24Striga hermonthica1 µM~64%[2]
OrobancholOrobanche minor10 pM>80%[3]
This compoundOrobanche minor1 nM>80%[3]

Table 2: Induction of Hyphal Branching in Arbuscular Mycorrhizal Fungi

CompoundFungal SpeciesMinimum Effective Amount (per disc)Reference
(+)-5-DeoxystrigolGigaspora margarita3 pg[4]
(+)-OrobancholGigaspora margarita1 pg[4]

Table 3: Binding Affinity and Hydrolysis by D14 Receptor (Arabidopsis thaliana)

LigandParameterValueReference
This compoundKm (Hydrolysis)4.9 µM
rac-GR24EC50 (D14-D3 Interaction)0.47 µM[5]
(+)-GR24 (5DS isomer)EC50 (D14-D3 Interaction)0.33 µM[5]

The Strigolactone Signaling Pathway: A Step-by-Step Look

The perception of 5-DS and other strigolactones triggers a well-defined signaling cascade, leading to changes in gene expression and ultimately, physiological responses.

Strigolactone_Signaling_Pathway cluster_perception Signal Perception cluster_complex Complex Formation cluster_degradation Signal Transduction cluster_response Cellular Response 5-DS This compound D14_inactive D14 (Inactive) 5-DS->D14_inactive Binding & Hydrolysis D14_active D14* (Active) D14_inactive->D14_active MAX2 MAX2/D3 (F-box protein) D14_active->MAX2 Interaction D53 D53/SMXL (Repressor) D14_active->D53 Interaction SCF_complex SCF Complex MAX2->D53 D53_ub D53-Ub D53->D53_ub Ubiquitination Ub Ubiquitin Ub->D53 Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation D53_ub->Proteasome Target_Genes Target Gene Expression Degradation->Target_Genes Derepression Physiological_Response Physiological Response (e.g., Branching Inhibition) Target_Genes->Physiological_Response Seed_Germination_Assay_Workflow cluster_preparation Seed Preparation cluster_treatment Treatment cluster_analysis Analysis Sterilization Surface sterilize Striga seeds Preconditioning Precondition seeds in dark at 30°C for 10-14 days Sterilization->Preconditioning Application Apply 5-DS or other SLs at various concentrations Preconditioning->Application Incubation Incubate in the dark at 30°C for 24-48 hours Application->Incubation Observation Count germinated seeds under a microscope Calculation Calculate germination percentage Observation->Calculation Hyphal_Branching_Assay_Workflow cluster_preparation Spore Germination cluster_treatment Treatment cluster_analysis Analysis Sterilization Surface sterilize Gigaspora margarita spores Germination Germinate spores on a minimal medium in the dark Sterilization->Germination Application Apply 5-DS or other SLs on a filter paper disc Germination->Application Placement Place the disc near the growing hyphae Application->Placement Incubation Incubate for several days Placement->Incubation Observation Observe and count hyphal branches under a microscope Quantification Quantify branching (e.g., number of branches per unit length) Observation->Quantification

References

Comparative Analysis of 5-Deoxystrigol and Orobanchol Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the biological activities of two key strigolactones, 5-Deoxystrigol and orobanchol, reveals distinct functional specificities in parasitic plant germination, mycorrhizal symbiosis, and shoot branching regulation. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols to aid researchers in the fields of plant biology, chemical ecology, and agricultural biotechnology.

Strigolactones are a class of plant hormones that play crucial roles in plant development and interactions with symbiotic and parasitic organisms. Among the diverse range of identified strigolactones, this compound and orobanchol are two of the most well-studied canonical forms. Their structural difference, specifically the stereochemistry of the C-ring, leads to significant variations in their biological activities.

Data Summary: this compound vs. Orobanchol Activity

The following table summarizes the key quantitative data comparing the biological activities of this compound and orobanchol.

Biological ActivityOrganism/SystemThis compoundOrobancholReference
Parasitic Seed Germination
Striga hermonthicaGermination RateHigh activityLow activity[1]
Striga gesnerioidesGermination RateLow to no activityHigh activity
Orobanche minorGermination RateActiveHighly active
Mycorrhizal Symbiosis
Gigaspora margaritaHyphal Branching (MEC)3 pg/disc1 pg/disc
Plant Development
Shoot Branching InhibitionRice (Oryza sativa)Strong inhibitionStrong inhibition[2]

MEC: Minimum Effective Concentration

Signaling Pathways and Mode of Action

Both this compound and orobanchol are perceived by the α/β-hydrolase protein DWARF14 (D14) or its homologs.[3][4] Upon binding, the strigolactone molecule is hydrolyzed, leading to a conformational change in the receptor. This triggers the interaction of D14 with the F-box protein MAX2 (or D3 in rice) and subsequent recruitment of SMXL family repressor proteins. The formation of this complex leads to the ubiquitination and proteasomal degradation of the SMXL repressors, thereby activating downstream signaling pathways that regulate gene expression for various physiological responses.

Strigolactone_Signaling SL This compound / Orobanchol D14 D14 Receptor SL->D14 Binding & Hydrolysis SL_D14 SL-D14 Complex MAX2 MAX2 (F-box) SL_D14->MAX2 Interaction SCF_Complex SCF Complex SMXL SMXL Repressor Ub_SMXL Ubiquitinated SMXL SMXL->Ub_SMXL Ubiquitination SCF_Complex->SMXL Recruitment Proteasome 26S Proteasome Ub_SMXL->Proteasome Targeting Degradation SMXL Degradation Gene_Expression Gene Expression Degradation->Gene_Expression Derepression Physiological_Response Physiological Response (Branching Inhibition, etc.) Gene_Expression->Physiological_Response

Caption: Generalized Strigolactone Signaling Pathway.

Experimental Protocols

Parasitic Seed Germination Assay (Striga hermonthica)

This protocol is adapted from established methods for assessing the germination stimulant activity of strigolactones.

1. Seed Sterilization and Pre-conditioning:

  • Surface sterilize Striga hermonthica seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water.

  • Place the sterilized seeds on glass fiber filter paper discs in a petri dish containing sterile distilled water.

  • Seal the petri dishes and incubate in the dark at 28-30°C for 10-14 days to pre-condition the seeds.

2. Treatment Application:

  • Prepare stock solutions of this compound and orobanchol in acetone.

  • Prepare serial dilutions of each compound in sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ M to 10⁻¹² M). The final acetone concentration should not exceed 0.1%.

  • Apply a known volume (e.g., 50 µL) of each test solution or a control solution (sterile distilled water with 0.1% acetone) to the pre-conditioned seeds on the filter paper discs.

3. Incubation and Germination Assessment:

  • Reseal the petri dishes and incubate in the dark at 28-30°C for 24-48 hours.

  • Count the number of germinated seeds (radicle protrusion) and the total number of seeds under a dissecting microscope.

  • Calculate the germination percentage for each treatment.

Germination_Assay_Workflow A Seed Sterilization (1% NaOCl, 5 min) B Pre-conditioning (10-14 days, 28-30°C, dark) A->B D Application of Test Solutions to Pre-conditioned Seeds B->D C Preparation of This compound & Orobanchol Solutions C->D E Incubation (24-48 hours, 28-30°C, dark) D->E F Microscopic Examination & Germination Count E->F G Data Analysis (Germination Percentage) F->G

Caption: Workflow for Parasitic Seed Germination Assay.
Arbuscular Mycorrhizal Fungi Hyphal Branching Assay (Gigaspora margarita)

This protocol is based on the method for assessing the hyphal branching activity of strigolactones on AM fungi.

1. Spore Sterilization and Germination:

  • Surface sterilize Gigaspora margarita spores with a solution of 2% chloramine-T and a drop of Tween 20 for 20 minutes, followed by extensive rinsing with sterile distilled water.

  • Place the sterilized spores on a sterile membrane filter placed on a solidified M medium in a petri dish.

  • Incubate the spores at 30°C in the dark for 5-7 days to allow for germination and initial hyphal growth.

2. Treatment Application:

  • Prepare stock solutions of this compound and orobanchol in acetone.

  • Prepare serial dilutions in sterile distilled water to achieve the desired final concentrations.

  • Apply a small volume (e.g., 1 µL) of the test solution or control (sterile distilled water with acetone) onto a small filter paper disc.

  • Place the disc near the growing hyphae of a germinated spore.

3. Incubation and Observation:

  • Seal the petri dish and incubate at 30°C in the dark for 24-72 hours.

  • Observe the hyphae under a microscope for increased branching in the vicinity of the filter paper disc.

  • The minimum effective concentration (MEC) is determined as the lowest concentration that induces a significant increase in hyphal branching compared to the control.

Comparative Performance Analysis

Parasitic Seed Germination

The stereochemistry of the C-ring is a critical determinant of host specificity for parasitic plants. This compound, a strigol-type strigolactone, is a potent germination stimulant for Striga hermonthica, a major agricultural pest of cereals in Africa.[1] In contrast, orobanchol, an orobanchol-type strigolactone, exhibits significantly lower activity on S. hermonthica. Conversely, orobanchol is a highly effective germination stimulant for parasitic plants in the Orobanche and Phelipanche genera, as well as for Striga gesnerioides. This differential activity is attributed to the specific recognition by the respective parasitic plant's seed receptors.

Mycorrhizal Symbiosis

In the symbiotic relationship with arbuscular mycorrhizal (AM) fungi, both this compound and orobanchol act as signaling molecules, promoting hyphal branching, a crucial step for root colonization. However, quantitative studies have shown that orobanchol is more active in inducing hyphal branching in Gigaspora margarita than this compound, with a lower minimum effective concentration. This suggests that different AM fungal species may have evolved varied sensitivities to different strigolactones.

Plant Development: Shoot Branching Inhibition

Both this compound and orobanchol have been shown to inhibit shoot branching in rice.[2] The perception of these hormones in the axillary buds leads to the suppression of their outgrowth, a key aspect of apical dominance. While both compounds are active, subtle differences in their efficacy may exist depending on the plant species and the specific receptors involved. For instance, in sorghum, a natural shift from producing primarily this compound to orobanchol in a low-germination-stimulant mutant did not result in an increased tillering phenotype, suggesting that orobanchol is also a potent inhibitor of shoot branching in this species.[5] Further quantitative studies are needed to precisely compare the dose-dependent inhibitory effects of these two molecules on shoot architecture across a broader range of plant species.

References

5-Deoxystrigol vs. GR24: A Comparative Guide to Bioassay Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioassay performance of the natural strigolactone 5-Deoxystrigol (5DS) and the widely used synthetic analog, GR24. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their specific applications, ranging from plant physiology studies to the development of novel agricultural chemicals.

Introduction

Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating various aspects of plant development, including shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi. They also act as germination stimulants for parasitic weeds of the genera Striga and Orobanche. This compound (5DS) is a naturally occurring strigolactone, while GR24 is a synthetic analog that has been extensively used in research due to its commercial availability and stability. This guide compares the bioactivity of these two compounds in key bioassays.

Data Presentation: Quantitative Comparison of Bioassay Performance

The following table summarizes the quantitative data on the bioassay performance of this compound and GR24. It is important to note that GR24 is a racemic mixture, and its activity can be attributed to its different stereoisomers. Natural (+)-5DS generally exhibits higher activity than the racemic GR24 mixture in many bioassays.

BioassayPlant SpeciesParameter MeasuredThis compound (5DS)GR24 (racemic mixture)Reference(s)
Seed Germination Orobanche minorEC50More active than GR24 (stimulates at 10 pM)Stimulates germination at 100 nM[1][2]
Striga hermonthicaGermination %High germination inductionEffective, but natural SLs can be more potent at lower conc.[3]
Shoot Branching Arabidopsis thalianaInhibition of buds(+)-5DS is the most potent stereoisomerGR24 is effective; activity depends on stereoisomer composition[4]
Oryza sativa (Rice)Tiller inhibitionNatural SLs like epi-5DS are key regulatorsrac-GR24 inhibits tillering[5][6]
Hypocotyl Elongation Arabidopsis thalianaInhibitionActive in AtD14-dependent pathwayActive; different stereoisomers act through different receptors[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Parasitic Weed Seed Germination Assay (e.g., Orobanche minor)

Objective: To determine the concentration-dependent effect of 5DS and GR24 on the germination of parasitic weed seeds.

Materials:

  • Orobanche minor seeds

  • Glass fiber filter paper discs

  • Petri dishes (9 cm)

  • Sterile distilled water

  • 5DS and GR24 stock solutions (in acetone)

  • Incubator

Procedure:

  • Seed Sterilization and Preconditioning: Surface sterilize Orobanche minor seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by thorough rinsing with sterile distilled water.

  • Place the sterilized seeds on moist glass fiber filter paper discs in Petri dishes.

  • Precondition the seeds by incubating them in the dark at 25°C for 7-10 days to ensure they are responsive to germination stimulants.

  • Treatment Application: Prepare serial dilutions of 5DS and GR24 from stock solutions. Apply 1 ml of each test solution to the preconditioned seeds on the filter paper discs. A control group with 0.1% acetone is also included.

  • Incubation and Observation: Incubate the treated seeds in the dark at 25°C for 7 days.

  • Count the number of germinated seeds (radicle protrusion) under a dissecting microscope.

  • Calculate the germination percentage for each concentration and determine the EC50 value (the concentration at which 50% of the maximum germination is observed).[1][2]

Shoot Branching Inhibition Assay (Arabidopsis thaliana)

Objective: To assess the ability of 5DS and GR24 to inhibit axillary bud outgrowth in Arabidopsis.

Materials:

  • Arabidopsis thaliana seeds (wild-type and SL-deficient mutants like max4)

  • Growth medium (e.g., Murashige and Skoog)

  • Petri dishes or pots

  • Growth chamber

  • 5DS and GR24 stock solutions

Procedure:

  • Plant Growth: Grow Arabidopsis plants in a controlled environment (e.g., 16h light/8h dark photoperiod at 22°C).

  • Treatment Application: For hydroponically grown plants, add the desired concentration of 5DS or GR24 to the nutrient solution. For soil-grown plants, apply the compounds directly to the axillary buds or to the soil.

  • Data Collection: After a defined period (e.g., 10-14 days of treatment), count the number of primary rosette branches longer than a specific length (e.g., 5 mm).

  • Analysis: Compare the number of branches in treated plants to control plants (treated with a solvent control).[4][7]

Mandatory Visualization

Strigolactone Signaling Pathway

The following diagram illustrates the core components of the strigolactone signaling pathway. In the presence of SLs, the receptor D14 undergoes a conformational change, leading to the recruitment of the F-box protein MAX2 and the degradation of SMXL proteins, which are repressors of downstream signaling.

Strigolactone_Signaling cluster_0 Strigolactone Perception and Signal Transduction SL Strigolactone (5DS or GR24) D14 D14 (Receptor) SL->D14 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Recruits SMXL SMXL (Repressor) MAX2->SMXL Targets for degradation Downstream Downstream Targets (Gene Expression) MAX2->Downstream Activates Proteasome 26S Proteasome SMXL->Proteasome SMXL->Downstream Represses Proteasome->SMXL Degrades Seed_Germination_Workflow cluster_workflow Seed Germination Bioassay Workflow start Start: Parasitic Plant Seeds sterilization Surface Sterilization start->sterilization preconditioning Preconditioning (Moist, Dark, 25°C) sterilization->preconditioning treatment Treatment Application (5DS, GR24, Control) preconditioning->treatment incubation Incubation (Dark, 25°C) treatment->incubation observation Microscopic Observation incubation->observation analysis Data Analysis (Germination %, EC50) observation->analysis end End: Results analysis->end

References

Biological activity of different stereoisomers of 5-Deoxystrigol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of 5-Deoxystrigol Stereoisomers

Introduction

Strigolactones (SLs) are a class of plant hormones derived from carotenoids that play crucial roles in regulating plant development and mediating interactions with organisms in the rhizosphere.[1][2] Among the simplest and most fundamental SLs is this compound (5DS), which is considered a precursor for many other canonical strigolactones.[1][3][4] The biological activity of SLs is highly dependent on their stereochemistry. All naturally occurring strigolactones, including 5DS, possess a D-ring with a 2'R configuration.[3][5][6] However, chemical synthesis often produces a mix of stereoisomers, including the non-natural 2'S enantiomer. Understanding the distinct biological activities of these stereoisomers is critical for research in plant biology, agricultural applications, and the development of synthetic analogs.

This guide provides a comparative analysis of the biological activities of the different stereoisomers of this compound, with a focus on their roles in parasitic plant seed germination and host plant development.

Comparative Biological Activity

The biological effects of this compound stereoisomers are primarily mediated through two related α/β-hydrolase receptors: DWARF14 (D14), which perceives natural strigolactones (2'R configuration), and KARRIKIN INSENSITIVE2 (KAI2), which perceives karrikins and some non-natural strigolactone stereoisomers (2'S configuration).[3] This differential perception leads to distinct physiological responses.

Table 1: Effect of this compound Stereoisomers on Parasitic Plant Seed Germination
StereoisomerParasitic Plant SpeciesActivity LevelConcentration for Max. ActivityReference
This compound (5DS) (2'R)Striga hermonthicaHigh Stimulant~10⁻¹⁰ M[3]
This compound (5DS) (2'R)Striga gesnerioidesStrong InhibitorNot Applicable[5][7]
This compound (5DS) (2'R)Orobanche minorHigh Stimulant~1 nM[8]
ent-5-Deoxystrigol (ent-5DS) (2'S)Striga hermonthicaLower Stimulant>10⁻⁸ M[3]
4-Deoxyorobanchol (4DO)Phelipanche aegyptiacaHigh StimulantNot Specified[9]

Note: 4-Deoxyorobanchol (4DO) is a diastereomer of 5DS. The activity can be species-specific; for example, Striga gesnerioides germination is inhibited by strigol-type SLs like 5DS but stimulated by orobanchol-type SLs.[5]

Table 2: Effect of this compound Stereoisomers on Arabidopsis thaliana Development
StereoisomerDevelopmental ProcessReceptorActivityConcentrationReference
This compound (5DS) (2'R)Inhibition of Shoot BranchingAtD14Active~1 µM[3]
This compound (5DS) (2'R)Hypocotyl ElongationAtD14Active~1 µM[3]
This compound (5DS) (2'R)Seed GerminationKAI2InactiveNot Applicable[3]
ent-5-Deoxystrigol (ent-5DS) (2'S)Inhibition of Shoot BranchingAtD14InactiveNot Applicable[3]
ent-5-Deoxystrigol (ent-5DS) (2'S)Hypocotyl ElongationKAI2Active~1 µM[3][5]
ent-5-Deoxystrigol (ent-5DS) (2'S)Seed GerminationKAI2Active~1 µM[5]

Signaling Pathway of Strigolactones

The perception of strigolactones initiates a signaling cascade that leads to the degradation of transcriptional repressors, thereby activating gene expression. The core of this pathway involves the receptor (D14 or KAI2), an F-box protein (MAX2/D3), and SMXL family repressor proteins (D53/SMXLs).

StrigolactoneSignaling cluster_inactive Absence of Strigolactone cluster_active Presence of Strigolactone D53_inactive D53/SMXL Repressor TPL TPL/TPR Co-repressor D53_inactive->TPL interacts with D53_active D53/SMXL Repressor Gene_inactive Target Gene Expression TPL->Gene_inactive represses SL Strigolactone (5DS) D14 D14 Receptor SL->D14 binds & hydrolyzes SL_D14 SL-D14 Complex D14->SL_D14 MAX2 MAX2 (F-box) SL_D14->MAX2 recruits SCF_Complex SCF Complex MAX2->SCF_Complex SCF_Complex->D53_active binds Ub Ubiquitin D53_active->Ub ubiquitination Proteasome 26S Proteasome Ub->Proteasome D53_degraded Degraded D53/SMXL Proteasome->D53_degraded degradation Gene_active Target Gene Expression D53_degraded->Gene_active de-repression

References

Synthetic vs. Natural 5-Deoxystrigol: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in efficacy between synthetically produced and naturally sourced 5-Deoxystrigol (5DS) is critical for advancing agricultural and therapeutic applications. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and pathway visualizations.

This compound, a key strigolactone, plays a pivotal role in regulating plant architecture, promoting symbiotic relationships with arbuscular mycorrhizal (AM) fungi, and stimulating the germination of parasitic weeds.[1][2] The biological activity of strigolactones is largely attributed to the presence of a butenolide D-ring, which is conserved across different variants.[3] The stereochemistry of this D-ring is crucial, with the natural (+)-5DS enantiomer exhibiting the highest biological activity.

Quantitative Comparison of Efficacy

The biological efficacy of strigolactones and their synthetic analogues is primarily assessed through their ability to stimulate parasitic seed germination and induce hyphal branching in symbiotic AM fungi. The following table summarizes the quantitative data on the bioactivity of different stereoisomers of this compound.

CompoundConcentration for Max. Activity (per disc)Hyphal Branching Activity in Gigaspora margaritaReference
(+)-5DS (Natural Stereoisomer)10 pgHigh[1]
(-)-ent-5DS1 ngModerate[1]
(+)-2'-epi-5DS1 ngModerate[1]
(-)-ent-2'-epi-5DS10 ngLow[1]

Note: The data indicates that the synthetic stereoisomer corresponding to the natural enantiomer, (+)-5DS, is significantly more active than its synthetic enantiomer and diastereomers, highlighting the importance of stereochemistry in its biological function.

Signaling Pathway and Experimental Workflow

The perception of this compound initiates a signaling cascade that influences plant development and interactions with symbiotic organisms. The following diagrams illustrate the generalized signaling pathway and a typical experimental workflow for assessing the bioactivity of 5DS.

This compound Signaling Pathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response 5DS This compound Receptor D14/KAI2 Receptor 5DS->Receptor Binds Complex 5DS-Receptor Complex Receptor->Complex MAX2 MAX2 (F-box protein) Complex->MAX2 Interacts with SMXL SMXL Proteins (Repressors) MAX2->SMXL Recruits Ub Ubiquitination SMXL->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation SMXL Degradation Proteasome->Degradation Gene_Expression Target Gene Expression Degradation->Gene_Expression Derepresses Physiological_Response Physiological Response Gene_Expression->Physiological_Response

This compound signaling pathway.

Experimental Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Source Natural Source (e.g., Lotus japonicus root exudates) Purification Purification & Characterization (e.g., HPLC, MS, NMR) Source->Purification Synthesis Chemical Synthesis of 5DS Stereoisomers Synthesis->Purification Assay_Selection Select Bioassay (Striga germination or AMF branching) Purification->Assay_Selection Treatment Apply different concentrations of Natural vs. Synthetic 5DS Assay_Selection->Treatment Incubation Incubate under controlled conditions Treatment->Incubation Data_Collection Quantify Response (Germination rate or No. of branches) Incubation->Data_Collection Comparison Compare Dose-Response Curves and EC50 values Data_Collection->Comparison Conclusion Draw Conclusions on Efficacy Comparison->Conclusion

References

Orthogonal methods for confirming 5-Deoxystrigol identification

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Orthogonal Methods for the Confirmation of 5-Deoxystrigol Identification

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and structural confirmation of this compound (5DS), a key strigolactone, is paramount for research in plant biology, agriculture, and the development of novel therapeutic agents. Due to the complexity of biological matrices and the potential for isomeric overlap, employing orthogonal analytical methods is crucial for unambiguous identification. This guide provides a comparative overview of common orthogonal techniques used for the confirmation of this compound, with a focus on mass spectrometry-based methods and nuclear magnetic resonance spectroscopy.

Overview of Analytical Approaches

The robust identification of this compound relies on obtaining consistent and complementary data from at least two independent analytical techniques. The most frequently employed methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for their sensitivity and specificity in complex mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for structural elucidation and confirmation, providing an orthogonal approach based on the magnetic properties of atomic nuclei.

Quantitative Data Summary

The following table summarizes key performance characteristics of the primary analytical methods used for this compound identification and quantification.

ParameterLC-MS/MSGC-MSNMR Spectroscopy
Principle Separation by liquid chromatography, detection by mass-to-charge ratio of fragmented ions.Separation by gas chromatography, detection by mass-to-charge ratio of fragmented ions.Detection of nuclear spin transitions in a magnetic field.
Selectivity High, based on retention time and specific MRM transitions.High, based on retention time and mass fragmentation patterns.Very high, provides detailed structural information.
Sensitivity High (pg to fg range).[1]Moderate to high (pg range).Low (µg to mg range).
Sample Throughput High.Moderate.Low.
Primary Use Quantification and identification in complex matrices.Identification of volatile and semi-volatile compounds.Definitive structural elucidation and stereochemical analysis.[2][3]
Sample Derivatization Not typically required.Often required for non-volatile compounds like strigolactones.[4]Not required.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized from published literature and may require optimization for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, is a highly sensitive and specific method for the detection and quantification of this compound in biological samples like plant root exudates.[5][6][7]

a. Sample Preparation (Root Exudates)

  • Plant roots are submerged in a suitable buffer or solvent (e.g., half-strength Hoagland solution or ethyl acetate) to collect exudates.[8]

  • For quantification, a known amount of a stable isotope-labeled internal standard (e.g., d6-5-deoxystrigol) is added to the sample.[5][8]

  • The exudate solution is extracted with an organic solvent such as ethyl acetate.

  • The organic phase is collected, dried under a stream of nitrogen, and the residue is reconstituted in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water).[9]

  • The reconstituted sample is filtered through a 0.2 µm syringe filter prior to injection.

b. Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.[10]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid (0.1%).[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for MRM analysis.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is common for strigolactones.[5]

  • MRM Transitions: For this compound, specific precursor-to-product ion transitions are monitored. A common transition is m/z 331 -> 97.[11][12] The precursor ion [M+H]+ for this compound is m/z 331. The characteristic product ion at m/z 97 corresponds to the butenolide ring.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification of this compound. Due to the low volatility of strigolactones, derivatization is often necessary.[4]

a. Sample Preparation and Derivatization

  • Samples are extracted and purified as described for LC-MS/MS.

  • The dried extract is derivatized to increase volatility. Silylation is a common method, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • The derivatized sample is then dissolved in a suitable solvent (e.g., hexane) for GC injection.

b. Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5 or equivalent, is typically used.[4]

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Data Analysis: Identification is based on the retention time and comparison of the obtained mass spectrum with reference spectra from libraries or authentic standards. The fragmentation pattern in EI-MS for strigolactones often shows a characteristic base peak at m/z 97, corresponding to the D-ring.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the definitive structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.[2][3]

a. Sample Preparation

  • A purified sample of this compound (typically >1 mg) is required.

  • The sample is dissolved in a deuterated solvent (e.g., CDCl3 or acetone-d6).

  • The solution is transferred to an NMR tube.

b. Instrumentation and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: A suite of 1D and 2D NMR experiments are performed, including:

    • 1H NMR: To identify the number and types of protons.

    • 13C NMR: To identify the number and types of carbons.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which helps in assembling the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

c. Data Analysis The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to piece together the complete structure of this compound and confirm its identity and stereochemistry.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for the orthogonal confirmation of this compound identification and a simplified representation of its role in plant signaling.

Orthogonal_Confirmation_Workflow cluster_extraction Sample Preparation cluster_screening Initial Identification cluster_confirmation Definitive Confirmation cluster_result Final Result Sample Biological Sample (e.g., Root Exudate) Extraction Solvent Extraction & Purification Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Primary Method GCMS GC-MS Analysis Extraction->GCMS Secondary Method NMR NMR Spectroscopy LCMS->NMR Orthogonal Confirmation GCMS->NMR Orthogonal Confirmation Confirmed Confirmed 5-DS Identification NMR->Confirmed

Caption: Workflow for the orthogonal confirmation of this compound.

Strigolactone_Signaling_Pathway cluster_plant Plant Root cluster_rhizosphere Rhizosphere cluster_response Biological Response Biosynthesis Carotenoid Biosynthesis DS5 This compound (5DS) Biosynthesis->DS5 Exudation Exudation into Rhizosphere DS5->Exudation AM_Fungi Arbuscular Mycorrhizal Fungi Exudation->AM_Fungi Parasitic_Weed Parasitic Weed Seed Exudation->Parasitic_Weed Hyphal_Branching Hyphal Branching AM_Fungi->Hyphal_Branching Symbiosis Seed_Germination Seed Germination Parasitic_Weed->Seed_Germination Parasitism

Caption: Simplified signaling role of this compound in the rhizosphere.

References

Navigating the Nuances of 5-Deoxystrigol Analysis: A Comparative Guide to Laboratory Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Deoxystrigol (5-DS), a key strigolactone, is paramount for understanding its physiological roles and potential therapeutic applications. This guide provides a comparative overview of existing analytical protocols, offering insights into their performance through supporting experimental data. It aims to assist laboratories in selecting or refining their methods for the reliable analysis of this signaling molecule.

The analysis of this compound, often present in minute quantities in complex biological matrices, presents a significant analytical challenge. While a formal inter-laboratory comparison study for 5-DS analysis has yet to be published, a review of existing literature reveals a consensus on the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for its detection and quantification. This guide synthesizes performance data from various published protocols to offer a comparative perspective.

Performance Metrics of this compound Analysis Protocols

The efficacy of an analytical method is determined by several key performance indicators. The following table summarizes quantitative data from selected studies, providing a snapshot of the expected performance of different 5-DS analysis protocols. These metrics are crucial for assessing a method's suitability for a specific research question and sample type.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Internal Standard UsedReference
UHPLC-MS/MSRice Roots0.6 - 1.2 pg/g FWNot Reported83 - 964.5 - 12.4GR24[1]
LC-MS/MSSorghum RootsNot ReportedNot ReportedNot ReportedNot Reportedd6-5-deoxystrigol[2]
UHPLC-MS/MSRoot ExudatesNot ReportedNot Reported>20 (charcoal extraction)Not Reportedd6-5-deoxystrigol[3][4]

FW: Fresh Weight. Note: The presented data is extracted from different studies and may not be directly comparable due to variations in experimental conditions, instrumentation, and calculation methods.

Experimental Protocols: A Closer Look

The successful analysis of 5-DS hinges on meticulous sample preparation and optimized instrumental parameters. Below is a representative protocol for the extraction and quantification of 5-DS from plant roots, based on established methodologies.[2][5][6]

Sample Extraction and Purification

This phase aims to isolate 5-DS from the complex sample matrix while minimizing degradation and loss of the analyte.

  • Homogenization: Root tissues are flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a suitable organic solvent, such as ethyl acetate or acetone.[2][5] The use of a deuterated internal standard, such as d6-5-deoxystrigol, is crucial for correcting variations during extraction and ionization.[2][6]

  • Purification: The crude extract is subjected to a series of purification steps. This may involve liquid-liquid partitioning, for instance, washing the ethyl acetate extract with a potassium phosphate buffer to remove acidic interferents.[2] Solid-phase extraction (SPE) with a C18 cartridge is another common technique for cleaning up root exudate samples.[7]

LC-MS/MS Analysis

The purified extract is then analyzed by LC-MS/MS for the separation, detection, and quantification of 5-DS.

  • Chromatographic Separation: A reversed-phase C18 column is typically used to separate 5-DS from other compounds in the extract. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a formic acid additive, is employed.[1][6]

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[6][8] Specific precursor-to-product ion transitions for 5-DS and its internal standard are monitored. The analysis is typically performed in positive ion mode, monitoring for [M+H]+ or [M+Na]+ adducts.[6]

Visualizing the Molecular Landscape

To provide a broader context for the importance of 5-DS analysis, the following diagrams illustrate a typical experimental workflow and the canonical strigolactone signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Plant Tissue (e.g., Roots) homogenization Homogenization in Liquid N2 sample->homogenization extraction Solvent Extraction (e.g., Ethyl Acetate + d6-5-DS) homogenization->extraction purification Purification (e.g., LLE or SPE) extraction->purification lcms LC-MS/MS Analysis (MRM Mode) purification->lcms data Data Processing & Quantification lcms->data strigolactone_signaling cluster_receptor Receptor Complex SL Strigolactone (e.g., 5-DS) D14 D14 (SL Receptor) SL->D14 binds D3 D3 (F-box protein) D14->D3 interacts with D53 D53/SMXL (Repressor Protein) D3->D53 recruits proteasome 26S Proteasome D53->proteasome targeted for degradation transcription Downstream Gene Transcription D53->transcription represses proteasome->transcription repression lifted

References

Safety Operating Guide

Safe Disposal of 5-Deoxystrigol: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory professionals handling 5-Deoxystrigol must adhere to strict safety and disposal protocols to ensure a secure working environment and compliance with hazardous waste regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and promoting laboratory safety.

Key Properties of this compound

PropertyValue
Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol [1]
Appearance Solid (presumed)
Solubility Soluble in organic solvents
Stability Chemically stable under standard ambient conditions (room temperature).

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, researchers must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Standard PPE Requirements:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

In case of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move to fresh air.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower.

  • In case of eye contact: Rinse out with plenty of water.

  • If swallowed: Make the victim drink water (two glasses at most). Consult a physician.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount.

1. Waste Identification and Segregation:

  • This compound waste, including contaminated lab supplies (e.g., gloves, pipette tips, absorbent paper), should be considered hazardous chemical waste.[2]

  • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[3][4] Halogenated and non-halogenated solvent wastes should be collected separately.[5]

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap.[2][3] The original container is often a suitable option if it is in good condition.[3][6]

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Toxic," "Flammable" if dissolved in a flammable solvent).[3][4] Do not use chemical formulas or abbreviations.[4]

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be a well-ventilated and secure location, such as a chemical fume hood or a designated cabinet.[3]

  • Keep the waste container closed at all times, except when adding waste.[2][4]

  • Secondary containment, such as a larger, chemically resistant tray or bin, is required to contain any potential leaks or spills.[2] The secondary container must be able to hold 110% of the volume of the primary container.[2]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]

  • The rinsate from this process must be collected and treated as hazardous waste.[4]

  • After triple-rinsing and allowing it to air dry, the container may be disposed of in the regular trash, or preferably, reused for compatible waste.[4]

5. Requesting Waste Pickup:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health & Safety (EH&S) department.

  • Do not exceed the storage time or quantity limits for hazardous waste in your SAA as defined by your institution and local regulations.[2][3]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Workflow for this compound Disposal cluster_preparation Preparation cluster_containment Containment cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE B Identify this compound Waste A->B C Select Compatible Container B->C D Label Container Correctly C->D E Place in Secondary Containment D->E F Store in Designated SAA E->F G Request EH&S Pickup F->G H Document Waste Disposal G->H

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.